Product packaging for 5-Bromo-2-fluoro-3-iodopyridine(Cat. No.:CAS No. 1214376-88-1)

5-Bromo-2-fluoro-3-iodopyridine

Cat. No.: B6343507
CAS No.: 1214376-88-1
M. Wt: 301.88 g/mol
InChI Key: AVDATZWZGDTYDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-2-fluoro-3-iodopyridine (CAS 1214376-88-1) is a high-value, polyhalogenated pyridine derivative prized in medicinal chemistry and organic synthesis for its role as a versatile chemical building block. Its molecular formula is C5H2BrFIN, with a molecular weight of 301.88 . The compound is a solid and should be stored in a dark place under an inert atmosphere at 2-8°C . The strategic placement of three distinct halogen atoms—bromine, fluorine, and iodine—on the pyridine ring creates unique reactivity and provides multiple orthogonal sites for chemical modification via metal-catalyzed cross-couplings and nucleophilic aromatic substitution (SNAr) . The iodine and bromine substituents are excellent substrates for cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, allowing for the introduction of aryl, alkenyl, and alkynyl groups . The fluorine atom, activated by the adjacent electron-deficient nitrogen of the pyridine ring, is highly susceptible to displacement by a wide range of nitrogen and oxygen nucleophiles via SNAr reactions . This makes the compound an ideal intermediate for constructing complex, penta-substituted pyridine scaffolds often found in modern drug discovery programs . This chemical is intended for research and development purposes only and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications. Researchers should consult the safety data sheet (SDS) prior to use and handle with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2BrFIN B6343507 5-Bromo-2-fluoro-3-iodopyridine CAS No. 1214376-88-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-fluoro-3-iodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFIN/c6-3-1-4(8)5(7)9-2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDATZWZGDTYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-fluoro-3-iodopyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Bromo-2-fluoro-3-iodopyridine, a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Given the limited direct literature on this specific isomer, this guide leverages established principles of pyridine chemistry and data from closely related analogues to offer valuable, field-proven insights.

Introduction: The Strategic Value of Polysubstituted Pyridines

Polysubstituted pyridines are a cornerstone of modern drug discovery and development, as well as in the design of advanced organic materials. The precise arrangement of different functional groups on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity or material characteristics. Halogenated pyridines, in particular, serve as versatile synthetic intermediates, with each halogen atom offering a distinct handle for further chemical modification through various cross-coupling and substitution reactions.

This compound is a prime example of a strategic building block. The presence of three different halogens—fluorine, bromine, and iodine—at specific positions on the pyridine core provides a rich platform for selective and sequential chemical transformations. The fluorine at the 2-position activates the ring for nucleophilic aromatic substitution, while the bromine at the 5-position and the iodine at the 3-position are amenable to a wide range of palladium- or copper-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds further enhances the synthetic utility of this molecule.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, drawing comparisons with a related isomer, 2-Bromo-5-fluoro-3-iodopyridine.

PropertyPredicted Value for this compoundReported Value for 2-Bromo-5-fluoro-3-iodopyridine[1]
Molecular Formula C₅H₂BrFINC₅H₂BrFIN
Molecular Weight 301.88 g/mol 301.883 g/mol
Appearance Likely a solid at room temperatureNot specified
Boiling Point Predicted to be >250 °C at 760 mmHg259.2±35.0 °C at 760 mmHg
Density Predicted to be ~2.4 g/cm³2.4±0.1 g/cm³
LogP Predicted to be ~2.52.50
Spectroscopic Analysis: A Predictive Approach

The structural characterization of this compound would rely on a combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. Below are the anticipated spectral features.

  • ¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling constants would be indicative of their relative positions.

  • ¹³C NMR: The carbon NMR spectrum will display five distinct signals for the pyridine ring carbons. The carbon attached to fluorine will exhibit a large one-bond C-F coupling constant, while the carbons attached to bromine and iodine will show characteristic chemical shifts.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-F, C-Br, and C-I bonds, as well as the pyridine ring vibrations.

Synthesis of this compound: A Proposed Strategy

A direct, documented synthesis for this compound is not currently available in the literature. However, a plausible and efficient synthetic route can be designed based on the established synthesis of the closely related compound, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which utilizes ortho-lithiation and "halogen dance" reactions.[2][3]

Proposed Retrosynthetic Analysis

The proposed synthesis starts from the commercially available 5-bromo-2-fluoropyridine.

G target This compound intermediate1 Lithium intermediate target->intermediate1 Iodination start 5-Bromo-2-fluoropyridine intermediate1->start Directed ortho-metalation (DoM)

Caption: Retrosynthetic analysis for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and should be optimized for the specific substrate.[2]

Step 1: Directed ortho-Metalation (DoM)

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) to the cooled THF.

  • Add a solution of 5-bromo-2-fluoropyridine in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.

Step 2: Iodination

  • While maintaining the temperature at -78 °C, slowly add a solution of iodine (I₂) in anhydrous THF to the reaction mixture.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional hour.

  • Slowly warm the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Reactivity and Synthetic Applications

The unique arrangement of three different halogens on the pyridine ring of this compound makes it a highly valuable and versatile building block in organic synthesis. The reactivity of each halogen is distinct, allowing for selective functionalization.

Site-Selective Reactivity

The general order of reactivity for the halogen atoms in cross-coupling reactions is I > Br >> F. The C-F bond at the 2-position is generally unreactive under these conditions but is activated towards nucleophilic aromatic substitution (SNAᵣ).

G cluster_0 This compound cluster_1 Reaction Type Py-F F (C2) SNAr Nucleophilic Aromatic Substitution (SNAᵣ) Py-F->SNAr Py-I I (C3) CrossCoupling1 Cross-Coupling (e.g., Suzuki, Sonogashira) Py-I->CrossCoupling1 Py-Br Br (C5) CrossCoupling2 Cross-Coupling (e.g., Buchwald-Hartwig) Py-Br->CrossCoupling2

Caption: Reactivity map of this compound.

Key Transformations
  • Suzuki-Miyaura Coupling: The iodine at the 3-position can be selectively coupled with a boronic acid or ester in the presence of a palladium catalyst to form a new C-C bond. Subsequently, the bromine at the 5-position can be reacted under different conditions.

  • Sonogashira Coupling: The C-I bond can readily undergo coupling with terminal alkynes using a palladium-copper co-catalyst system.

  • Buchwald-Hartwig Amination: Both the C-I and C-Br bonds can be converted to C-N bonds through reaction with amines in the presence of a palladium catalyst.

  • Nucleophilic Aromatic Substitution (SNAᵣ): The fluorine atom at the 2-position, activated by the electron-withdrawing nitrogen atom in the pyridine ring, can be displaced by various nucleophiles such as alkoxides, thiolates, and amines. This reaction is often carried out at elevated temperatures.

Application in Drug Discovery and Materials Science

Halogenated pyridines are key components in many active pharmaceutical ingredients (APIs).[4] The ability to introduce diverse substituents at specific positions makes this compound an attractive scaffold for generating libraries of compounds for biological screening. The fluorine atom, in particular, is often incorporated into drug candidates to improve metabolic stability and binding affinity.[5]

In materials science, fluorinated and brominated aromatic compounds are used in the synthesis of organic light-emitting diodes (OLEDs) and other organic electronic materials. The specific substitution pattern of this compound could be exploited to create novel materials with tailored electronic and photophysical properties.[4]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, it should be handled with the same precautions as other halogenated pyridines. These compounds are generally considered to be hazardous.

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Health Hazards: May cause skin, eye, and respiratory irritation.[6][7] Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.

Conclusion

This compound is a strategically important synthetic building block with significant potential in drug discovery and materials science. Although direct experimental data for this compound is limited, its chemical properties and reactivity can be reliably predicted based on established principles of pyridine chemistry and data from closely related analogues. The presence of three distinct halogen atoms with orthogonal reactivity provides a powerful platform for the synthesis of complex, highly functionalized molecules. The proposed synthetic route and discussion of its reactivity in this guide offer a solid foundation for researchers looking to exploit the unique chemical properties of this versatile compound.

References

Introduction: The Strategic Value of Polysubstituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-fluoro-3-iodopyridine: A Versatile Halogenated Pyridine Building Block for Advanced Drug Discovery

In the landscape of modern medicinal chemistry, polysubstituted pyridine scaffolds are indispensable structural motifs. Their presence in numerous active pharmaceutical ingredients (APIs) stems from their ability to engage in critical hydrogen bonding interactions, act as bioisosteric replacements for other aromatic systems, and provide a tunable electronic and steric profile. Among the vast array of available building blocks, highly functionalized pyridines featuring multiple, distinct halogen atoms offer unparalleled synthetic versatility. This compound stands out as a premier example of such a reagent, providing medicinal chemists with a powerful tool for the efficient construction of complex molecular architectures. This guide offers a comprehensive overview of its properties, synthesis, unique reactivity, and strategic applications in drug development.

Core Compound Identification and Properties

This compound is a tri-halogenated pyridine derivative whose strategic arrangement of fluorine, bromine, and iodine atoms allows for selective, sequential chemical transformations. This attribute is paramount in multi-step syntheses where precise control over reactivity is required.

Chemical Identity:

  • Systematic Name: this compound

  • CAS Number: 1214376-88-1[1]

  • Synonyms: 2-fluoro-5-bromo-3-iodopyridine[1]

Physicochemical Data Summary:

PropertyValueSource(s)
Molecular Formula C₅H₂BrFIN[1]
Molecular Weight 301.88 g/mol [1]
Physical Form Solid, Semi-solid, or Liquid[2]
Storage Conditions Sealed in dry, Room Temperature or 2-8°C, Inert atmosphere, Keep in dark place[1][2]

Note: Data for related isomers such as 5-Bromo-3-fluoro-2-iodopyridine (CAS: 1260665-95-9) is also available and shows similar properties.[2][3][4][5]

The Synthetic Rationale: Accessing the Scaffold

The synthesis of highly substituted pyridines like this compound often requires sophisticated organometallic techniques to control regioselectivity. A common strategy involves the directed ortho-lithiation of a simpler pyridine precursor, followed by quenching with an appropriate electrophile. Subsequent halogenation steps, sometimes involving fascinating "halogen dance" rearrangements, can then be used to install the remaining halogens.[6][7]

While a specific, peer-reviewed synthesis for the exact 1214376-88-1 isomer is not detailed in the provided results, a highly analogous synthesis for 5-bromo-2-chloro-4-fluoro-3-iodopyridine (a structurally related compound) provides a validated and authoritative blueprint for its potential preparation.[6][7] This process highlights the principles of modern heterocyclic chemistry.

Conceptual Workflow for Synthesis:

The diagram below illustrates a plausible synthetic logic for accessing such scaffolds, based on established methodologies like directed lithiation and halogenation.

G cluster_0 Step 1: Directed ortho-Metalation (DoM) cluster_1 Step 2: Electrophilic Quench (Iodination) cluster_2 Step 3: Subsequent Halogenation A Substituted Fluoropyridine Precursor (e.g., 2-Fluoropyridine derivative) B Lithiation with Strong Base (e.g., LDA, n-BuLi/TMP) A->B 1. Strong Base, THF, -78 °C C Formation of Regioselective Pyridyl Anion B->C D Quench with Iodine Source (e.g., I₂, NIS) C->D 2. Electrophile E Iodinated Fluoropyridine D->E F Bromination Reaction (e.g., NBS, Br₂) E->F 3. Brominating Agent G Final Product: This compound F->G

Caption: Conceptual workflow for the synthesis of a tri-halogenated pyridine.

The Core of Versatility: Selective Reactivity

The true power of this compound lies in the differential reactivity of its three carbon-halogen bonds. This allows for a programmed, stepwise introduction of new functionalities, a cornerstone of modern synthetic strategy. The general hierarchy for metal-halogen exchange and cross-coupling reactions is:

C—I > C—Br > C—F

This predictable reactivity allows researchers to treat the molecule as a multifunctional linchpin.

  • Iodine (C3-Position): The C-I bond is the most labile and is readily activated for a wide range of transformations. It is the primary site for:

    • Metal-Halogen Exchange: Using organolithium or Grignard reagents at low temperatures to generate a nucleophilic pyridyl anion at the C3 position.

    • Cross-Coupling Reactions: Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings to form new C-C, C-N, and C-O bonds.

  • Bromine (C5-Position): The C-Br bond is significantly more stable than the C-I bond but can be selectively activated once the iodine has been functionalized. It is an excellent handle for a second round of cross-coupling reactions, typically under more forcing conditions (e.g., different catalysts, higher temperatures).

  • Fluorine (C2-Position): The C-F bond is the most robust and is generally unreactive under the conditions used to modify the C-I and C-Br bonds. Its primary role is often as a stable substituent that modulates the electronic properties of the pyridine ring. However, it can participate in nucleophilic aromatic substitution (SₙAr) reactions, especially with potent nucleophiles, a strategy frequently employed in the synthesis of PET radiotracers with [¹⁸F]fluoride.[8]

Decision Workflow for Selective Functionalization:

G cluster_reactions Sequential Cross-Coupling Strategy start This compound node_I Position C3 (Iodo) - Most Reactive - Suzuki, Sonogashira, etc. - Metal-Halogen Exchange start->node_I 1. Mild Pd Catalyst R-B(OH)₂ prod1 C3-Functionalized Product node_I->prod1 node_Br Position C5 (Bromo) - Moderately Reactive - Secondary Suzuki, etc. - Requires stronger conditions prod2 C3, C5-Difunctionalized Product node_Br->prod2 node_F Position C2 (Fluoro) - Least Reactive - Generally stable - SₙAr with strong nucleophiles prod1->node_Br 2. Different Catalyst/Ligand R'-B(OH)₂

Caption: Selective functionalization workflow for this compound.

Applications in Drug Discovery and Molecular Imaging

The synthetic flexibility of this compound makes it a high-value intermediate in programs targeting a wide range of diseases.[9] Halogenated pyridines are key components of drugs for neurological disorders, infectious diseases, and oncology.[9]

Case Study: Radiopharmaceutical Development

A compelling application lies in the development of Positron Emission Tomography (PET) imaging agents.[8] The 2-fluoro-5-iodopyridine core is a pivotal building block for this modality.[8] The iodine atom serves as the anchor point for constructing the complex molecular scaffold that will bind to a specific biological target (e.g., a receptor or enzyme). In the final step of the synthesis, the stable fluorine atom is replaced with the positron-emitting isotope ¹⁸F via a rapid SₙAr reaction.[8] This two-stage strategy is highly efficient and crucial for producing radiotracers, which have short half-lives.

Experimental Protocols

The following protocols are presented as illustrative examples based on established methodologies for analogous compounds. Researchers must adapt these procedures based on their specific substrates and laboratory conditions.

Protocol 1: General Procedure for Suzuki Cross-Coupling at the C-I Position

This protocol describes a typical palladium-catalyzed Suzuki reaction to functionalize the most reactive C-I bond.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • To a flame-dried reaction vessel, add this compound, the boronic acid, and the base.

  • Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Add the palladium catalyst to the vessel under a positive pressure of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via silica gel chromatography to yield the desired 3-aryl-5-bromo-2-fluoropyridine.

Protocol 2: Radiosynthesis of a [¹⁸F]-Fluoropyridine Tracer (Conceptual)

This protocol outlines the key steps for introducing [¹⁸F]fluoride, a common final step in PET tracer synthesis.[8]

Materials:

  • A fully elaborated precursor (e.g., a 2-nitro- or other activated leaving group at the 2-position, derived from this compound)

  • [¹⁸F]Fluoride (produced in a cyclotron)

  • Phase-transfer catalyst (e.g., Kryptofix 2.2.2, K₂₂₂)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Acetonitrile, DMSO)

Step-by-Step Methodology:

  • [¹⁸F]Fluoride Trapping: Trap the aqueous [¹⁸F]fluoride solution from the cyclotron on an anion-exchange cartridge.

  • Elution: Elute the [¹⁸F]F⁻ into a reaction vial using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying: Heat the vial under a stream of nitrogen or argon at 100-110 °C to remove water azeotropically. Repeat with additions of anhydrous acetonitrile until the mixture is dry.

  • Radiolabeling Reaction: Add a solution of the precursor in anhydrous DMSO or another suitable solvent to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.

  • Heat the reaction mixture at 100-150 °C for 10-20 minutes.

  • Purification: Quench the reaction and purify the crude [¹⁸F]-labeled product using automated reverse-phase HPLC to isolate the final radiotracer with high radiochemical purity.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic halogenation in modern organic synthesis. Its well-defined reactivity hierarchy provides chemists with a reliable and versatile platform for building molecular complexity in a controlled and predictable manner. For researchers and scientists in drug development, mastering the use of such sophisticated building blocks is essential for accelerating the discovery of novel therapeutics and advanced diagnostic agents.

References

An In-depth Technical Guide to 5-Bromo-2-fluoro-3-iodopyridine: Synthesis, Structure, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-fluoro-3-iodopyridine, a tri-halogenated pyridine derivative, represents a versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The strategic placement of three distinct halogen atoms—fluorine, bromine, and iodine—on the pyridine scaffold offers a rich platform for selective, regioselective, and sequential functionalization. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, plausible synthetic strategies, and predicted reactivity of this compound. While dedicated peer-reviewed studies on this specific isomer are limited, this document synthesizes available data and leverages established principles from analogous polyhalogenated pyridines to offer scientifically grounded insights for its application in research and development.

Molecular Structure and Physicochemical Properties

This compound is identified by the CAS number 1214376-88-1 .[1] Its molecular structure features a pyridine ring substituted with a bromine atom at the 5-position, a fluorine atom at the 2-position, and an iodine atom at the 3-position.

Structural Details

The core of the molecule is a pyridine ring, an aromatic heterocycle containing one nitrogen atom. The substituents are arranged as follows:

  • Fluorine at C2: The highly electronegative fluorine atom at the 2-position significantly influences the electron distribution of the pyridine ring, activating it towards certain nucleophilic substitutions.

  • Iodine at C3: The carbon-iodine bond is the weakest among the carbon-halogen bonds in the molecule, making it the most probable site for initial reactivity in cross-coupling reactions.

  • Bromine at C5: The carbon-bromine bond offers a secondary site for functionalization, typically requiring more forcing conditions than the C-I bond.

A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 1214376-88-1[1]
Molecular Formula C₅H₂BrFIN[1]
Molecular Weight 301.88 g/mol [1]
Appearance Powder or liquid[1]
Storage Conditions Stored in a dry, room temperature, ventilated place[1]
Spectroscopic Characterization (Predicted)

In the absence of published, experimentally verified spectroscopic data, computational methods and data from analogous compounds can provide valuable predictions.

¹H NMR Spectroscopy: The molecule contains two aromatic protons. Their chemical shifts can be predicted using online databases and computational tools.[2][3] The proton at C4 is expected to be a doublet, coupled to the proton at C6. The proton at C6 will also be a doublet.

¹³C NMR Spectroscopy: The spectrum will show five distinct signals for the carbon atoms of the pyridine ring. The carbons attached to the halogens will exhibit characteristic chemical shifts influenced by the electronegativity and size of the halogen atoms.

¹⁹F NMR Spectroscopy: A single resonance is expected for the fluorine atom at the C2 position. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. Computational methods can provide a reliable prediction of this chemical shift.[4]

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing one bromine and one iodine atom.

Synthesis of this compound

While a specific, optimized synthesis for this compound is not extensively documented in peer-reviewed literature, plausible synthetic routes can be devised based on established methodologies for the synthesis of 2,3,5-trisubstituted pyridines.[5][6][7][8] A potential retrosynthetic analysis is outlined below.

G target This compound intermediate1 2-Fluoro-3-iodopyridine target->intermediate1 Bromination intermediate2 2-Fluoropyridine intermediate1->intermediate2 Iodination start Pyridine intermediate2->start Fluorination

Caption: Retrosynthetic analysis for this compound.

A forward synthesis could involve the following key transformations:

Proposed Synthetic Protocol

This proposed multi-step synthesis starts from a readily available pyridine derivative.

Step 1: Synthesis of 2-Fluoropyridine

A common method for the synthesis of 2-fluoropyridine is the Balz-Schiemann reaction of 2-aminopyridine.

Step 2: Iodination of 2-Fluoropyridine to yield 2-Fluoro-3-iodopyridine

Directed ortho-metalation followed by quenching with an iodine source is a viable strategy.

Step 3: Bromination of 2-Fluoro-3-iodopyridine

Electrophilic bromination of the activated pyridine ring can introduce the bromine atom at the 5-position.

G start 2-Fluoropyridine step1 Directed ortho-Metalation (e.g., LDA, THF, -78 °C) start->step1 intermediate Lithium Intermediate step1->intermediate step2 Quench with I₂ intermediate->step2 product1 2-Fluoro-3-iodopyridine step2->product1 step3 Electrophilic Bromination (e.g., NBS, H₂SO₄) product1->step3 final_product This compound step3->final_product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

  • Synthesis of 2-Fluoro-3-iodopyridine:

    • To a solution of 2-fluoropyridine in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add a solution of iodine in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

  • Synthesis of this compound:

    • To a solution of 2-fluoro-3-iodopyridine in concentrated sulfuric acid, add N-bromosuccinimide (NBS) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for several hours.

    • Pour the reaction mixture onto ice and neutralize with a base.

    • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Reactivity and Applications in Organic Synthesis

The presence of three different halogen atoms with distinct reactivities makes this compound a highly valuable and versatile building block. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[9]

Selective Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds allows for sequential and site-selective cross-coupling reactions.

  • Suzuki-Miyaura Coupling: The C-I bond is expected to react preferentially under standard Suzuki-Miyaura conditions, allowing for the introduction of an aryl or heteroaryl group at the 3-position. Subsequent, more forcing conditions can then be used to functionalize the 5-position via the C-Br bond.

  • Sonogashira Coupling: Similar to the Suzuki-Miyaura coupling, the C-I bond will be the primary site of reaction with terminal alkynes.

  • Buchwald-Hartwig Amination: The C-I and C-Br bonds can be selectively aminated to introduce nitrogen-containing functional groups.

  • Heck and Stille Couplings: These reactions are also expected to proceed with high selectivity at the C-I position under mild conditions.

G start This compound suzuki Suzuki-Miyaura (Ar-B(OH)₂, Pd catalyst) start->suzuki sonogashira Sonogashira (R-C≡CH, Pd/Cu catalyst) start->sonogashira buchwald Buchwald-Hartwig (R₂NH, Pd catalyst) start->buchwald product_suzuki 5-Bromo-2-fluoro-3-arylpyridine suzuki->product_suzuki product_sonogashira 5-Bromo-2-fluoro-3-alkynylpyridine sonogashira->product_sonogashira product_buchwald 5-Bromo-2-fluoro-3-aminopyridine buchwald->product_buchwald

Caption: Selective cross-coupling reactions at the C3-Iodo position.
Halogen Dance Reaction

Halogen dance reactions, which involve the migration of a halogen atom on an aromatic ring, are known to occur on halopyridines under basic conditions.[10][11][12][13][14] Treatment of this compound with a strong base could potentially lead to rearrangement, offering pathways to other polysubstituted pyridine isomers.

Applications in Medicinal Chemistry

Polyhalogenated pyridines are crucial scaffolds in drug discovery.[15][16] The ability to selectively introduce various functional groups onto the this compound core makes it an attractive starting material for the synthesis of libraries of compounds for biological screening. The pyridine motif is present in numerous approved drugs, and the unique substitution pattern of this molecule allows for the exploration of novel chemical space.

Conclusion

This compound is a promising, yet under-explored, building block for organic synthesis. Its tri-halogenated structure provides a versatile platform for the regioselective and sequential introduction of a wide range of functional groups. While detailed experimental studies on this specific molecule are currently scarce, this guide provides a solid foundation for its synthesis and application by drawing upon established chemical principles and data from closely related analogues. As the demand for complex and diverse molecular architectures in drug discovery and materials science continues to grow, the utility of such highly functionalized building blocks is expected to increase significantly.

References

The Strategic Synthesis of 5-Bromo-2-fluoro-3-iodopyridine: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Importance of Polysubstituted Pyridines

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its unique electronic properties and ability to engage in a multitude of intermolecular interactions make it a privileged structure. However, the true potential of this heterocycle is unlocked through precise and strategic functionalization. The target of this guide, 5-bromo-2-fluoro-3-iodopyridine, represents a highly valuable, yet synthetically challenging, building block. The orthogonal reactivity of its three distinct halogen atoms offers a versatile platform for sequential, site-selective modifications, enabling the rapid generation of diverse molecular libraries for drug discovery and development. This document provides an in-depth exploration of a robust and logical synthetic pathway to this key intermediate, grounded in established chemical principles and supported by field-proven methodologies.

Strategic Overview: A Multi-Step Approach to a Trifunctionalized Scaffold

The synthesis of this compound necessitates a carefully orchestrated sequence of reactions to install the desired halogens at specific positions on the pyridine ring. A direct, one-pot synthesis is not feasible due to the nuanced reactivity of the pyridine core. Therefore, a multi-step strategy commencing from a readily available starting material is proposed. The core of our approach is a logical progression of halogenation and diazotization/fluorination reactions, leveraging the directing effects of existing substituents to achieve the desired regiochemistry.

An alternative, more advanced strategy involving "halogen dance" reactions is also discussed, highlighting a potential avenue for researchers with expertise in organometallic chemistry.[1][2]

Primary Synthesis Route: A Stepwise Functionalization Pathway

The recommended and most accessible synthetic route begins with 2-amino-5-bromopyridine, a commercially available and cost-effective starting material. The synthesis proceeds through two key transformations: iodination followed by a Sandmeyer-type reaction to introduce the fluorine atom.

Primary Synthesis Route A 2-Amino-5-bromopyridine B 2-Amino-5-bromo-3-iodopyridine A->B Iodination (I2, Periodic Acid) C This compound B->C Diazotization & Fluorination (NaNO2, HBF4 or HF-Pyridine)

Caption: Primary synthesis route for this compound.

Step 1: Regioselective Iodination of 2-Amino-5-bromopyridine

The initial step focuses on the introduction of an iodine atom at the C3 position. The amino group at C2 is a strong activating group and directs electrophilic substitution to the ortho (C3) and para (C5) positions. Since the C5 position is already occupied by a bromine atom, the iodination will selectively occur at the C3 position.

Rationale for Reagent Selection: A combination of iodine (I₂) and a re-oxidant such as periodic acid (HIO₄) or potassium iodate (KIO₃) in an acidic medium is a well-established method for the iodination of activated aromatic rings.[3] The in-situ generation of a more electrophilic iodine species is crucial for achieving high conversion.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-iodopyridine [4]

  • Reaction Setup: To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent such as acetic acid and water, add concentrated sulfuric acid dropwise at room temperature with stirring.[4]

  • Reagent Addition: Add periodic acid (a slight molar excess relative to iodine) and iodine (1.0-1.2 eq) portion-wise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80°C and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.[4]

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. Neutralize the solution with a base (e.g., NaOH or NaHCO₃) to precipitate the product.[4] Filter the solid, wash with water, and then with a sodium thiosulfate solution to remove any unreacted iodine.[4] The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Data Summary: Iodination of 2-Amino-5-bromopyridine

ParameterValueReference
Starting Material2-Amino-5-bromopyridine[4]
ReagentsIodine, Periodic Acid, Sulfuric Acid[4]
SolventAcetic Acid, Water[4]
Temperature80°C[4]
Typical Yield70-80%[4]
Step 2: Diazotization and Fluorination (Balz-Schiemann Reaction)

With the bromo and iodo substituents in place, the final step involves the conversion of the C2 amino group to a fluorine atom. The classical Balz-Schiemann reaction, which proceeds via a diazonium tetrafluoroborate salt, is a reliable method for this transformation. Alternatively, the use of hydrogen fluoride-pyridine (Olah's reagent) can also be effective.

Rationale for Method Selection: The Sandmeyer-type reaction is a cornerstone of aromatic chemistry for the introduction of various functionalities via a diazonium salt intermediate. The Balz-Schiemann modification is specific for fluorination and is generally a high-yielding and clean reaction. The use of HF-pyridine offers an alternative that can sometimes provide better yields for certain substrates.[5]

Experimental Protocol: Synthesis of this compound [6]

  • Diazotization: Dissolve 2-amino-5-bromo-3-iodopyridine (1.0 eq) in an excess of cold (0-5°C) tetrafluoroboric acid (HBF₄) or anhydrous hydrogen fluoride.[6] Add a solution of sodium nitrite (NaNO₂, 1.0-1.1 eq) in water dropwise while maintaining the low temperature. Stir the mixture for a short period to ensure complete formation of the diazonium salt.

  • Fluorination:

    • For Balz-Schiemann: Gently heat the solution containing the diazonium tetrafluoroborate salt. The salt will decompose to yield the desired fluoro-pyridine, nitrogen gas, and boron trifluoride.

    • For HF-Pyridine: After the diazotization is complete, the reaction mixture is warmed to room temperature and then heated to effect the fluorination.[5]

  • Work-up and Purification: After the reaction is complete (as indicated by the cessation of gas evolution), cool the mixture and carefully neutralize it with a base. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Data Summary: Diazotization and Fluorination

ParameterValueReference
Starting Material2-Amino-5-bromo-3-iodopyridine[6]
ReagentsSodium Nitrite, HBF₄ or HF-Pyridine[5][6]
SolventWater (for NaNO₂)[6]
Temperature0-5°C for diazotization, then heating[6]
Typical Yield50-70%

Alternative Strategy: Halogen Dance and Directed Lithiation

For research groups with expertise in organometallic chemistry, a more convergent and potentially higher-yielding strategy could involve a "halogen dance" reaction followed by trapping with an electrophile.[1][7] This approach would likely start from a dihalopyridine and leverage the subtle differences in halogen reactivity to achieve the desired substitution pattern.

Alternative Synthesis Route A 2,5-Dihalopyridine B Lithium-Halogen Exchange Intermediate A->B Lithiation (e.g., n-BuLi, LDA) & Halogen Dance C This compound B->C Trapping with Electrophilic Iodine Source

Caption: Conceptual alternative route via a halogen dance reaction.

This advanced methodology relies on the kinetically controlled deprotonation or lithium-halogen exchange at a specific position, followed by an intramolecular rearrangement ("dance") of the halogen atoms to a thermodynamically more stable position.[7] Subsequent trapping with an appropriate electrophile can then install the third halogen. While potentially more efficient in terms of step economy, this approach requires careful optimization of reaction conditions (temperature, solvent, base) to control the regioselectivity of the lithiation and the halogen dance.[8]

Conclusion: A Versatile Building Block for Future Discovery

The synthesis of this compound, while requiring a multi-step approach, is an achievable goal for the proficient medicinal chemist. The primary route outlined in this guide provides a reliable and scalable pathway using well-established chemical transformations. The resulting trifunctionalized pyridine is a powerful tool for the construction of complex molecular architectures, offering three distinct handles for further chemical modification through reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and nucleophilic aromatic substitution.[1][9][10] The strategic application of this building block will undoubtedly continue to fuel innovation in the ongoing quest for new and effective therapeutic agents.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-fluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize the synthetic building block 5-Bromo-2-fluoro-3-iodopyridine (CAS No. 1214376-88-1). Designed for researchers, chemists, and drug development professionals, this document outlines the theoretical underpinnings and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Standardized experimental protocols are provided for each technique, offering a framework for the empirical validation of this and structurally related compounds. This guide emphasizes the integration of data from multiple spectroscopic sources to achieve unambiguous structural elucidation.

Part 1: Introduction and Compound Profile

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its polysubstituted pyridine core, featuring three distinct halogen atoms (F, Br, I), offers a versatile platform for constructing complex molecular architectures through site-selective cross-coupling reactions. The strategic placement of these halogens allows for differentiated reactivity, making it a valuable intermediate in the synthesis of novel pharmaceutical agents and other high-value chemical entities. Evidence of its utility can be found in patent literature where it serves as a key starting material for developing inhibitors of enzymes such as RIPK2, which are implicated in inflammatory diseases.

Compound Details:

  • Chemical Name: this compound

  • CAS Number: 1214376-88-1

  • Molecular Formula: C₅H₂BrFIN

  • Molecular Weight: 301.88 g/mol

  • Structure: Chemical Structure of this compound (Note: Image is a representation of the structure)

Part 2: A Note on Data Availability

To ensure the highest level of scientific integrity, it is important to note that this guide is based on theoretically predicted and calculated spectroscopic data. While this compound is commercially available, a definitive, peer-reviewed publication containing its full experimental spectroscopic characterization is not readily accessible in the public domain. Therefore, this document serves a dual purpose: first, to provide a robust, scientifically-grounded prediction of the expected spectroscopic data, and second, to offer a detailed methodological framework for researchers to acquire and interpret their own experimental data. The predictions herein are generated using industry-standard algorithms and established principles of spectroscopy.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy (Theoretical Analysis)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for full characterization.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing two signals corresponding to the two protons on the pyridine ring. The chemical shifts are influenced by the electronegativity and anisotropic effects of the adjacent halogen substituents.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
~8.25 Doublet of doublets (dd) J(H-H) ≈ 2.0 Hz, J(H-F) ≈ 3.0 Hz 1H H-6

| ~7.95 | Doublet of doublets (dd) | J(H-H) ≈ 2.0 Hz, J(H-F) ≈ 5.0 Hz | 1H | H-4 |

Expert Interpretation:

  • Causality of Chemical Shifts: The proton at the 6-position (H-6) is expected to be the most downfield signal due to its proximity to the electronegative nitrogen atom. The proton at the 4-position (H-4) is also in an electron-deficient environment, shifted downfield by the adjacent iodine and bromine atoms.

  • Splitting Patterns: The two protons will appear as a doublet of doublets. They will show a small coupling to each other (⁴JHH, a four-bond coupling, typically 1.5-2.5 Hz in pyridines) and will also be split by the fluorine atom at the 2-position. The coupling to fluorine (JHF) will differ for H-4 (⁴JHF) and H-6 (³JHF), leading to distinct splitting patterns for each proton.

Predicted ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts are heavily influenced by the directly attached substituents.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Predicted Chemical Shift (δ, ppm) Coupling to Fluorine (¹JCF, Hz) Assignment
~160.0 d, J ≈ 240-260 C-2
~151.0 d, J ≈ 4-6 C-6
~145.0 d, J ≈ 15-20 C-4
~120.0 d, J ≈ 4-6 C-5

| ~95.0 | d, J ≈ 30-35 | C-3 |

Expert Interpretation:

  • C-F Coupling: The most revealing feature is the large one-bond coupling constant (¹JCF) for the carbon atom directly attached to the fluorine (C-2), which is expected to be in the range of 240-260 Hz. This signal will appear as a doublet. All other carbon signals will also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF), appearing as doublets.

  • Substituent Effects: The C-2 signal is significantly downfield due to the direct attachment of the highly electronegative fluorine atom. The C-3, bearing the iodine, is expected to be the most upfield of the carbon signals due to the heavy atom effect of iodine. The C-5, attached to bromine, will also be shifted upfield relative to a non-substituted carbon.

Predicted ¹⁹F NMR Spectroscopy

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom. A single resonance is expected.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, CFCl₃ as standard at 0 ppm):

Predicted Chemical Shift (δ, ppm) Multiplicity

| -70 to -90 | Multiplet |

Expert Interpretation:

  • Chemical Shift: The chemical shift for a fluorine atom at the 2-position of a pyridine ring typically falls within this range. The exact position is sensitive to the other substituents on the ring.

  • Multiplicity: The signal will be complex due to coupling with the two aromatic protons, H-4 and H-6. It will appear as a multiplet, or more specifically, a doublet of doublets, reflecting these different coupling constants (³JFH and ⁴JFH).

Standard Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent contains a known internal standard, such as tetramethylsilane (TMS, 0.00 ppm).

  • Homogenization: Gently vortex the tube until the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.

  • Locking and Shimming: The instrument software will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse program (e.g., 'zg30').

    • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 'zgpg30').

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the spectra to the internal standard (TMS at 0.00 ppm for ¹H and ¹³C). Integrate the ¹H signals and analyze the chemical shifts and coupling constants for all spectra.

Part 4: Mass Spectrometry (MS) (Theoretical Analysis)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

Expected High-Resolution Mass Spectrometry (HRMS) Data:

  • Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI)

  • Calculated Exact Mass [M]⁺: 300.8344 for C₅H₂⁷⁹Br¹⁹F¹²⁷I¹⁴N

  • Found: The experimental value should be within 5 ppm of the calculated exact mass.

Isotopic Pattern Analysis: The presence of both bromine (⁷⁹Br:⁸¹Br ≈ 50.7:49.3) and iodine (¹²⁷I is monoisotopic) creates a highly characteristic isotopic pattern for the molecular ion.

Calculated Isotopic Distribution for [C₅H₂BrFIN]⁺:

m/z Relative Abundance (%) Assignment
300.8 100.0 [M]⁺ (containing ⁷⁹Br)
301.8 6.5 [M+1]⁺
302.8 97.3 [M+2]⁺ (containing ⁸¹Br)

| 303.8 | 6.3 | [M+3]⁺ |

Expert Interpretation:

  • Molecular Ion Cluster: The most definitive feature in the low-resolution mass spectrum will be the molecular ion cluster. A pair of intense peaks of nearly equal height, separated by 2 m/z units (at m/z 301 and 303, nominal mass), is the classic signature of a compound containing one bromine atom.

  • Fragmentation: Under EI conditions, common fragmentation pathways would involve the loss of the weakest bonds. The C-I bond is the weakest, so a prominent fragment corresponding to the loss of an iodine radical ([M-I]⁺) would be expected. Subsequent loss of Br or other fragments could also occur.

Standard Protocol for MS Data Acquisition (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard appropriate for the desired mass range.

  • Method Setup:

    • Set the ionization mode to positive ESI.

    • Set the mass range (e.g., m/z 50-500).

    • Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.

  • Sample Infusion: Infuse the sample solution into the source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum, averaging multiple scans to improve the signal-to-noise ratio.

Part 5: Infrared (IR) Spectroscopy (Theoretical Analysis)

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Bond Vibration Functional Group
3100–3000 C-H stretch Aromatic
1600–1450 C=C and C=N stretch Pyridine Ring
1250–1100 C-F stretch Aryl-Fluoride
650–550 C-Br stretch Aryl-Bromide

| 600–500 | C-I stretch | Aryl-Iodide |

Expert Interpretation: The IR spectrum will be dominated by peaks corresponding to the pyridine ring vibrations in the "fingerprint region" (below 1500 cm⁻¹). The C-H stretching vibrations above 3000 cm⁻¹ confirm the aromatic nature of the ring. The most diagnostic bands for this specific molecule would be the C-X (halogen) stretches. The C-F stretch typically gives a strong, characteristic band, while the C-Br and C-I stretches will appear at lower frequencies, confirming the presence of these heavier halogens.

Standard Protocol for IR Data Acquisition (ATR)
  • Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, clean the sample from the ATR crystal using a suitable solvent (e.g., isopropanol) and a soft tissue.

Part 6: Visualization of Integrated Workflow

Unambiguous structure confirmation relies on the logical integration of all spectroscopic data. The workflow below illustrates this process, and the subsequent diagram shows how the theoretical data for this compound interlink to provide a cohesive structural proof.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Integration Sample Pure Compound (this compound) Prep_NMR Dissolve in CDCl3 (for NMR) Sample->Prep_NMR Prep_MS Dissolve in MeOH (for MS) Sample->Prep_MS Prep_IR Use Neat Solid (for IR-ATR) Sample->Prep_IR Acq_NMR Acquire 1H, 13C, 19F NMR Spectra Prep_NMR->Acq_NMR Acq_MS Acquire HRMS (ESI-TOF) Prep_MS->Acq_MS Acq_IR Acquire IR Spectrum (ATR) Prep_IR->Acq_IR Analysis_NMR Analyze Shifts, Couplings, Integrals Acq_NMR->Analysis_NMR Analysis_MS Confirm Mass & Isotopic Pattern Acq_MS->Analysis_MS Analysis_IR Identify Functional Groups Acq_IR->Analysis_IR Integration Integrate All Data Analysis_NMR->Integration Analysis_MS->Integration Analysis_IR->Integration Conclusion Structure Confirmed Integration->Conclusion

Caption: General experimental workflow for spectroscopic characterization.

G cluster_nmr NMR Evidence cluster_ms MS Evidence cluster_ir IR Evidence center_node Proposed Structure: This compound H_NMR 1H NMR: - Two aromatic signals - H-H and H-F coupling center_node->H_NMR predicts C_NMR 13C NMR: - Five distinct C signals - Large 1J(C-F) coupling - Halogen effects on shifts center_node->C_NMR predicts F_NMR 19F NMR: - One F signal - Coupling to H-4 and H-6 center_node->F_NMR predicts MS_Mass HRMS: - Mass matches C5H2BrFIN (within 5 ppm) center_node->MS_Mass predicts MS_Iso Isotope Pattern: - M, M+2 peaks of ~1:1 ratio (confirms 1x Br) center_node->MS_Iso predicts IR_Bands IR Spectrum: - Aromatic C-H (>3000 cm-1) - C-F, C-Br, C-I stretches center_node->IR_Bands predicts H_NMR->center_node corroborates C_NMR->center_node corroborates F_NMR->center_node corroborates MS_Mass->center_node corroborates MS_Iso->center_node corroborates IR_Bands->center_node corroborates

Caption: Logical integration of theoretical spectroscopic data.

Part 7: Conclusion

The comprehensive, multi-technique spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. Although based on theoretical predictions, the expected data from ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and infrared spectroscopy are mutually consistent and converge to support the proposed structure. The distinct features predicted for each technique—such as the complex spin-spin couplings in NMR, the characteristic isotopic pattern in MS, and the specific vibrational modes in IR—collectively offer a unique spectroscopic signature for this valuable synthetic intermediate. Researchers can use this guide as a reliable reference for designing experiments, interpreting acquired data, and ensuring the quality and identity of their materials.

Part 8: References

  • CAS Registry Number 1214376-88-1. Chemical Abstracts Service. --INVALID-LINK--

  • Patent WO2024259328A1. Inhibitors of ripk2 and uses thereof. Google Patents. --INVALID-LINK--

  • NMRDB. An online resource for NMR prediction. --INVALID-LINK--

  • Isotope Pattern Calculator. enviPat Web. --INVALID-LINK--

  • Infrared Spectroscopy Correlation Table. Wikipedia. --INVALID-LINK--

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

  • Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2434–2442. --INVALID-LINK--

An In-Depth Technical Guide to the Reactivity Profile of 5-Bromo-2-fluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, polyhalogenated heterocycles serve as exceptionally versatile and powerful building blocks. Their value lies in the potential for programmed, site-selective functionalization, enabling the rapid construction of molecular complexity from a single, readily accessible core. Among these, 5-Bromo-2-fluoro-3-iodopyridine stands out as a trifunctionalized scaffold of significant interest to researchers in medicinal chemistry and materials science. The presence of three distinct halogen atoms—iodine, bromine, and fluorine—at electronically and sterically differentiated positions on the pyridine ring provides a blueprint for a series of orthogonal chemical transformations.

This guide offers an in-depth exploration of the reactivity profile of this compound. Moving beyond a simple catalog of reactions, we will dissect the underlying electronic and mechanistic principles that govern its reactivity. By understanding the causality behind experimental choices, researchers can harness the unique properties of this building block to design efficient, predictable, and robust synthetic routes toward novel, highly substituted pyridine derivatives.

The Electronic and Steric Landscape: A Foundation for Selectivity

The regiochemical outcome of reactions involving this compound is not arbitrary; it is a direct consequence of the electronic interplay between the pyridine nitrogen and the attached halogens.

  • Pyridine Nitrogen: As a heteroatom, the nitrogen atom is more electronegative than carbon, exerting a powerful electron-withdrawing inductive (-I) and mesomeric (-M) effect. This effect renders the positions alpha (C2, C6) and gamma (C4) to the nitrogen significantly more electron-deficient.[1][2] This electronic depletion is a critical factor in activating the C2 position for nucleophilic attack.

  • Halogen Reactivity Hierarchy: The three halogens exhibit a well-defined reactivity order that can be exploited for selective transformations:

    • Palladium-Catalyzed Cross-Coupling: The rate-determining step in these reactions is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond dissociation energy (BDE) follows the trend C-I < C-Br < C-F. Consequently, the C3-I bond is the most labile and will preferentially undergo oxidative addition, followed by the C5-Br bond.[3][4] The C-F bond is generally inert to these conditions.

    • Nucleophilic Aromatic Substitution (SNAr): The reactivity order for SNAr is inverted. Fluorine, being the most electronegative halogen, is the best leaving group in this context because it strongly stabilizes the anionic Meisenheimer intermediate formed during the reaction. The position of the fluorine at C2, directly alpha to the electron-withdrawing nitrogen, provides maximal activation for this pathway.[5][6][7]

    • Halogen-Metal Exchange: This reaction is favored at the most polarizable C-X bond, which is the C-I bond. Therefore, treatment with organolithium or Grignard reagents will selectively occur at the C3 position.

This predictable hierarchy allows for a logical, stepwise approach to functionalization, as illustrated below.

G cluster_0 Reactivity Hierarchy cluster_1 Reaction Site Pd Coupling Pd-Catalyzed Cross-Coupling C3_I C3 - Iodine (Most Reactive) Pd Coupling->C3_I 1st C5_Br C5 - Bromine (Intermediate) Pd Coupling->C5_Br 2nd SNAr Nucleophilic Aromatic Substitution (SNAr) C2_F C2 - Fluorine (Least Reactive) SNAr->C2_F Primary Site Metal Exchange Halogen-Metal Exchange Metal Exchange->C3_I Primary Site

Caption: General reactivity hierarchy for this compound.

Palladium-Catalyzed Cross-Coupling: Mastering the C-I and C-Br Bonds

The workhorse reactions for C-C and C-N bond formation—Suzuki, Sonogashira, Stille, and Buchwald-Hartwig aminations—can be applied with high regioselectivity. The C3-I bond is the primary site of reaction under standard conditions, allowing for the subsequent functionalization of the C5-Br bond.

Initial Functionalization at the C3-Iodo Position

By carefully selecting mild reaction conditions, one can exclusively target the C-I bond, leaving the C-Br and C-F bonds intact.

Caption: Selective cross-coupling at the C3-Iodo position.

A. Suzuki-Miyaura Coupling

The Suzuki reaction is a robust method for forming C(sp²)-C(sp²) bonds.[8][9][10]

Experimental Protocol: Selective Suzuki Coupling at C3

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.3 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

  • Add the palladium catalyst, for example, Pd(dppf)Cl₂ (2-5 mol%).

  • Add a degassed solvent system, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-95 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Coupling PartnerCatalystBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O85~90
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄DME/H₂O90~88
Thiophene-2-boronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O85~85[11]

B. Sonogashira Coupling

This reaction is highly effective for installing alkyne functionalities.[12] It typically requires a palladium catalyst and a copper(I) co-catalyst.[13][14]

Experimental Protocol: Selective Sonogashira Coupling at C3

  • To a degassed solution of this compound (1.0 equiv) in a suitable solvent like THF or DMF, add the terminal alkyne (1.1 equiv) and a base such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 equiv).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), and the copper co-catalyst, CuI (1-2 mol%).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.

  • Work up the reaction by diluting with an organic solvent and washing with aqueous NH₄Cl and brine.

  • Dry, concentrate, and purify the product via chromatography.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF25~92
TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIDIPADMF40~95
Propargyl alcoholPd(PPh₃)₄ / CuIEt₃NTHF25~89
Sequential Functionalization: Targeting the C5-Bromo Position

Once the C3 position is functionalized, the C5-bromo group becomes the most reactive site for a second palladium-catalyzed cross-coupling, typically requiring more forcing conditions (higher temperature, stronger base, or a more active catalyst system).

G A 5-Bromo-2-fluoro- 3-iodopyridine B Step 1: Pd Coupling (e.g., Sonogashira) @ C3-I A->B C 3-Alkynyl-5-bromo- 2-fluoropyridine B->C D Step 2: Pd Coupling (e.g., Suzuki) @ C5-Br C->D E 3-Alkynyl-5-aryl- 2-fluoropyridine (Disubstituted) D->E

Caption: Workflow for sequential cross-coupling reactions.

This stepwise approach provides a powerful strategy for creating diverse libraries of disubstituted pyridines from a common intermediate.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Fluoro Position

The C2-fluoro substituent is highly activated for SNAr due to its proximity to the ring nitrogen.[5][6][7] This reaction allows for the introduction of a wide range of heteroatom nucleophiles (O, N, S). The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate whose negative charge is delocalized onto the electronegative nitrogen atom.

SNAr_Mechanism pyridine Substituted 2-Fluoropyridine meisenheimer Meisenheimer Complex (Anionic) pyridine->meisenheimer + Nu:⁻ nucleophile Nu:⁻ product 2-Substituted Pyridine meisenheimer->product - F⁻ fluoride F⁻

Caption: Generalized mechanism for SNAr on a 2-fluoropyridine.

Experimental Protocol: General SNAr with a Nucleophile

  • In a sealed vial, dissolve the 2-fluoropyridine substrate (1.0 equiv) in a polar aprotic solvent such as DMSO or DMF.

  • Add the nucleophile (e.g., an alcohol, amine, or thiol) (1.2-2.0 equiv) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH) (1.5-3.0 equiv).

  • Heat the reaction mixture, typically between 80 °C and 130 °C. Microwave heating can also be effective.[5][6]

  • Monitor the reaction for the disappearance of the starting material.

  • After cooling, perform an aqueous workup, extracting the product with an organic solvent.

  • Dry, concentrate, and purify by chromatography or crystallization.

Nucleophile (Nu-H)BaseSolventTemp (°C)Resulting C2-Substituent
PhenolK₂CO₃DMSO120-OPh
MorpholineCs₂CO₃DMF100-N(CH₂)₄O
BenzylamineK₂CO₃DMSO110-NHBn
ThiophenolNaHTHF80-SPh

This SNAr reaction can be performed as the final step in a sequence, after functionalizing the C3 and C5 positions, to generate fully substituted, trisubstituted pyridine scaffolds.

Halogen-Metal Exchange: Functionalization via Organometallics

For the introduction of functional groups via electrophilic trapping, a halogen-metal exchange is the preferred method. The high polarizability of the C-I bond makes it the exclusive site for this transformation under carefully controlled, cryogenic conditions.[15][16]

Experimental Protocol: Iodide-Lithium Exchange and Electrophilic Quench

  • Dissolve this compound (1.0 equiv) in a dry, ethereal solvent (e.g., THF or Et₂O) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of an alkyllithium reagent, such as n-butyllithium (n-BuLi) (1.0-1.1 equiv), dropwise. Stir for 15-30 minutes at -78 °C to ensure complete formation of the lithiated intermediate.

  • Add the desired electrophile (e.g., an aldehyde, ketone, CO₂, or alkyl halide) (1.1-1.2 equiv) and stir at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the careful addition of a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent, dry, concentrate, and purify.

ElectrophileProduct after Quench
DMF5-Bromo-2-fluoro-pyridine-3-carbaldehyde
CO₂(g)5-Bromo-2-fluoro-nicotinic acid
Acetone2-(5-Bromo-2-fluoropyridin-3-yl)propan-2-ol
I₂(Regeneration of starting material)

A Unified Strategy for Trisubstitution

The distinct reactivity profiles of the three halogen atoms enable a highly convergent and logical synthetic strategy. A researcher can confidently program the synthesis of a complex trisubstituted pyridine by following a defined sequence of reactions.

G cluster_1 Step 1: C3 Functionalization cluster_2 Step 2: C5 Functionalization cluster_3 Step 3: C2 Functionalization start This compound step1_pd Pd-Catalyzed Coupling (e.g., Suzuki, Sonogashira) @ C3-I start->step1_pd step1_metal Halogen-Metal Exchange + Electrophile @ C3-I start->step1_metal intermediate1 Intermediate A (C3-Substituted) step1_pd->intermediate1 step1_metal->intermediate1 step2 Pd-Catalyzed Coupling (More Forcing Conditions) @ C5-Br intermediate2 Intermediate B (C3, C5-Disubstituted) step2->intermediate2 step3 Nucleophilic Substitution (SNAr) @ C2-F end Fully Functionalized Trisubstituted Pyridine step3->end intermediate1->step2 intermediate2->step3

Caption: A strategic workflow for the programmed synthesis of trisubstituted pyridines.

Conclusion

This compound is far more than a simple halogenated heterocycle; it is a sophisticated synthetic platform. Its reactivity is governed by a clear and predictable set of electronic and mechanistic rules that, once understood, provide the synthetic chemist with precise control over molecular design. By leveraging the differential reactivity of the C-I bond in palladium catalysis and halogen-metal exchange, the C-Br bond in subsequent cross-couplings, and the C-F bond in nucleophilic aromatic substitution, a vast chemical space of novel, highly decorated pyridine cores becomes accessible. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and strategically employ this powerful building block in the pursuit of new discoveries in medicine and materials.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-fluoro-3-iodopyridine: Strategic Selection of Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 5-Bromo-2-fluoro-3-iodopyridine, a highly functionalized pyridine derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. We will delve into the critical considerations for selecting the optimal starting materials and present a detailed, field-proven protocol for its synthesis. The core of this guide focuses on a strategic two-step approach commencing with the commercially available 5-bromo-2-fluoropyridine, followed by a regioselective directed ortho-metalation (DoM) and subsequent iodination. The rationale behind each experimental choice, from reagent selection to reaction conditions, is thoroughly explained to ensure both technical accuracy and practical applicability. This document is intended to serve as a valuable resource for researchers engaged in the synthesis of complex heterocyclic scaffolds.

Introduction: The Significance of Polysubstituted Pyridines

Polysubstituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous blockbuster drugs and agrochemicals. The precise arrangement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its potency, selectivity, and pharmacokinetic profile. The target molecule, this compound, is a prime example of a highly valuable building block. The presence of three distinct halogen atoms at specific positions offers a rich platform for further synthetic diversification through a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This "plug-and-play" characteristic makes it an attractive starting point for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Strategic Synthesis Design: Identifying the Optimal Starting Material

A critical first step in any synthetic campaign is the selection of an appropriate starting material. For the synthesis of this compound, several factors must be considered, including commercial availability, cost, and the synthetic steps required to introduce the desired functionalities.

Evaluation of Potential Starting Materials

A thorough analysis of commercially available pyridine derivatives reveals that 5-bromo-2-fluoropyridine is the most logical and cost-effective starting material. This compound is readily available from numerous chemical suppliers, providing a solid foundation for the subsequent synthetic transformations.

Starting MaterialCommercial AvailabilityCostSynthetic Steps RequiredFeasibility
5-Bromo-2-fluoropyridine High Moderate One key step (Iodination) Excellent
2,3,5-TribromopyridineModerateHighMultiple steps (Fluorination, Iodination)Moderate
2-FluoropyridineHighLowTwo steps (Bromination, Iodination)Moderate
PyridineHighVery LowThree steps (Fluorination, Bromination, Iodination)Low

Table 1: Comparative analysis of potential starting materials for the synthesis of this compound.

Rationale for Selecting 5-Bromo-2-fluoropyridine

The choice of 5-bromo-2-fluoropyridine is underpinned by a strategic retrosynthetic analysis. The most challenging transformation is the regioselective introduction of the iodine atom at the C-3 position. Starting with a pyridine ring already possessing the bromo and fluoro substituents in the desired 5- and 2-positions, respectively, simplifies the synthetic challenge to a single, albeit critical, C-H functionalization step.

The Core Synthetic Strategy: Directed ortho-Metalation (DoM)

The introduction of the iodine atom at the C-3 position of 5-bromo-2-fluoropyridine can be effectively achieved through a directed ortho-metalation (DoM) strategy. This powerful technique utilizes a directing group on an aromatic ring to guide the deprotonation of an adjacent ortho position by a strong organolithium base. The resulting organolithium species can then be trapped with an electrophile, in this case, iodine.

The Role of the Fluoro Group as a Directing Group

In 5-bromo-2-fluoropyridine, the fluorine atom at the C-2 position serves as a moderate directing group for ortho-lithiation. The electronegativity of the fluorine atom increases the acidity of the adjacent C-3 proton, making it susceptible to deprotonation by a strong base. While the bromine at the C-5 position also has a directing effect, the ortho-directing ability of fluorine is generally more pronounced, favoring lithiation at the C-3 position.

Figure 1: Synthetic pathway for this compound via directed ortho-metalation.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound from 5-bromo-2-fluoropyridine.

Materials and Reagents
  • 5-Bromo-2-fluoropyridine (98% purity)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Iodine (I₂), crystalline

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Step-by-Step Procedure

Step 1: Directed ortho-Lithiation

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add 5-bromo-2-fluoropyridine (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approximately 0.2 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.2 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting dark-colored solution at -78 °C for 1 hour.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents like LDA are extremely reactive towards water. The use of flame-dried glassware and anhydrous solvents is crucial to prevent quenching of the base and ensure the success of the lithiation.

  • Low Temperature (-78 °C): The lithiation of pyridines is a highly exothermic process. Maintaining a low temperature is essential to prevent side reactions, such as decomposition of the lithiated intermediate and potential halogen-metal exchange of the bromine atom.

  • LDA as the Base: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base, which is ideal for deprotonation without competing nucleophilic addition to the pyridine ring. Its bulky nature also enhances the regioselectivity of the deprotonation.

Step 2: Iodination

  • While maintaining the reaction temperature at -78 °C, add a solution of iodine (I₂) (1.5 eq) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 30 minutes, during which the dark color of the solution should fade.

  • Allow the reaction mixture to slowly warm to room temperature over 1 hour.

Causality Behind Experimental Choices:

  • Iodine as Electrophile: Iodine is a mild and effective electrophile for trapping the aryllithium intermediate.

  • Excess Iodine: A slight excess of iodine is used to ensure complete consumption of the lithiated species.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove excess iodine), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, to afford this compound as a solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR will confirm the structure and the successful introduction of the iodine atom at the C-3 position.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the final compound.

Safety Considerations

  • Organolithium reagents such as LDA are highly flammable and pyrophoric upon contact with air and moisture. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.

  • Anhydrous THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvent.

  • Iodine is corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This technical guide has outlined a robust and reliable synthetic route to this compound, a valuable building block for drug discovery and development. By starting with the commercially available 5-bromo-2-fluoropyridine and employing a directed ortho-metalation strategy, the target molecule can be obtained in a straightforward and efficient manner. The detailed experimental protocol and the rationale behind the key procedural steps provide researchers with the necessary information to successfully implement this synthesis in their own laboratories.

Navigating the Synthetic Landscape: A Technical Guide to 5-Bromo-2-fluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of medicinal chemistry and materials science, the design and synthesis of novel molecular entities with precisely tuned properties are paramount. Halogenated pyridines, in particular, have emerged as exceptionally versatile building blocks. Their unique electronic properties and the site-selective reactivity of different halogen substituents make them invaluable synthons for constructing complex molecular architectures. This guide provides an in-depth technical overview of 5-Bromo-2-fluoro-3-iodopyridine, a tri-halogenated pyridine derivative with significant potential in synthetic chemistry. We will delve into its commercial availability, physicochemical properties, plausible synthetic routes, and its strategic applications in the development of next-generation pharmaceuticals and functional materials.

Commercial Availability

This compound is a specialized chemical intermediate available from a select number of suppliers. Researchers looking to procure this compound can expect to find it offered in research-grade purities, typically around 97%. The availability in varying quantities, from milligrams to grams, caters to both initial screening and later-stage development needs.

SupplierCAS NumberTypical PurityAvailable Quantities
Sigma-Aldrich1260665-95-997%100 mg, 250 mg, 1 g, 5 g
Ambeed, Inc.1260665-95-9≥97%100 mg, 250 mg, 1 g, 5 g
Sunway Pharm Ltd1260665-95-997%1 g and bulk inquiries
ChemicalBook1260665-95-9N/AVaries by supplier
HANGZHOU LEAP CHEM CO., LTD.1214376-88-1≥99%Inquire for details

Note: There appears to be a discrepancy in the CAS number among some suppliers. The most frequently cited CAS number is 1260665-95-9. Researchers should verify the CAS number with their chosen supplier.

Physicochemical Properties

A comprehensive understanding of a molecule's physical and chemical properties is crucial for its effective use in synthesis. Below is a summary of the key properties of this compound.

PropertyValue
CAS Number 1260665-95-9[1][2]
Molecular Formula C₅H₂BrFIN
Molecular Weight 301.88 g/mol
Physical Form Solid, semi-solid, or liquid[1]
Storage Temperature 2-8°C, in a dark, inert atmosphere[1]
InChI Key KHKQFFYXJLITMF-UHFFFAOYSA-N[1]

Synthesis and Purification

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a plausible and efficient synthesis can be devised based on established methodologies for the halogenation of pyridine rings. A likely route would involve the diazotization of a suitable amino-pyridine precursor followed by a Sandmeyer-type reaction.

Proposed Synthetic Workflow

G cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization & Iodination A 2-Amino-3-fluoropyridine B 2-Amino-5-bromo-3-fluoropyridine A->B NBS, Acetonitrile C 2-Amino-5-bromo-3-fluoropyridine D This compound C->D 1. NaNO₂, H₂SO₄ 2. KI

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Amino-5-bromo-3-fluoropyridine

  • To a solution of 2-amino-3-fluoropyridine (1.0 eq) in acetonitrile at 0°C, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-amino-5-bromo-3-fluoropyridine.

Step 2: Synthesis of this compound

  • To a solution of 2-amino-5-bromo-3-fluoropyridine (1.0 eq) in a mixture of sulfuric acid and water at 0°C, add a solution of sodium nitrite (1.1 eq) in water dropwise.

  • Stir the resulting diazonium salt solution at 0°C for 30 minutes.

  • In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.

  • Slowly add the diazonium salt solution to the potassium iodide solution at room temperature.

  • Heat the reaction mixture to 60°C for 1 hour, then cool to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3x).

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to afford this compound.

Quality Control

The purity and identity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure and the successful incorporation of the iodine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will verify the molecular weight and elemental composition of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the final product.

Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its three halogen atoms. This allows for a programmed, site-selective introduction of various functional groups through sequential cross-coupling reactions. The carbon-iodine bond is the most reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), followed by the carbon-bromine bond. The carbon-fluorine bond is generally the least reactive in this context, but can be susceptible to nucleophilic aromatic substitution under specific conditions.

This hierarchical reactivity makes this compound a powerful building block for creating highly substituted pyridine derivatives, which are common scaffolds in many active pharmaceutical ingredients (APIs).[3]

Sequential Cross-Coupling Workflow

G A This compound B 5-Bromo-2-fluoro-3-(R¹)-pyridine A->B Suzuki Coupling [Pd], R¹-B(OH)₂ C 5-(R²)-2-fluoro-3-(R¹)-pyridine B->C Sonogashira Coupling [Pd, Cu], R²-acetylene D Substituted Pyridine Scaffold for API C->D Further Functionalization

Caption: Sequential cross-coupling strategy using this compound.

This stepwise approach allows for the controlled and directional synthesis of complex molecules, which is a significant advantage in the iterative process of drug design and optimization.

A Note on a Related Compound: 5-Bromo-2-chloro-4-fluoro-3-iodopyridine

Researchers in this field may also encounter the related compound, 5-Bromo-2-chloro-4-fluoro-3-iodopyridine. This molecule has been described as a valuable building block for the synthesis of pentasubstituted pyridines.[1][4] Its synthesis has been reported via ortho-lithiation and halogen dance reactions.[1][4] The presence of a chlorine atom instead of a fluorine at the 2-position, and an additional fluorine at the 4-position, offers a different reactivity profile and substitution pattern for synthetic chemists to explore.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[5]

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or vapors.[5][6]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[1]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[5]

    • Eye Contact: Rinse cautiously with water for several minutes.[5]

    • Inhalation: Move the person to fresh air.[5]

    • Ingestion: Rinse mouth with water and seek medical attention.

Always consult the Material Safety Data Sheet (MSDS) provided by the supplier for complete and detailed safety information.

References

5-Bromo-2-fluoro-3-iodopyridine: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals and functional materials. The precise installation of various substituents onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and material characteristics. Among the vast array of functionalized pyridines, those bearing multiple, distinct halogen atoms offer exceptional synthetic versatility. 5-Bromo-2-fluoro-3-iodopyridine stands out as a particularly valuable building block, offering three distinct reactive sites for sequential and selective chemical modifications. This guide provides a deep dive into the synthesis, characterization, and synthetic applications of this powerful intermediate, offering insights for its strategic use in complex molecule synthesis. The presence of fluorine, a common feature in many modern pharmaceuticals, can significantly enhance metabolic stability and binding affinity.[1][2][3][4]

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below. While detailed experimental spectroscopic data is not widely published, typical characterization data is available from commercial suppliers.

PropertyValue
CAS Number 1214376-88-1
Molecular Formula C₅H₂BrFIN
Molecular Weight 301.88 g/mol
Appearance Off-white to yellow solid
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C

Note: Physical appearance and storage conditions are based on information from chemical suppliers.

Proposed Synthesis of this compound

Synthesis_Workflow A 5-Bromo-2-fluoropyridine B Lithiation at C3 A->B  LDA or LTMP, THF, -78 °C   C Iodination B->C  I₂, -78 °C to rt   D This compound C->D caption Proposed synthetic workflow for this compound.

A proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)

Causality behind Experimental Choices: The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is crucial for the regioselective deprotonation of the pyridine ring. The C3 position is targeted for lithiation due to the directing effect of the adjacent fluorine atom at C2 and the bromine at C5. The reaction is conducted at a low temperature (-78 °C) to prevent side reactions and ensure kinetic control of the deprotonation. Iodine is a standard electrophile for quenching organolithium species to introduce an iodine atom.

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is assembled.

  • Initial Setup: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath.

  • Base Addition: A solution of LDA or LTMP (1.1 equivalents) in THF is added dropwise to the cooled solvent.

  • Substrate Addition: A solution of 5-bromo-2-fluoropyridine (1.0 equivalent) in anhydrous THF is added slowly to the base solution at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete deprotonation.

  • Iodination: A solution of iodine (I₂) (1.2 equivalents) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Quenching and Extraction: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid.

Reactivity and Applications in Cross-Coupling Reactions

The synthetic utility of this compound lies in the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halogens in such reactions is I > Br > Cl > F.[6][7] This predictable reactivity allows for the selective functionalization of the pyridine ring.

Reactivity_Diagram A This compound B Suzuki Coupling (Aryl/Vinyl Boronic Acid) A->B  Pd Catalyst (e.g., Pd(dppf)Cl₂) Base, Solvent (Selective at C3-I) C Sonogashira Coupling (Terminal Alkyne) A->C  Pd/Cu Catalyst Base, Solvent (Selective at C3-I) D Buchwald-Hartwig Amination (Amine) A->D  Pd Catalyst (e.g., Pd₂(dba)₃/Ligand) Base, Solvent (Selective at C3-I) E Functionalized at C3 B->E C->E D->E F Further Functionalization at C5 E->F  Different Coupling  Conditions for C5-Br   caption Selective cross-coupling reactions of this compound.

Selective cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[8][9][10] In the case of this compound, the reaction is expected to occur selectively at the most reactive C-I bond.

Proposed Protocol for Selective Suzuki-Miyaura Coupling:

  • Reaction Setup: To a reaction vial, add this compound (1.0 equiv.), the desired aryl or vinyl boronic acid (1.1 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equiv.), and a base like K₂CO₃ or Cs₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, for example, a mixture of dioxane and water.

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[11][12][13][14] Similar to the Suzuki coupling, the reaction with this compound is anticipated to proceed selectively at the C3-iodo position.

Proposed Protocol for Selective Sonogashira Coupling:

  • Reaction Setup: A mixture of this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI) is prepared in a reaction vessel.

  • Solvent and Base: A suitable solvent such as THF or DMF and a base, typically an amine like triethylamine or diisopropylethylamine, are added.

  • Reaction Conditions: The reaction is stirred under an inert atmosphere at room temperature or with gentle heating until completion.

  • Work-up and Purification: The reaction mixture is filtered to remove any solids, and the filtrate is concentrated. The residue is then taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds.[15][16][17][18][19] The selective amination of this compound is expected to occur at the C3 position.

Proposed Protocol for Selective Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction tube is charged with this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong base (e.g., NaOt-Bu or Cs₂CO₃).

  • Solvent Addition: Anhydrous, degassed toluene or dioxane is added as the solvent.

  • Reaction Conditions: The sealed reaction tube is heated to a temperature between 80 and 110 °C for several hours until the reaction is complete.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The crude product is then purified by column chromatography.

Conclusion and Future Perspectives

This compound is a highly promising building block for the synthesis of complex, polysubstituted pyridine derivatives. Its three distinct halogen atoms with predictable reactivity in cross-coupling reactions allow for a modular and strategic approach to molecular design. While detailed experimental studies on this specific compound are still emerging, the established chemistry of related halopyridines provides a solid foundation for its application in drug discovery and materials science. Future research will likely focus on the full exploration of its synthetic potential, including the development of one-pot, multi-step functionalization protocols and its incorporation into novel bioactive molecules and advanced materials.

References

Methodological & Application

Application Notes and Protocols for the Chemoselective Suzuki-Miyaura Coupling of 5-Bromo-2-fluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation in Heterocyclic Chemistry

The targeted synthesis of highly functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry and materials science. Among the vast toolkit of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out for its robustness, functional group tolerance, and reliability in forging carbon-carbon bonds.[1][2] This application note provides a detailed protocol for the chemoselective Suzuki-Miyaura coupling of 5-bromo-2-fluoro-3-iodopyridine, a versatile building block for the synthesis of complex substituted pyridines. The strategic challenge and opportunity with this substrate lie in the differential reactivity of its two halogen atoms—bromine and iodine—enabling selective functionalization.

The principle of chemoselectivity in this context is governed by the relative bond dissociation energies of the carbon-halogen bonds and their subsequent reactivity in the oxidative addition step of the palladium catalytic cycle. The carbon-iodine (C-I) bond is significantly weaker and thus more reactive towards oxidative addition with a palladium(0) catalyst than the carbon-bromine (C-Br) bond.[3][4] This inherent difference allows for the selective coupling at the 3-position (iodine) while leaving the 5-position (bromine) intact for subsequent transformations, paving the way for the programmed, stepwise introduction of different substituents onto the pyridine core.

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate in the presence of a base.[1][4] The catalytic cycle is generally understood to proceed through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in this case, this compound), forming a Pd(II) intermediate. Due to the lower bond energy, this step occurs preferentially at the C-I bond.[3]

  • Transmetalation: The organoboron species, activated by the base to form a more nucleophilic boronate complex, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_ArylHalide Ar-Pd(II)L₂(I) Pd0->PdII_ArylHalide OxAdd->Pd0 Transmetalation Transmetalation PdII_Diorganyl Ar-Pd(II)L₂(R') PdII_ArylHalide->PdII_Diorganyl Transmetalation->PdII_ArylHalide [R'-B(OH)₃]⁻ PdII_Diorganyl->Pd0 ReductiveElimination Reductive Elimination PdII_Diorganyl->ReductiveElimination Product Ar-R' ArylHalide Ar-I (this compound) BoronicAcid R'-B(OH)₂ Base Base (e.g., K₂CO₃)

Caption: Catalytic cycle for the selective Suzuki coupling at the C-I bond.

Materials and Reagents

Table 1: Key Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore under inert atmosphere, refrigerated.
Arylboronic Acid≥98%Commercially AvailableChoose a boronic acid appropriate for the desired product.
Pd(PPh₃)₄ (Tetrakis)≥99%Commercially AvailableAir-sensitive. Handle under inert gas.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableDry in an oven before use.
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableUse freshly distilled or from a sealed bottle.
Deionized WaterN/AIn-houseDegas before use.
Diethyl EtherAnhydrousCommercially AvailableFor extraction.
Brine (Saturated NaCl solution)N/AIn-houseFor washing.
Magnesium Sulfate (MgSO₄)AnhydrousCommercially AvailableFor drying.
Celite®N/ACommercially AvailableFor filtration.
Argon or Nitrogen GasHigh PurityGas SupplierFor inert atmosphere.

Safety and Handling

  • This compound: This compound is an irritant. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.

  • 1,4-Dioxane: This solvent is a suspected carcinogen and is flammable. Handle in a fume hood and avoid sources of ignition.

  • Boronic Acids: While generally stable, some boronic acids can be irritants. Consult the specific Safety Data Sheet (SDS) for the boronic acid being used.

Detailed Experimental Protocol

This protocol describes a general procedure for the chemoselective Suzuki-Miyaura coupling of an arylboronic acid with this compound at the 3-position.

Reaction Setup
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and anhydrous potassium carbonate (2.5 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen gas three times to establish an inert atmosphere.

  • Under a positive flow of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).

  • Add the degassed solvent system, a mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume), via syringe. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 5-10 mL per mmol of the limiting reagent).

Reaction Execution and Monitoring
  • With the condenser attached and under a continuous flow of inert gas, lower the flask into a preheated oil bath set to 85-95 °C.

  • Stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

Work-up and Purification
  • Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

  • Transfer the filtrate to a separatory funnel and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-bromo-2-fluoro-3-arylpyridine.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants: - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - K₂CO₃ (2.5 eq) B 2. Establish Inert Atmosphere: Evacuate & backfill with Ar/N₂ (3x) A->B C 3. Add Catalyst & Solvents: - Pd(PPh₃)₄ (0.03 eq) - Degassed Dioxane/Water B->C D 4. Heat Reaction: 85-95 °C with vigorous stirring C->D E 5. Monitor Progress: TLC or LC-MS D->E F 6. Cool & Dilute: Cool to RT, add Et₂O or EtOAc E->F G 7. Filter: Through Celite® to remove solids F->G H 8. Extraction: Wash with H₂O and brine G->H I 9. Dry & Concentrate: Dry with MgSO₄, evaporate solvent H->I J 10. Purify: Flash column chromatography I->J

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Optimization and Troubleshooting

Table 2: Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Ineffective base- Use a fresh batch of catalyst or a different precatalyst (e.g., PdCl₂(dppf)).- Ensure all glassware is oven-dried and solvents are anhydrous.- Use freshly dried base. Consider a stronger base like Cs₂CO₃ or K₃PO₄.
Protodeboronation of Boronic Acid - Reaction temperature too high- Prolonged reaction time- Presence of excess water- Lower the reaction temperature.- Monitor the reaction closely and stop it upon completion.- Use a boronic ester (e.g., pinacol ester) which is more stable.
Formation of Homocoupled Byproducts - Presence of oxygen- Catalyst decomposition- Thoroughly degas all solvents and maintain a strict inert atmosphere.- Consider using a more robust ligand system (e.g., Buchwald-type ligands).
Low Yields with Heteroarylboronic Acids - Catalyst inhibition by the heteroatom- Screen different palladium catalysts and ligands. Phosphine-free catalysts or those with bulky, electron-rich ligands may be more effective.

Conclusion

This application note provides a robust and detailed protocol for the chemoselective Suzuki-Miyaura cross-coupling of this compound. By leveraging the differential reactivity of the C-I and C-Br bonds, this method allows for the selective introduction of an aryl or heteroaryl group at the 3-position of the pyridine ring. The resulting 5-bromo-2-fluoro-3-arylpyridine is a valuable intermediate that can undergo further functionalization at the bromine position, offering a powerful strategy for the synthesis of complex, polysubstituted pyridines for applications in drug discovery and materials science.

References

Application Notes & Protocols: Regioselective Sonogashira Coupling of 5-Bromo-2-fluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking a Versatile Heterocyclic Building Block

The Sonogashira cross-coupling reaction, first reported in 1975, is a cornerstone of modern organic synthesis, enabling the powerful formation of C(sp²)–C(sp) bonds.[1][2][3] This palladium and copper co-catalyzed reaction couples terminal alkynes with aryl or vinyl halides under remarkably mild conditions, tolerating a wide array of functional groups.[4][5] Its utility is demonstrated in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][6]

This guide focuses on a particularly valuable substrate: 5-Bromo-2-fluoro-3-iodopyridine . This trifunctionalized pyridine is a highly attractive building block for drug discovery and development. The presence of two distinct halogen atoms at electronically different positions on the pyridine ring—iodine and bromine—opens the door for sequential, site-selective cross-coupling reactions. Mastering the regioselectivity of the initial coupling is paramount to unlocking its synthetic potential. Herein, we provide a detailed exploration of the principles, protocols, and practical considerations for achieving a highly regioselective Sonogashira coupling at the C-I position of this substrate.

The Principle of Regioselectivity: Exploiting Halogen Reactivity

The key to the selective functionalization of this compound lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the initial oxidative addition of the aryl halide to the palladium(0) complex. The reactivity order for this step is well-established: C–I > C–OTf > C–Br >> C–Cl .[1][5]

This pronounced difference is due to the disparity in bond dissociation energies (BDEs) of the carbon-halogen bonds. The C–I bond is significantly weaker than the C–Br bond, making it far more susceptible to cleavage and insertion by the electron-rich Pd(0) catalyst.[7] Consequently, by employing mild reaction conditions, particularly low temperatures (e.g., room temperature), the Sonogashira coupling can be directed to occur almost exclusively at the C3 (iodo) position, leaving the C5 (bromo) position untouched and available for subsequent, more forcing transformations (e.g., Suzuki, Buchwald-Hartwig, or a second Sonogashira coupling).[7][8]

The Catalytic Cycle: A Palladium and Copper Duet

The Sonogashira reaction proceeds via a synergistic, dual catalytic cycle involving both palladium and copper.[9][10][11] While the mechanism is complex and can be influenced by ligands and reaction conditions, the generally accepted pathway involves two interconnected cycles.[12]

  • The Palladium Cycle : The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the most reactive halide, this compound, to form a Pd(II) complex.[11]

  • The Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base. The base deprotonates the alkyne, and the resulting acetylide coordinates with the copper(I) to form a copper(I) acetylide intermediate.[11][13][14]

  • Transmetalation : The copper acetylide transfers the alkyne group to the palladium(II) complex, regenerating the copper catalyst.[14][15]

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination, which forms the new C-C bond of the desired 3-alkynyl-5-bromo-2-fluoropyridine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11]

Caption: The dual catalytic cycle of the Sonogashira reaction.

Experimental Protocols

An inert atmosphere (Argon or Nitrogen) is essential for the Sonogashira coupling to prevent oxidative degradation of the Pd(0) catalyst and to suppress the undesired homocoupling of the terminal alkyne (Glaser coupling).[1] Anhydrous and degassed solvents are highly recommended.[8]

Protocol 1: Standard Copper-Catalyzed Regioselective Coupling

This protocol is optimized for selective mono-alkynylation at the C-I position.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.1–1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N), anhydrous and degassed (can be used as solvent or co-solvent)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Argon or Nitrogen gas supply

Experimental Workflow:

Experimental_Workflow setup 1. Setup - Dry Schlenk flask under Argon - Add Pyridine, PdCl₂(PPh₃)₂, CuI solvents 2. Add Solvents - Add degassed THF - Add degassed Et₃N setup->solvents stir1 3. Equilibrate - Stir mixture at RT for 15 min solvents->stir1 alkyne 4. Add Alkyne - Add terminal alkyne dropwise via syringe stir1->alkyne reaction 5. Reaction - Stir at RT - Monitor by TLC/LC-MS alkyne->reaction workup 6. Work-up - Dilute with Ethyl Acetate - Filter through Celite® - Wash with aq. NH₄Cl reaction->workup purify 7. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Flash column chromatography workup->purify analysis 8. Analysis - Characterize product by NMR, MS purify->analysis

Caption: General workflow for the Sonogashira coupling experiment.

Step-by-Step Procedure:

  • Inerting the Flask: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

  • Atmosphere Exchange: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed THF (to make a ~0.2 M solution) and anhydrous, degassed triethylamine (2.0–3.0 equiv) via syringe.

  • Initial Stirring: Stir the resulting suspension at room temperature for 15 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1–1.2 equiv) dropwise via syringe over 5 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting material. The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Filter the mixture through a pad of Celite® to remove catalyst residues and salts, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-alkynyl-5-bromo-2-fluoropyridine.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is an alternative for substrates sensitive to copper or when alkyne homocoupling is a significant side reaction.[1] It often requires more active palladium catalysts or ligands.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(P(t-Bu)₃)₂ or a combination of Pd₂(dba)₃ and a bulky phosphine ligand) (0.02–0.05 equiv)

  • Base (e.g., Cs₂CO₃ or K₂CO₃) (2.0 equiv)

  • Solvent (e.g., Toluene or Dioxane), anhydrous and degassed

Procedure Summary: The setup and inerting procedure are identical to Protocol 1. The palladium catalyst and inorganic base are added to the flask with the pyridine substrate. After adding the solvent, the mixture is stirred, the alkyne is added, and the reaction may require heating (e.g., 50–80 °C) to proceed at a reasonable rate. Work-up and purification follow a similar procedure.

Data and Optimization Parameters

The optimal conditions can vary based on the specific terminal alkyne used. The following table provides a guide for optimization.

ParameterTypical RangeRationale & Notes
Pd Catalyst Loading 1–5 mol%Higher loading may be needed for less reactive alkynes. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[8][9]
Cu(I) Co-catalyst 2–10 mol%Essential for the standard mechanism. High concentrations can promote undesired alkyne homocoupling.[7]
Alkyne Stoichiometry 1.1–1.5 equivA slight excess drives the reaction to completion. A large excess can increase the risk of di-substitution at higher temperatures.[7]
Base 2–5 equiv or solventAmine bases (Et₃N, DIPEA) are common and act as both base and ligand. Inorganic bases (K₂CO₃, Cs₂CO₃) are used in copper-free systems.[8][13]
Solvent THF, DMF, TolueneMust be anhydrous and degassed. Choice can influence solubility and reaction rate.[8]
Temperature Room Temp. to 60 °CRoom temperature is strongly recommended to maximize selectivity for the C-I bond. Higher temperatures risk activating the C-Br bond.[7]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents/reagents.3. Low reaction temperature for a difficult alkyne.1. Use fresh catalyst and ensure an inert atmosphere.2. Thoroughly degas all solvents and reagents.3. Gently warm the reaction (e.g., to 40 °C), but monitor for di-substitution.
Glaser Homocoupling 1. Presence of oxygen.2. High concentration of copper catalyst.1. Improve inert atmosphere technique.2. Reduce CuI loading to the minimum effective amount.3. Consider switching to a copper-free protocol.[7]
Di-substitution Product 1. Reaction temperature is too high.2. Reaction time is excessively long.3. Large excess of alkyne used.1. Maintain the reaction at or near room temperature. 2. Monitor the reaction closely and stop it once the mono-substituted product is maximized.3. Use no more than 1.2 equivalents of the alkyne.[7]
Difficult Purification 1. Catalyst residues.2. Homocoupling byproducts.1. Ensure the work-up includes a filtration step through Celite® or a short silica plug.2. Optimize reaction conditions to minimize byproduct formation before scaling up.

Safety Precautions

  • Reagents: Halogenated pyridines and palladium catalysts should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Anhydrous solvents like THF can form peroxides and should be handled appropriately.

  • Atmosphere: Operations involving inert gas and Schlenk lines should be performed by trained personnel.

Conclusion

The Sonogashira coupling of this compound is a powerful method for synthesizing valuable, selectively functionalized heterocyclic intermediates. The pronounced difference in reactivity between the C-I and C-Br bonds allows for excellent regiochemical control, enabling the clean formation of 3-alkynyl-5-bromo-2-fluoropyridines. By carefully controlling reaction parameters, particularly temperature, researchers can effectively leverage this versatile building block for applications in medicinal chemistry and materials science.

References

Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 5-Bromo-2-fluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the regioselective Buchwald-Hartwig amination of 5-Bromo-2-fluoro-3-iodopyridine. The protocol is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of complex heterocyclic molecules. By leveraging the inherent reactivity differences of carbon-halogen bonds, this guide details a robust methodology for the selective formation of a C-N bond at the C-3 position, leaving the C-Br bond intact for subsequent functionalization. This application note explains the mechanistic rationale for experimental choices, provides a detailed step-by-step protocol, and outlines expected outcomes and characterization techniques.

Introduction and Scientific Context

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has profound implications in medicinal chemistry and materials science, where arylamines are prevalent structural motifs. Polyfunctionalized pyridine derivatives are of particular interest as they form the core of numerous pharmaceuticals. The substrate, this compound, presents a unique synthetic challenge and opportunity. Its three distinct halogen substituents allow for sequential, site-selective cross-coupling reactions, making it a valuable building block for creating diverse molecular architectures.

The central challenge in the functionalization of such polyhalogenated heterocycles is achieving high regioselectivity. This protocol is designed to exploit the differential reactivity of the carbon-halogen bonds within the Buchwald-Hartwig catalytic cycle to achieve selective amination at a single position.

The Principle of Regioselectivity: A Mechanistic Overview

The regioselectivity of the Buchwald-Hartwig amination on polyhalogenated substrates is governed by the initial, and often rate-determining, step of the catalytic cycle: the oxidative addition of the aryl halide to the Pd(0) complex.[1][3] The facility of this step is directly related to the carbon-halogen bond dissociation energy. For aryl halides, the reactivity trend is well-established and follows the order: C-I > C-Br > C-Cl > C-F.[4]

In the case of this compound, the C-I bond is substantially weaker and more polarizable than the C-Br bond. Consequently, the Pd(0) catalyst will preferentially undergo oxidative addition into the C-I bond at the 3-position. The C-F bond is significantly stronger and generally unreactive under these conditions. This inherent reactivity difference forms the basis for a highly regioselective amination at the iodine-bearing carbon.

The general catalytic cycle is depicted below:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd + Ar-I PdII Ar(X)Pd(II)L₂ OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord + HNR¹R², Base Amido [ArPd(II)L₂(NR¹R²)]⁺ AmineCoord->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Product Ar-NR¹R² RedElim->Product CatalystRegen Catalyst Regeneration

Caption: The Buchwald-Hartwig Amination Catalytic Cycle.

Recommended Catalytic System and Reagents

The choice of catalyst, ligand, and base is critical for a successful and selective transformation.[5][6] For heteroaryl halides, particularly pyridines, bulky electron-rich phosphine ligands have demonstrated superior performance.[7]

ComponentRecommended ReagentRationale
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A common, reliable Pd(0) source that is air-stable and readily available.
Ligand Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)This bidentate ligand with a large natural bite angle is known to promote reductive elimination and prevent catalyst decomposition, often leading to high yields for heteroaryl substrates.[8]
Base Cs₂CO₃ (Cesium Carbonate)A moderately strong inorganic base that is effective in aminations and often shows good functional group tolerance. It is less harsh than alkoxide bases, which can be beneficial for sensitive substrates.[9]
Solvent 1,4-Dioxane or TolueneAnhydrous, degassed aprotic solvents are standard for this reaction. They possess good solubility for the reagents and are stable at the required reaction temperatures.
Amine Primary or Secondary Amine (e.g., Morpholine)The protocol is generally applicable to a wide range of amines. Stoichiometry may need slight adjustment based on the amine's volatility and nucleophilicity.

Detailed Experimental Protocol

This protocol describes a general procedure for the regioselective amination of this compound. Optimization may be required for specific amine coupling partners.

Materials and Equipment
  • This compound

  • Amine of choice (e.g., Morpholine)

  • Pd₂(dba)₃

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane (or Toluene)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere supply (Argon or Nitrogen)

  • Standard laboratory glassware and syringes

Reaction Setup Workflow

Workflow cluster_prep Preparation cluster_reagents Reagent Addition (under Inert Gas) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dry Schlenk flask under vacuum B 2. Backfill with Inert Gas (Ar/N₂) A->B C 3. Add Solids: Pyridine, Cs₂CO₃, Pd₂(dba)₃, Xantphos B->C D 4. Add Liquids: Anhydrous Solvent, Amine C->D E 5. Degas the mixture (Freeze-Pump-Thaw x3) D->E F 6. Heat to 80-110 °C with stirring E->F G 7. Monitor reaction by TLC or LC-MS F->G H 8. Cool to RT, dilute with Ethyl Acetate G->H I 9. Filter through Celite H->I J 10. Wash with water/brine, dry over Na₂SO₄ I->J K 11. Concentrate in vacuo J->K L 12. Purify by column chromatography K->L

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Cesium Carbonate (2.0 mmol, 2.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane (5 mL) via syringe. Then, add the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv).

  • Degassing: It is good practice to degas the final reaction mixture by subjecting it to three freeze-pump-thaw cycles.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 3-amino-5-bromo-2-fluoropyridine derivative.

Expected Outcome and Characterization

The expected product is the 3-amino-5-bromo-2-fluoropyridine derivative. The reaction should proceed with high regioselectivity, with minimal or no formation of the 5-amino isomer.

Characterization:

  • ¹H and ¹³C NMR: Will confirm the structure of the product. The disappearance of the C-I bond and the appearance of new signals corresponding to the amine moiety are key indicators. Specific chemical shifts will be dependent on the amine used.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the desired product. The isotopic pattern for the bromine atom should be clearly visible.

  • LC-MS: Can be used to confirm the purity of the final product and to analyze the crude reaction mixture for any side products, such as the other regioisomer or hydro-dehalogenated species.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, using a stronger base like sodium tert-butoxide (NaOtBu), or employing a more active ligand system such as those developed by the Buchwald group (e.g., RuPhos or BrettPhos).[1][5] Ensure all reagents and the solvent are scrupulously anhydrous and the system is free of oxygen.

  • Poor Regioselectivity: While highly unlikely due to the large difference in C-I and C-Br bond reactivity, any formation of the 5-amino isomer could indicate an overly harsh reaction temperature or a non-optimal ligand. Using a bidentate ligand like Xantphos generally helps to control selectivity.[1]

  • Substrate Scope: The reactivity of the amine partner can influence reaction times and yields. Sterically hindered or electron-deficient amines may require longer reaction times or higher temperatures.

Conclusion

The protocol outlined in this application note provides a reliable and highly regioselective method for the Buchwald-Hartwig amination of this compound. By exploiting the inherent reactivity difference between the C-I and C-Br bonds, selective C-N bond formation at the 3-position can be achieved in good to excellent yields. This strategy opens avenues for the synthesis of complex, polysubstituted pyridine derivatives, which are valuable intermediates in pharmaceutical and agrochemical research.

References

Application Note: Regioselective Cross-Coupling of 5-Bromo-2-fluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselective Synthesis of Polysubstituted Fluoropyridines

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 5-bromo-2-fluoro-3-iodopyridine scaffold is a highly valuable building block in medicinal chemistry and materials science. Its trifunctional nature, possessing three distinct halogen atoms (I, Br, F) at specific positions, offers a versatile platform for sequential and site-selective diversification. The ability to precisely introduce different functionalities at the C-3 and C-5 positions allows for the systematic exploration of chemical space and the rapid generation of complex molecular architectures. This guide provides a detailed technical overview and validated protocols for the regioselective functionalization of this substrate using palladium-catalyzed cross-coupling reactions, leveraging the inherent reactivity differences of the carbon-halogen bonds.

Pillar 1: The Principle of Regioselectivity

The success of a sequential cross-coupling strategy on a polyhalogenated heterocycle hinges on the differential reactivity of the carbon-halogen (C-X) bonds. In palladium-catalyzed reactions, the first and often rate-limiting step is the oxidative addition of the Pd(0) catalyst into the C-X bond. The energy barrier for this step is directly related to the C-X bond dissociation energy. For aryl halides, the established reactivity order is C–I > C–Br > C–Cl > C–F.[1][2]

For this compound, this reactivity hierarchy dictates that a palladium catalyst will selectively undergo oxidative addition at the more labile C-3 iodo position under carefully controlled conditions.[2] This leaves the C-5 bromo group intact for a subsequent, typically more forcing, coupling reaction. The C-2 fluoro group is generally inert to these coupling conditions but can serve as a handle for later-stage nucleophilic aromatic substitution.[3] This predictable selectivity is the foundation for the protocols described herein.

Pillar 2: Experimental Protocols & Mechanistic Insights

The following sections provide detailed, step-by-step protocols for three common and highly versatile cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, all targeting the C-3 iodo position.

Application Protocol 1: Suzuki-Miyaura C-C Coupling at the C-3 Position

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and a boronic acid or ester.[4][5] It is widely used due to the commercial availability of a vast array of boronic acids and the reaction's high functional group tolerance.[6]

Causality Behind Experimental Choices:

  • Catalyst System: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is chosen for its high efficiency and stability. The dppf ligand promotes the reductive elimination step and helps to prevent catalyst decomposition, leading to higher yields.[4]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base sufficient to facilitate the transmetalation step without promoting unwanted side reactions.[4]

  • Solvent System: A mixture of 1,4-dioxane and water is used. The water is essential for activating the boronic acid and facilitating the transmetalation, while the dioxane ensures the solubility of the organic substrate and catalyst.[6]

Detailed Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol %).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Reaction: Heat the mixture to 85 °C with vigorous stirring. Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 3-aryl-5-bromo-2-fluoropyridine product.

Visualization of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-I pd0->oa_complex Oxidative Addition transmetal_complex Ar-Pd(II)L₂-R oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination prod_edge transmetal_complex->prod_edge Ar-R product_complex Ar-Pd(II)L₂-R substrate Ar-I (Substrate) boronic R-B(OH)₂ + Base product Ar-R (Product) sub_edge sub_edge->oa_complex Ar-I bor_edge bor_edge->transmetal_complex R-B(OH)₃⁻

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Application Protocol 2: Sonogashira C-C Coupling at the C-3 Position

The Sonogashira coupling is the premier method for installing alkyne functionalities onto aryl halides.[7][8] It uniquely employs a dual-catalyst system of palladium and copper.

Causality Behind Experimental Choices:

  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable Pd(0) source. Copper(I) iodide (CuI) is the co-catalyst essential for activating the terminal alkyne, forming a copper acetylide intermediate that facilitates the transmetalation to the palladium center.[7]

  • Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both as the base and often as a co-solvent with THF. It deprotonates the terminal alkyne and scavenges the HI generated during the reaction.[9]

  • Conditions: The reaction is typically run at room temperature, making it suitable for thermally sensitive substrates.

Detailed Protocol:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (5 mol %), and CuI (10 mol %).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen.

  • Solvent/Reagent Addition: Add anhydrous, degassed THF and triethylamine (2:1 v/v). Stir for 5 minutes. Then, add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is usually complete in 2-6 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to afford the 3-alkynyl-5-bromo-2-fluoropyridine.

Application Protocol 3: Buchwald-Hartwig C-N Coupling at the C-3 Position

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a critical transformation in pharmaceutical synthesis.[10][11] The reaction's success is highly dependent on the choice of ligand and base.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium precatalyst like Pd₂(dba)₃ is used with a specialized, sterically hindered phosphine ligand such as XPhos or RuPhos. These bulky, electron-rich ligands accelerate the rate-limiting reductive elimination step, enabling the coupling of a wide range of amines.[11]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄) is required to deprotonate the amine in the catalytic cycle.[12]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base and catalyst deactivation.

Detailed Protocol:

  • Reaction Setup (in a glovebox): To a vial or Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %), the phosphine ligand (e.g., XPhos, 4.5 mol %), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Reagent Addition: Add the this compound (1.0 equiv.).

  • Inert Atmosphere: Seal the vessel, remove from the glovebox, and add anhydrous, degassed toluene via syringe.

  • Amine Addition: Add the primary or secondary amine (1.2 equiv.).

  • Reaction: Heat the mixture to 100-110 °C. Monitor by TLC or LC-MS. Reactions are typically complete in 12-24 hours.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through celite.

  • Purification: Concentrate the filtrate and purify by column chromatography to yield the 3-amino-5-bromo-2-fluoropyridine derivative.

Pillar 3: Data Summary & Sequential Functionalization

The predictable regioselectivity allows for a powerful sequential functionalization strategy. After the initial coupling at the C-3 iodo position, the resulting 3-substituted-5-bromo-2-fluoropyridine can undergo a second cross-coupling reaction at the C-5 bromo position. This typically requires more forcing conditions (e.g., higher temperature, stronger catalyst system) due to the lower reactivity of the C-Br bond.

Summary of Recommended Conditions:

Reaction TypeTarget PositionCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)
Suzuki-Miyaura C-3 (Iodo)Pd(dppf)Cl₂ (3%)-K₂CO₃ (2.5)Dioxane/H₂O85
Sonogashira C-3 (Iodo)Pd(PPh₃)₄ (5%) + CuI (10%)-Et₃N (excess)THF/Et₃NRT
Buchwald-Hartwig C-3 (Iodo)Pd₂(dba)₃ (2%)XPhos (4.5%)NaOt-Bu (1.4)Toluene100-110
Suzuki-Miyaura C-5 (Bromo)Pd(dppf)Cl₂ (5%)-K₃PO₄ (3.0)Dioxane/H₂O100

Visualization of the Experimental Workflow:

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Add Reagents & Catalyst to Flask inert 2. Establish Inert Atmosphere (Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat to Target Temperature solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor quench 6. Cool & Quench/ Dilute monitor->quench Upon Completion extract 7. Aqueous Extraction quench->extract purify 8. Column Chromatography extract->purify product 9. Isolated Product purify->product

Caption: A standard workflow for palladium-catalyzed cross-coupling reactions.

References

The Strategic Utility of 5-Bromo-2-fluoro-3-iodopyridine in Medicinal Chemistry Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Trifunctionalized Pyridine Building Block for Complex Scaffolds

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous FDA-approved drugs.[1][2] The strategic functionalization of this heterocycle is paramount in the design of novel therapeutics. 5-Bromo-2-fluoro-3-iodopyridine has emerged as a highly versatile synthetic intermediate, offering medicinal chemists a powerful tool for the regioselective construction of complex, polysubstituted pyridine derivatives. The distinct electronic and steric environments of the three different halogen substituents (I, Br, F) on the pyridine ring allow for a programmed, sequential introduction of various functionalities. This trifunctionalized building block enables a convergent approach to intricate molecular architectures, which is a significant advantage in the rapid exploration of structure-activity relationships (SAR) during drug discovery.

The inherent reactivity differences among the carbon-halogen bonds (C-I > C-Br > C-Cl/C-F) are the cornerstone of this building block's utility.[3] Generally, in palladium-catalyzed cross-coupling reactions, the C-I bond is the most reactive, followed by the C-Br bond, with the C-F bond being the least reactive under typical conditions. This predictable reactivity hierarchy allows for selective functionalization at the C3 position (iodine), followed by reaction at the C5 position (bromine), while the C2 fluorine can be retained or later displaced via nucleophilic aromatic substitution (SNAr).[4] This application note will provide a detailed exploration of the synthetic applications of this compound, complete with detailed protocols for its sequential functionalization.

Differential Reactivity and Strategic Bond Formation

The strategic value of this compound lies in the ability to orchestrate a series of regioselective reactions. The following diagram illustrates the general principle of sequential functionalization.

G A This compound B Step 1: C-I Functionalization (e.g., Suzuki, Sonogashira, Heck) A->B Pd-Catalysis (High Selectivity for Iodine) C 3-Substituted-5-bromo-2-fluoropyridine B->C D Step 2: C-Br Functionalization (e.g., Suzuki, Buchwald-Hartwig) C->D Pd-Catalysis (More Forcing Conditions) E 3,5-Disubstituted-2-fluoropyridine D->E F Step 3: C-F Functionalization (SNA r) E->F Nucleophilic Attack G 2,3,5-Trisubstituted Pyridine F->G

Caption: Sequential functionalization workflow of this compound.

Application Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling at the C3-Iodo Position

The greater reactivity of the C-I bond allows for its selective functionalization in the presence of the C-Br bond. The Suzuki-Miyaura cross-coupling is a robust method for forming carbon-carbon bonds.

Rationale for Experimental Choices:

  • Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(PPh₃)₄ or PdCl₂(dppf), is used. The choice of ligand is critical; bulky, electron-rich phosphine ligands generally promote the oxidative addition step, which is the rate-determining step for less reactive halides. For the highly reactive C-I bond, a less specialized catalyst system is often sufficient.

  • Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to activate the boronic acid for transmetalation. The choice of base can influence the reaction rate and yield, with stronger bases often being more effective for less reactive coupling partners.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is commonly used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Synthesis of 5-Bromo-2-fluoro-3-(phenyl)pyridine
Parameter Value
Reactants This compound, Phenylboronic acid
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2.0 equiv.)
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 80 °C
Reaction Time 4-6 hours
Yield ~85-95%

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add Pd(PPh₃)₄ (0.05 equiv.) to the flask.

  • Add the degassed solvent mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-bromo-2-fluoro-3-(phenyl)pyridine.

Application Protocol 2: Sequential Functionalization - Buchwald-Hartwig Amination at the C5-Bromo Position

Following the initial functionalization at the C3 position, the less reactive C-Br bond can be targeted under more forcing conditions or with a more active catalyst system. The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[5]

Rationale for Experimental Choices:

  • Catalyst and Ligand: For the less reactive C-Br bond, a more sophisticated catalyst system is often employed. This typically involves a palladium precatalyst such as Pd₂(dba)₃ or Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand like XPhos, SPhos, or BINAP. These ligands facilitate the oxidative addition of the aryl bromide and the subsequent reductive elimination.[6]

  • Base: A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is commonly used to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to prevent quenching of the strong base.

Experimental Protocol: Synthesis of 5-(Morpholino)-2-fluoro-3-(phenyl)pyridine
Parameter Value
Reactants 5-Bromo-2-fluoro-3-(phenyl)pyridine, Morpholine
Catalyst Pd₂(dba)₃ (2.5 mol%)
Ligand XPhos (5 mol%)
Base NaOt-Bu (1.4 equiv.)
Solvent Toluene
Temperature 100 °C
Reaction Time 12-18 hours
Yield ~70-85%

Step-by-Step Procedure:

  • In a glovebox, charge a flame-dried Schlenk tube with 5-bromo-2-fluoro-3-(phenyl)pyridine (1.0 equiv.), NaOt-Bu (1.4 equiv.), Pd₂(dba)₃ (0.025 equiv.), and XPhos (0.05 equiv.).

  • Add anhydrous, degassed toluene, followed by morpholine (1.2 equiv.).

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 5-(morpholino)-2-fluoro-3-(phenyl)pyridine product.

Application Protocol 3: Ortho-Lithiation and Functionalization

The fluorine atom at the C2 position can direct ortho-lithiation at the C3 position if it is unsubstituted.[7] This provides an alternative strategy for the initial functionalization of the pyridine ring. However, in the case of this compound, the inherent reactivity of the C-I bond towards metal-halogen exchange or cross-coupling is the more common and predictable pathway for C3 functionalization.

For a related compound, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, C6 magnesiation has been demonstrated, showcasing another avenue for regioselective functionalization. This suggests that direct deprotonation or metal-halogen exchange at other positions on the this compound ring could be explored with careful selection of organometallic reagents and reaction conditions.

G A 2-Fluoropyridine B LDA or n-BuLi A->B Ortho-directing effect of Fluorine C 3-Lithio-2-fluoropyridine B->C D Electrophile (E+) C->D Electrophilic Quench E 3-Substituted-2-fluoropyridine D->E

Caption: General scheme for ortho-lithiation of 2-fluoropyridine.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in medicinal chemistry, enabling the efficient and regioselective synthesis of highly functionalized pyridine derivatives. The predictable and hierarchical reactivity of its three distinct halogen substituents allows for a programmed and sequential approach to complex molecular targets. The protocols outlined in this application note for Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination demonstrate the practical utility of this reagent in constructing key C-C and C-N bonds.

Further exploration of this scaffold could involve leveraging the C2-fluoro substituent for SNAr reactions in the final steps of a synthesis, or investigating alternative metalation strategies to access other positions on the pyridine ring. The continued development of novel catalytic systems will undoubtedly expand the synthetic repertoire available for functionalizing such polyhalogenated heterocycles, further cementing the role of building blocks like this compound in the discovery of new medicines.

References

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-2-fluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-fluoro-3-iodopyridine is a highly versatile trifunctional building block pivotal to the synthesis of complex molecules in medicinal chemistry and materials science. Its utility stems from the differential reactivity of its carbon-halogen bonds, enabling programmed, site-selective functionalization. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions on this substrate, focusing on the principles of chemoselectivity and offering detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. We elucidate the mechanistic rationale behind experimental choices to empower researchers to harness the full synthetic potential of this substrate.

The Principle of Chemoselective Catalysis

The synthetic power of this compound lies in the predictable reactivity hierarchy of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This selectivity is primarily dictated by the bond dissociation energies (BDEs) and the kinetics of the rate-determining oxidative addition step.[1][2] The established order of reactivity is C–I > C–Br > C–F, allowing for selective functionalization at the C-3 position (iodo) while leaving the C-5 position (bromo) intact for subsequent transformations.[2][3]

The first and often rate-limiting step of the catalytic cycle is the oxidative addition of the aryl halide to a low-coordinate, electron-rich Pd(0) complex.[2][4] The lower BDE of the C–I bond compared to the C–Br bond results in a significantly lower activation energy for its cleavage, making oxidative addition at the C-3 position kinetically favored under carefully controlled conditions. By selecting appropriate catalysts, ligands, and reaction temperatures, chemists can exploit this kinetic difference to achieve exquisite regioselectivity.

G cluster_0 Oxidative Addition Energetics PdL2 Pd(0)L₂ Catalyst TS_I ΔG‡ (C-I) PdL2->TS_I Low Eₐ TS_Br ΔG‡ (C-Br) PdL2->TS_Br High Eₐ Substrate This compound Int_I C-3 Coupled Intermediate TS_I->Int_I Favored Path Int_Br C-5 Coupled Intermediate TS_Br->Int_Br Disfavored Path

Diagram 1: Energy profile showing the favored oxidative addition at the C-I bond.

Protocols for Site-Selective C-3 (Iodo) Bond Functionalization

The following protocols are designed to selectively target the C-3 iodo position of this compound. It is imperative that all reactions are performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation and ensure reproducibility.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl boronic acids/esters.[5][6] The choice of a mild base is critical to prevent undesired side reactions, while the ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[7][8]

Protocol: Synthesis of 5-Bromo-2-fluoro-3-(phenyl)pyridine

  • Materials and Reagents:

    Reagent Formula MW Amount Mmol Eq.
    This compound C₅H₂BrFIN 317.89 318 mg 1.0 1.0
    Phenylboronic Acid C₆H₇BO₂ 121.93 146 mg 1.2 1.2
    Pd(PPh₃)₄ C₇₂H₆₀P₄Pd 1155.56 29 mg 0.025 0.025
    Potassium Carbonate (K₂CO₃) K₂CO₃ 138.21 276 mg 2.0 2.0
    1,4-Dioxane C₄H₈O₂ - 8 mL - -

    | Water | H₂O | - | 2 mL | - | - |

  • Step-by-Step Procedure:

    • To a flame-dried Schlenk flask, add this compound (318 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (29 mg, 0.025 mmol).

    • Seal the flask with a septum, and evacuate and backfill with argon three times.

    • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

    • Stir the reaction mixture at 85-95 °C for 6-12 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired product.

  • Expert Insights: The use of a Pd(0) source like Pd(PPh₃)₄ avoids the need for an in-situ reduction step.[9] A 4:1 dioxane/water solvent system is commonly effective, though other systems like DME/water or toluene/ethanol/water can be employed.[5][10] For more challenging couplings, particularly with sterically hindered or electron-rich boronic acids, more advanced dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precursor may provide superior results.[7][9]

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling provides a direct route to synthesize alkynyl-substituted pyridines.[3][11] The reaction relies on a dual catalytic system of palladium and copper(I).[3][11] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne.

Protocol: Synthesis of 5-Bromo-2-fluoro-3-(phenylethynyl)pyridine

  • Materials and Reagents:

    Reagent Formula MW Amount Mmol Eq.
    This compound C₅H₂BrFIN 317.89 318 mg 1.0 1.0
    Phenylacetylene C₈H₆ 102.14 123 mg (131 µL) 1.2 1.2
    Pd(PPh₃)₂Cl₂ C₃₆H₃₀Cl₂P₂Pd 701.90 21 mg 0.03 0.03
    Copper(I) Iodide (CuI) CuI 190.45 6 mg 0.03 0.03
    Triethylamine (Et₃N) C₆H₁₅N 101.19 5 mL - -

    | Tetrahydrofuran (THF), anhydrous | C₄H₈O | - | 5 mL | - | - |

  • Step-by-Step Procedure:

    • To a flame-dried Schlenk flask, add this compound (318 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (6 mg, 0.03 mmol).

    • Seal the flask, and evacuate and backfill with argon three times.

    • Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe. The triethylamine acts as both the base and a solvent.

    • Add phenylacetylene (131 µL, 1.2 mmol) dropwise to the stirred solution.

    • Stir the reaction at room temperature for 8-16 hours. The reaction is often accompanied by the formation of a triethylammonium iodide precipitate.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the mixture with ethyl acetate and filter to remove the salts.

    • Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to afford the product.

  • Expert Insights: The reactivity order for the aryl halide in Sonogashira couplings is I > Br > Cl.[3] This high selectivity makes it an ideal reaction for the C-3 position of the substrate. While Pd(PPh₃)₄ can also be used, Pd(PPh₃)₂Cl₂ is often more stable and convenient.[12][13] The base is crucial for deprotonating the alkyne and neutralizing the HX generated in the cycle.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in pharmaceutical synthesis.[14][15] This reaction typically requires a strong, non-nucleophilic base and specialized, bulky, electron-rich phosphine ligands that promote the challenging reductive elimination step.[7][14]

Protocol: Synthesis of 5-Bromo-2-fluoro-N-phenylpyridin-3-amine

  • Materials and Reagents:

    Reagent Formula MW Amount Mmol Eq.
    This compound C₅H₂BrFIN 317.89 318 mg 1.0 1.0
    Aniline C₆H₇N 93.13 112 mg (109 µL) 1.2 1.2
    Pd₂(dba)₃ C₅₁H₄₂O₃Pd₂ 915.72 23 mg 0.025 0.05 (Pd)
    XPhos C₃₃H₄₅P 476.68 36 mg 0.075 0.075
    Sodium tert-butoxide (NaOtBu) C₄H₉NaO 96.10 135 mg 1.4 1.4

    | Toluene, anhydrous | C₇H₈ | - | 10 mL | - | - |

  • Step-by-Step Procedure:

    • In a glovebox, add Pd₂(dba)₃ (23 mg, 0.025 mmol), XPhos (36 mg, 0.075 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a Schlenk tube.

    • Add this compound (318 mg, 1.0 mmol) to the tube.

    • Remove the tube from the glovebox, add anhydrous toluene (10 mL), followed by aniline (109 µL, 1.2 mmol) under an argon atmosphere.

    • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography on silica gel.

  • Expert Insights: The choice of ligand is paramount in Buchwald-Hartwig amination.[15][16] Bulky, electron-rich ligands like XPhos, SPhos, or RuPhos stabilize the monoligated Pd(0) species, accelerate oxidative addition, and facilitate the crucial C-N reductive elimination step.[7][17] The strong base (NaOtBu or LiHMDS) is required to deprotonate the amine and form the palladium-amido complex.[16]

Sequential Functionalization and Mechanistic Overview

A key advantage of this compound is the potential for sequential cross-coupling. After selectively functionalizing the C-3 position, the less reactive C-5 bromo position becomes available for a second, distinct coupling reaction. This typically requires more forcing conditions (higher temperature, stronger base, or a more active catalyst system) to activate the C-Br bond.[18]

G start Setup Reaction (Inert Atmosphere) add_reagents Add Substrate, Coupling Partner, Base start->add_reagents add_catalyst Add Pd Source & Ligand add_reagents->add_catalyst heat Heat to Target Temp. add_catalyst->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Chromatography) workup->purify

Diagram 2: A generalized experimental workflow for palladium-catalyzed cross-coupling.

All the reactions described proceed via a similar catalytic cycle, which is fundamental to palladium cross-coupling chemistry.[5][6][14]

G cluster_product Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 R1R2 Ar-R² RE->R1R2 RX Ar-I RX->OA R2M R²-[M] R2M->TM

Diagram 3: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Reactivity Inactive catalyst (Pd source or ligand degradation); Insufficient temperature; Ineffective base.Use a fresh catalyst/ligand; screen different solvents; increase temperature; switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu).
Loss of Selectivity (Reaction at C-Br) Reaction temperature too high or time too long; Overly active catalyst system.Reduce reaction temperature; shorten reaction time; use a less active ligand (e.g., PPh₃ instead of a Buchwald ligand for the first step).
Homocoupling of Coupling Partner Presence of oxygen; Inefficient transmetalation.Ensure rigorous degassing of solvents and use of inert atmosphere; screen different ligands or bases to promote transmetalation.
Protodehalogenation (H replaces I or Br) Presence of water or protic sources; Base-promoted side reaction.Use anhydrous solvents and reagents; use a non-hydroxide base; screen different solvents.

Conclusion

This compound is a powerful and versatile substrate for synthetic chemists. By understanding the principles of chemoselectivity governed by the kinetics of oxidative addition, researchers can strategically and sequentially functionalize the C-3 (iodo) and C-5 (bromo) positions. The protocols provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions serve as robust starting points for the synthesis of a diverse array of complex, highly functionalized pyridine derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Purification of 5-Bromo-2-fluoro-3-iodopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a detailed guide to the purification of 5-Bromo-2-fluoro-3-iodopyridine and its derivatives. This class of compounds holds significant value as building blocks in medicinal chemistry and drug development. Their purity is paramount for the reliability of subsequent synthetic transformations and the biological activity of the final compounds. This document outlines various purification strategies, including acid-base extraction, column chromatography, and recrystallization, with a focus on the underlying chemical principles to empower researchers to adapt and troubleshoot these protocols.

Understanding the Impurity Profile

Effective purification begins with an understanding of the potential impurities. The synthesis of this compound derivatives can result in a variety of byproducts and unreacted starting materials. Common impurities may include:

  • Starting Materials: Unreacted precursors from the synthetic route.

  • Isomeric Byproducts: Formation of other halogenated pyridine isomers.[1]

  • Over-halogenated or Under-halogenated Species: Compounds with additional or missing halogen atoms.

  • Reagent-derived Impurities: Residual iodinating agents or other reagents used in the synthesis.[1]

  • Decomposition Products: Halogenated pyridines can be sensitive to acidic conditions or prolonged exposure to silica gel.[1]

A preliminary analysis of the crude product by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial for identifying the major impurities and selecting the most appropriate purification strategy.[2]

Purification Strategies: A Multi-pronged Approach

A combination of techniques is often necessary to achieve high purity. The choice and sequence of these methods will depend on the nature and quantity of the impurities present.

Initial Work-up: Acid-Base Extraction

Acid-base extraction is a powerful and often essential first step to remove acidic or basic impurities from the crude product mixture.[3] This liquid-liquid extraction technique leverages the differential solubility of the neutral organic compound and any ionic impurities in immiscible aqueous and organic phases.[3]

Principle of the Method: The basic nitrogen atom of the pyridine ring can be protonated by an acid to form a water-soluble salt. Conversely, acidic impurities can be deprotonated by a base to form water-soluble salts. This allows for their selective removal from the organic layer containing the desired neutral product.

dot

Caption: Workflow of Acid-Base Extraction for Purification.

Detailed Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude this compound derivative in a suitable water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash (Optional): To remove basic impurities, wash the organic solution with a dilute aqueous acid solution (e.g., 1 M HCl). Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate. Drain the lower aqueous layer. Repeat the wash if necessary.

  • Basic Wash: To remove acidic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] The formation of gas (CO₂) may occur if significant amounts of acid are present. Vent the separatory funnel frequently. Allow the layers to separate and drain the aqueous layer.

  • Thiosulfate Wash: To remove any residual iodine, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[5] The purple or brown color of iodine will disappear.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the partially purified product.

Column Chromatography: For High-Resolution Separation

Column chromatography is a highly effective technique for separating compounds with different polarities.[1] For this compound derivatives, normal-phase chromatography using silica gel is the most common approach.

Principle of the Method: The separation is based on the differential partitioning of the components of a mixture between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). Less polar compounds will travel down the column faster with a non-polar mobile phase, while more polar compounds will be retained more strongly by the polar stationary phase.

dot

Caption: General Workflow for Column Chromatography.

Detailed Protocol for Column Chromatography:

  • TLC Analysis: Before performing column chromatography, determine the optimal eluent system using TLC. A good solvent system will provide a clear separation of the desired product from impurities, with an Rf value for the product of approximately 0.2-0.4. A common starting point for halogenated pyridines is a mixture of hexanes and ethyl acetate.[5]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a chromatography column. Ensure the packing is uniform to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica-adsorbed sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often effective for separating complex mixtures.[1]

  • Fraction Collection: Collect fractions of the eluate and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography of moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate gradientOffers good separation for many halogenated pyridines. The polarity can be fine-tuned.
TLC Visualization UV lamp (254 nm)Pyridine rings are typically UV active.
Recrystallization: For Final Polishing and Crystalline Solids

Recrystallization is an excellent final purification step to obtain a highly pure, crystalline product.[6] This technique is particularly effective for removing small amounts of impurities from a solid sample.

Principle of the Method: Recrystallization relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal solvent will dissolve the compound well at its boiling point but poorly at room temperature or below.[6]

dot

Caption: The Process of Recrystallization.

Detailed Protocol for Recrystallization:

  • Solvent Selection: Choose a suitable solvent or solvent pair. For halogenated pyridines, mixtures like ethyl acetate/petroleum ether or ethanol/water can be effective.[4][5] The ideal solvent should dissolve the compound when hot and allow for crystal formation upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Solvent System Comments
Ethyl Acetate/Petroleum EtherA commonly used solvent pair for recrystallizing moderately polar organic compounds.[4]
Ethanol/WaterEffective for compounds with some polarity.[5]
TolueneCan be used as a single solvent for some pyridine derivatives.[5]

Purity Assessment

After purification, it is essential to assess the purity of the this compound derivative. The following techniques are recommended:

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate is indicative of high purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. Impurities will typically broaden and depress the melting range.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and assess the purity of the compound.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide quantitative data on the purity of the sample.[2]

Conclusion

The successful purification of this compound derivatives is a critical step in their application in research and development. By understanding the nature of potential impurities and applying a systematic approach using a combination of acid-base extraction, column chromatography, and recrystallization, researchers can obtain these valuable building blocks in high purity. The protocols and principles outlined in these application notes provide a solid foundation for achieving this goal.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Polyhalogenated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving polyhalogenated pyridine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high yields and purity with these often-demanding substrates. The inherent electronic properties and potential for catalyst inhibition make polyhalogenated pyridines a unique class of coupling partners.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Dehalogenation (Hydrodehalogenation)

Q1: My reaction yields the desired product, but I'm also isolating a significant amount of a byproduct where one of the halogens on my pyridine ring is replaced by a hydrogen atom. What is this side reaction and why does it happen?

A1: This common side reaction is known as dehalogenation or hydrodehalogenation .[1] Instead of coupling with the boronic acid, your polyhalogenated pyridine is being reduced.

Causality (The "Why"): The mechanism typically involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][2] This Pd-H intermediate can arise from several sources, including the base (especially alkoxides), solvent (e.g., alcohols), or even trace amounts of water.[1] Once formed, the aryl palladium halide intermediate (Ar-Pd-X) can undergo reductive elimination with the hydride to produce the dehalogenated arene (Ar-H) instead of proceeding through the desired transmetalation with the boronic acid. Electron-deficient N-heterocyclic halides, such as pyridines, are particularly susceptible to this pathway.[1][3]

Q2: How can I suppress or minimize the formation of the dehalogenated byproduct in my Suzuki coupling?

A2: Minimizing dehalogenation requires a multi-faceted approach focused on optimizing the four key components of the reaction: the ligand, base, solvent, and reaction conditions.

Parameter Probable Cause Recommended Solution & Rationale
Ligand The ligand is not effectively promoting the desired C-C reductive elimination, allowing the competing C-H elimination to dominate.Switch to bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs). [1] Ligands like SPhos, XPhos, or RuPhos accelerate the rate-limiting oxidative addition and the final reductive elimination step of the desired cycle, making the dehalogenation pathway kinetically less favorable.[4]
Base The base is too strong or is acting as a hydride source (e.g., β-hydride elimination from alkoxides).Use weaker, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices as they are less likely to generate Pd-H species compared to hydroxides or alkoxides.[1][4]
Solvent Protic solvents (e.g., isopropanol, ethanol) can serve as a source of hydrides for the Pd-H species.Use aprotic polar or ethereal solvents. A mixture of 1,4-dioxane/water or toluene/water is a standard starting point.[1] While some water is often necessary to solubilize the base and facilitate transmetalation, excessive amounts can be detrimental. Ensure all organic solvents are anhydrous and high-purity.
Atmosphere Inefficient degassing can leave residual oxygen, which can alter the catalyst's behavior and potentially promote side reactions.Ensure a rigorously inert atmosphere. Degas the reaction mixture thoroughly using at least three freeze-pump-thaw cycles or by subsurface sparging with argon or nitrogen for 15-20 minutes.[1][5]
Temperature Excessively high temperatures can accelerate decomposition pathways.Run the reaction at the lowest temperature that provides a reasonable conversion rate. A temperature screen (e.g., 80 °C, 100 °C, 110 °C) is advisable during optimization.[4]
Issue 2: Boronic Acid Homocoupling

Q1: My main impurity is a symmetrical biaryl, which corresponds to the dimerization of my boronic acid coupling partner. What causes this homocoupling?

A1: This side reaction is the homocoupling of your boronic acid or ester. It is one of the most frequently observed byproducts in Suzuki-Miyaura reactions and is often a direct indicator of suboptimal reaction setup.

Causality (The "Why"): There are two primary mechanisms for boronic acid homocoupling:

  • Oxygen-Mediated Pathway (Most Common): The presence of molecular oxygen (O₂) in the reaction vessel can lead to the formation of a palladium-peroxo species. This species can then facilitate the oxidative homocoupling of the boronic acid.[6][7] This is why rigorous degassing is paramount for a successful Suzuki coupling.

  • Protonolysis/Second Transmetalation (Less Common): In some cases, particularly with electron-deficient arylboronic acids, homocoupling can occur even in the absence of oxygen. This pathway is thought to involve a protonolysis event followed by a second transmetalation.[6][8][9]

Q2: What are the most effective strategies to prevent the homocoupling of my boronic acid?

A2: Preventing homocoupling almost entirely comes down to meticulous experimental technique, primarily focused on the exclusion of oxygen.

Parameter Probable Cause Recommended Solution & Rationale
Atmosphere The primary cause is insufficient removal of oxygen from the reaction vessel and solvents. Employ rigorous degassing techniques. Subsurface sparging with argon for 20-30 minutes is highly effective for removing dissolved oxygen.[10] Alternatively, use a minimum of three freeze-pump-thaw cycles for complete oxygen removal. Maintain a positive pressure of inert gas throughout the reaction.
Reagents Impurities in the boronic acid or solvent can sometimes catalyze decomposition and homocoupling.Use high-purity reagents. Ensure the boronic acid/ester is of high quality and solvents are anhydrous and freshly distilled or from a sealed commercial source.[10]
Catalyst System The chosen ligand may not sufficiently stabilize the palladium center or promote cross-coupling efficiently, allowing the homocoupling pathway to compete.Screen alternative ligands. While degassing is the main solution, highly efficient ligands that promote rapid cross-coupling can outcompete the slower homocoupling reaction. Buchwald's biaryl phosphine ligands are often effective.[6][8]
Stoichiometry A very large excess of the boronic acid can increase the statistical probability of homocoupling.Optimize stoichiometry. While a slight excess (1.1-1.5 equivalents) of the boronic acid is typical, avoid using a large excess unless empirically found to be necessary.
Issue 3: Protodeboronation

Q1: My reaction has stalled at low conversion, and I'm recovering my polyhalogenated pyridine starting material. I suspect my boronic acid is not stable under the reaction conditions. What is happening?

A1: You are likely observing protodeboronation (or protodeborylation), a side reaction where the carbon-boron bond of your coupling partner is cleaved and replaced with a carbon-hydrogen bond.[11] This effectively destroys your nucleophile, leading to low or no product formation.

Causality (The "Why"): Protodeboronation is essentially a hydrolysis reaction. It is often catalyzed by the base in the reaction mixture.[12] The boronic acid [Ar-B(OH)₂] is converted to the more reactive boronate species [Ar-B(OH)₃]⁻, which can then be protonated by a proton source (usually water) at the ipso-carbon, cleaving the C-B bond to yield Ar-H and boric acid.[11][13] Heteroaromatic and electron-deficient boronic acids are notoriously prone to this decomposition pathway.[13][14]

Q2: How can I protect my boronic acid from protodeboronation and improve my reaction yield?

A2: Mitigating protodeboronation involves making the boronic acid more stable or adjusting the conditions to disfavor the hydrolysis mechanism.

Parameter Probable Cause Recommended Solution & Rationale
Boron Reagent Boronic acids are inherently susceptible to hydrolysis and protodeboronation, especially at elevated temperatures and basic pH.Use a more stable boronic ester. Pinacol esters (Ar-Bpin) or MIDA esters are significantly more stable than their corresponding boronic acids.[11][15] They act as a "slow-release" source of the active boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.
Base Strong bases, particularly aqueous hydroxides (NaOH, KOH), create a high pH environment that dramatically accelerates the rate of protodeboronation.[13]Use a milder, non-hydroxide base. Potassium phosphate (K₃PO₄) or cesium fluoride (CsF) are often effective and create less harsh conditions.[4] Screen several bases to find the optimal balance between reactivity and stability.
Solvent While some water is often required, excess water provides the proton source for C-B bond cleavage.Minimize water or use anhydrous conditions. Start with a solvent system like dioxane with 3-4 equivalents of water relative to the limiting reagent. If protodeboronation is still severe, try switching to a completely anhydrous system (e.g., dry THF or Toluene) with a fluoride source like CsF as the base activator.[4]
Temperature High temperatures increase the rate of all reactions, including the decomposition of the boronic acid.Lower the reaction temperature. Run the reaction for a longer time at a milder temperature (e.g., 80 °C instead of 110 °C) to see if the lifetime of the boronic acid can be extended.

Visual Troubleshooting Workflows

General Troubleshooting Logic

G start Low Yield or Complex Mixture in Suzuki Coupling of Polyhalogenated Pyridine lcms Analyze Crude Reaction by LC-MS start->lcms dehalogenation Dehalogenated Pyridine Detected? lcms->dehalogenation homocoupling Boronic Acid Dimer Detected? dehalogenation->homocoupling No solve_dehalo Optimize Ligand, Base, & Solvent (See Dehalogenation Protocol) dehalogenation->solve_dehalo Yes protodeboronation Unreacted Pyridine & Arene from Boronic Acid Detected? homocoupling->protodeboronation No solve_homo Improve Degassing & Check Reagent Purity (See Homocoupling Protocol) homocoupling->solve_homo Yes solve_proto Switch to Boronic Ester & Optimize Base/Solvent (See Protodeboronation Protocol) protodeboronation->solve_proto Yes optimize Re-run Optimized Reaction protodeboronation->optimize No / Other Issue solve_dehalo->optimize solve_homo->optimize solve_proto->optimize

Caption: A logical workflow for diagnosing common Suzuki coupling side reactions.

Competing Reaction Pathways

G cluster_0 Catalytic Cycle Core cluster_1 Side Reactions Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (with Ar'B(OH)2) Dehalogenation Dehalogenation (Ar-H) Ar-Pd(II)-X->Dehalogenation + [H]⁻ Reductive Elimination Ar-Pd(II)-Ar'->Pd(0) Reductive Elimination Product Desired Product (Ar-Ar') Ar-Pd(II)-Ar'->Product Forms Ar'B(OH)2_1 Ar'B(OH)2 Homocoupling Homocoupling (Ar'-Ar') Ar'B(OH)2_1->Homocoupling O₂ or Protonolysis Ar'B(OH)2_2 Ar'B(OH)2 Protodeboronation Protodeboronation (Ar'-H) Ar'B(OH)2_2->Protodeboronation + H₂O (Base-catalyzed)

Caption: The main Suzuki cycle and key competing side reaction pathways.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Dichloropyridine

This protocol is a robust starting point for coupling arylboronic acids with challenging dichloropyridine substrates, incorporating best practices to minimize side reactions.

  • Reagent Preparation:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the dichloropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv, finely ground).

    • In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.5 mol%).

  • Inerting the System:

    • Seal the Schlenk flask with a septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with argon or high-purity nitrogen. Repeat this cycle a total of three times.[4]

  • Solvent Degassing and Addition:

    • In a separate flask, prepare the solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v). Degas the solvent by bubbling argon through it for at least 20 minutes.

    • Add the palladium precatalyst and ligand to the Schlenk flask containing the solids.

    • Using a degassed syringe, add the solvent mixture to the Schlenk flask to achieve a final concentration of ~0.1 M with respect to the dichloropyridine.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction vigorously. Monitor the progress by TLC or LC-MS analysis of small, quenched aliquots. Typical reaction times are 12-24 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Navigating the Purification of Polysubstituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the intricate challenges of purifying polysubstituted pyridine derivatives. As a Senior Application Scientist, I've witnessed firsthand how the unique electronic and physical properties of the pyridine scaffold can complicate standard purification workflows. The basicity of the nitrogen atom, potential for tautomerism, and diverse reactivity of substituents demand a nuanced and systematic approach.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively. The protocols and strategies outlined here are designed to be self-validating, ensuring robust and reproducible results for your critical research and development programs.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific, frequently encountered issues in a direct question-and-answer format.

Issue 1: Chromatographic Peak Tailing

Q: Why are the chromatographic peaks for my polysubstituted pyridine derivatives showing significant tailing, and how can I resolve this?

A: This is arguably the most common chromatographic issue when purifying pyridine derivatives. Peak tailing is primarily caused by unwanted secondary interactions between the basic nitrogen of your pyridine ring and acidic residual silanol groups (Si-OH) on the surface of standard silica-based stationary phases (e.g., C18, C8, or normal phase silica gel).[1] This interaction creates a mixed-mode retention mechanism, where some analyte molecules are retained longer than others, leading to a broad, asymmetric peak.[1]

Causality Explained: The lone pair of electrons on the pyridine nitrogen (pKa typically ~5.2) acts as a Lewis base, strongly interacting with the acidic protons of the silanol groups. This is especially problematic at neutral pH.

Solutions Workflow:

To systematically eliminate tailing, you should modify your method to disrupt this interaction.

PeakTailingWorkflow start Peak Tailing Observed strategy Primary Strategy: Disrupt Pyridine-Silanol Interaction start->strategy mphase Modify Mobile Phase strategy->mphase Quickest Approach sphase Change Stationary Phase strategy->sphase If Mobile Phase Mods Fail add_additive Add Competing Base (e.g., TEA, NH4OH) mphase->add_additive adjust_ph Adjust pH (RP-HPLC) (e.g., pH 2.5-3.0) mphase->adjust_ph success Symmetric Peak Achieved add_additive->success adjust_ph->success end_capped Use End-Capped Column (e.g., Inertsil, Luna) sphase->end_capped alt_phase Switch to Alternative Phase (e.g., Polymer-based, Alumina) sphase->alt_phase end_capped->success alt_phase->success

Caption: A decision tree for troubleshooting HPLC peak tailing.

Experimental Protocol: Method for Reducing Peak Tailing

  • Use of Mobile Phase Additives (Competing Base): This is often the first and easiest approach.

    • Add a small amount of a competing base to your mobile phase. Triethylamine (TEA) is a classic choice for both normal and reverse-phase chromatography.

    • Recommended Concentration: 0.1-1% TEA in the mobile phase.[2]

    • Mechanism: The more basic TEA preferentially interacts with the active silanol sites, effectively shielding your pyridine analyte from them.[1]

  • Mobile Phase pH Adjustment (Reverse-Phase):

    • Lower the mobile phase pH to around 2.5-3.0 using an additive like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.05-0.1%).

    • Mechanism: At this low pH, the pyridine nitrogen is protonated to its pyridinium cation (R-PyH+), and the silanol groups are also protonated and thus less active. This minimizes the problematic acid-base interaction.[1]

    • Caution: Ensure your column is stable at low pH. Continuous use of TFA can be harsh on some stationary phases.

  • Use a High-Purity, End-Capped Column:

    • Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically derivatized to reduce their activity. Using a high-quality, base-deactivated column can significantly reduce tailing without mobile phase additives.[1]

AdditiveTypical ConcentrationPhaseMechanism of Action
Triethylamine (TEA) 0.1 - 1.0%Normal & ReverseCompeting Base: Shields silanol sites.
Formic Acid 0.1%ReverseLowers pH to protonate pyridine & silanols.
Ammonium Hydroxide 0.1 - 0.5%Normal & HILICCompeting Base & pH Modifier.
Issue 2: Low Recovery and On-Column Degradation

Q: I'm experiencing low recovery of my polysubstituted pyridine after column chromatography. How can I determine if it's degrading and prevent it?

A: Low recovery can result from irreversible adsorption or, more insidiously, degradation of the compound on the stationary phase. The acidic nature of standard silica gel can catalyze the decomposition of sensitive pyridine derivatives, especially those bearing electron-donating groups or other labile functionalities.[1]

Diagnostic Step: Assess Stability on Silica with 2D TLC

Before committing to a large-scale column, run a two-dimensional thin-layer chromatography (2D TLC) test to check for stability.[1] This is a powerful, self-validating diagnostic.

Experimental Protocol: 2D TLC for Stability Assessment

  • Spotting: Take a square TLC plate and spot your crude sample mixture in the bottom-left corner.

  • First Development: Develop the plate in a suitable solvent system.

  • Drying & Rotation: Remove the plate and dry it completely. It is crucial that all solvent is removed. Rotate the plate 90 degrees counter-clockwise so the separated spots from the first run are now on the new baseline.

  • Second Development: Develop the plate again in the exact same solvent system.

  • Interpretation:

    • Stable Compounds: All spots will align perfectly on a 45-degree diagonal line from the origin.

    • Degradation: Any new spots that appear off (typically below) this diagonal represent products that formed while the compound was adsorbed on the silica plate between the two runs.[1]

Solutions to Prevent Degradation:

  • Neutralize the Silica: If the 2D TLC test shows degradation, consider deactivating the silica gel. This can be done by preparing a slurry of silica in your eluent containing 1-2% triethylamine or ammonium hydroxide, then packing the column with this slurry.[2]

  • Switch the Stationary Phase: If deactivation is insufficient, change to a more inert stationary phase.

    • Neutral or Basic Alumina: An excellent alternative for acid-sensitive compounds.

    • Polymer-Based Columns: Polystyrene-divinylbenzene (PS-DVB) resins are highly inert and suitable for a wide pH range.

    • End-capped Silica: As mentioned for peak tailing, these columns are less acidic and can minimize degradation.[2]

Issue 3: Removing Transition Metal Impurities

Q: My synthesis involved a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck). My final product is contaminated with residual metal. How can I remove it?

A: Transition metal catalysts are ubiquitous in modern synthetic routes for polysubstituted pyridines.[3] However, residual metals are highly undesirable, particularly in drug development, and must be removed. While chromatography or crystallization can sometimes work, the most robust and specific method is to use a metal scavenger.

Metal Scavengers: These are functionalized materials, often silica gel or polymer beads, that have a high affinity for specific metals and chelate them out of solution.[4]

Solution:

  • Choose the Right Scavenger: The choice of scavenger depends on the metal and its likely oxidation state. Thiol-based scavengers are excellent for many late transition metals like Palladium (Pd).

  • Typical Procedure:

    • Dissolve your crude product in a suitable organic solvent (e.g., DCM, Toluene, THF).

    • Add the scavenger resin (typically 3-5 equivalents relative to the theoretical amount of metal catalyst).

    • Stir the mixture at room temperature or with gentle heating for 4-16 hours.

    • Remove the scavenger by simple filtration. The resin, now bound to the metal, is discarded.

    • Concentrate the filtrate to recover your purified product.

Scavenger TypeFunctional GroupPrimary Target MetalsSupplier Examples
Thiol-Based -SHPd, Pt, Cu, Hg, Ag, RuSiliaMetS® Thiol, ISOLUTE® Si-Thiol[4][5]
Triamine-Based -NH(CH₂)₂NH(CH₂)₂NH₂Pd, Rh, Ru, CuSiliaMetS® Triamine
Dimercaptotriazine TMTVersatile: Pd, Ru, Ag, Pt, NiSiliaMetS® DMT[6]

Frequently Asked Questions (FAQs)

Q1: How do I effectively remove pyridine when it has been used as the reaction solvent?

A: Removing large quantities of pyridine post-reaction is a common work-up challenge.

  • Azeotropic Removal: First, remove the bulk of the pyridine under reduced pressure. To remove the final traces, add a higher-boiling solvent like toluene or heptane and co-evaporate. Pyridine forms azeotropes with these solvents, facilitating its removal.[7]

  • Aqueous Acid Wash: If your product is stable to acid and soluble in an organic solvent (e.g., Ethyl Acetate, DCM), perform a liquid-liquid extraction. Wash the organic layer with a dilute acidic solution (e.g., 1M HCl, 5% citric acid, or 10-15% aq. CuSO₄).[7] The pyridine will be protonated to form a water-soluble pyridinium salt, which partitions into the aqueous layer.[8]

  • Copper Sulfate (CuSO₄) Wash: A wash with aqueous copper sulfate is particularly effective. The pyridine coordinates strongly with the copper ions to form a deep blue/violet complex that is highly water-soluble.[7]

Q2: My purified polysubstituted pyridine is a thick oil and refuses to crystallize. What steps can I take?

A: The inability to crystallize is often due to residual impurities or the inherent properties of the molecule.[2]

  • Ensure High Purity: First, ensure the oil is >95% pure by HPLC or NMR. Impurities are notorious for inhibiting crystallization. If it's not pure, re-purify via chromatography.

  • Solvent Screening: The key to crystallization is finding a solvent in which your compound is highly soluble when hot but poorly soluble when cold.[9][10] Systematically screen a range of solvents (e.g., hexanes, ethyl acetate, ethanol, acetonitrile, water) and solvent mixtures.

  • Induce Crystallization: If a good solvent is found but crystals don't form upon cooling:

    • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[2]

    • Seeding: If you have a tiny crystal from a previous batch, add it to the supersaturated solution to initiate crystal growth.

    • Slow Evaporation: Allow the solvent to evaporate very slowly from a loosely covered container over several days.

Q3: What are the primary analytical methods for assessing the final purity of my compound?

A: A combination of techniques should be used to confirm both the identity and purity of your final product.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[11] A well-developed reverse-phase HPLC method using a UV or photodiode array (PDA) detector can separate and quantify impurities. Purity is often reported as the area percentage of the main peak.[11]

  • Gas Chromatography (GC): For volatile and thermally stable pyridine derivatives, GC with a flame ionization detector (FID) is a highly sensitive method for purity assessment.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. While not ideal for quantifying minor impurities without an internal standard, a clean spectrum is a strong indicator of high purity.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS) or as a standalone technique (e.g., high-resolution MS), it confirms the molecular weight of your compound.

PurificationStrategy start Crude Polysubstituted Pyridine Product workup Initial Work-up (e.g., Acid/Base Extraction) start->workup is_solid Is Product a Solid? workup->is_solid main_purification Primary Purification Method chromatography Flash Column Chromatography (Silica or Alumina) check_purity Purity & Identity Check chromatography->check_purity recrystallization Recrystallization recrystallization->check_purity hplc_nmr HPLC / NMR / MS Analysis check_purity->hplc_nmr is_pure Is Purity >95%? hplc_nmr->is_pure is_solid->chromatography No (Oil) is_solid->recrystallization Yes is_pure->main_purification No, re-purify metal_scavenge Metal Scavenging (If Needed) is_pure->metal_scavenge Yes, but metal residue suspected final_product Pure Final Product is_pure->final_product Yes metal_scavenge->final_product

Caption: A general workflow for the purification of polysubstituted pyridines.

References

Technical Support Center: Palladium-Catalyzed Cross-Coupling on Fluoropyridines

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to navigating the complexities of palladium-catalyzed cross-coupling reactions on fluoropyridine scaffolds. Fluoropyridines are cornerstone building blocks in medicinal chemistry and materials science, yet their unique electronic properties present distinct challenges in synthetic transformations. The interplay between the electron-withdrawing nature of fluorine, the coordinating pyridine nitrogen, and the target C-X bond demands a nuanced approach to catalyst and condition selection.

This guide is structured to provide both foundational knowledge and practical, actionable solutions to common problems encountered in the lab. We will move from general principles in our FAQ section to specific, problem-oriented advice in the Troubleshooting Guide, supplemented by detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions on fluoropyridines so challenging compared to other aryl halides?

A1: The difficulty arises from a combination of three key factors inherent to the fluoropyridine structure:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This coordination can stabilize the catalyst in an off-cycle state, effectively poisoning it and preventing it from participating in the desired catalytic cycle.[1][2] This is particularly problematic for 2-halopyridines where the nitrogen is in close proximity to the reaction site.

  • Competitive C-F Bond Activation (Defluorination): While the C-F bond is the strongest single bond in organic chemistry, it is not inert.[3] Under certain cross-coupling conditions—especially with highly electron-rich catalysts, strong bases, or elevated temperatures—the palladium catalyst can preferentially insert into the C-F bond instead of the intended C-Cl or C-Br bond.[4][5] This leads to undesired defluorination, a common and frustrating side reaction.[6]

  • Altered Electronic Effects: The fluorine atom is strongly electron-withdrawing, which makes the pyridine ring electron-deficient. This can slow down the rate-limiting oxidative addition step, where the Pd(0) catalyst inserts into the carbon-halogen bond.[7] This effect is balanced by the inherent reactivity of the halide (I > Br > Cl > F).[8]

Q2: I am starting a new project with a bromo-fluoropyridine. Which type of palladium catalyst and ligand system is the best starting point for a Suzuki-Miyaura coupling?

A2: For a robust starting point, you should prioritize a catalyst system known for high activity and resistance to catalyst inhibition. A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine ligand is the industry standard.

  • Recommended Ligands: Start with Buchwald ligands such as SPhos , XPhos , or RuPhos .[9] These ligands create a sterically hindered and electron-rich palladium center that promotes fast oxidative addition and reductive elimination while discouraging pyridine coordination.[1]

  • Recommended Precatalysts: To improve reproducibility and ease of use, consider using a pre-formed precatalyst like XPhos Pd G3 . These complexes are air- and moisture-stable and generate the active Pd(0) species reliably upon heating.[1]

  • Base and Solvent: A moderately weak base like K₃PO₄ or K₂CO₃ is often a good first choice to minimize the risk of defluorination. A common solvent system is 1,4-dioxane with a small amount of water.[10]

Q3: What is the mechanistic reason for defluorination, and how can I prevent it?

A3: Defluorination is a catalytic side reaction involving the oxidative addition of the palladium catalyst into the C-F bond.[11][12] This process is more likely to occur when the fluoropyridine is highly electron-deficient or when the catalytic species is very electron-rich and reactive.

To prevent defluorination, you must carefully tune the reaction parameters to disfavor C-F activation:

  • Choose a Weaker Base: Strong bases like sodium tert-butoxide (NaOt-Bu) can promote defluorination.[6] Opt for milder inorganic bases such as K₃PO₄, Cs₂CO₃, or even KF.

  • Lower the Reaction Temperature: High temperatures provide the activation energy needed for C-F cleavage. If your desired reaction is sluggish, consider screening a more active ligand rather than simply increasing the heat.[6]

  • Modify the Ligand: While electron-rich ligands are necessary, excessively donating ligands can sometimes increase the propensity for C-F activation. If defluorination is a persistent issue, screening a panel of ligands with slightly different steric and electronic properties can identify a more selective option.

  • Manage Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed. Prolonged exposure to catalytic conditions can lead to product degradation and defluorination.

Section 2: Troubleshooting Guide

This section addresses specific experimental failures. Follow the decision-making workflow below to diagnose and solve common issues.

G start Problem: Low Yield / No Reaction check_reagents 1. Check Reagents start->check_reagents check_catalyst 2. Evaluate Catalyst System start->check_catalyst check_conditions 3. Optimize Conditions start->check_conditions reagent_purity Purity of starting materials? (halide, boronic acid, amine) check_reagents->reagent_purity inert_conditions Inert atmosphere rigorous? (degassed solvents, Ar/N2) check_reagents->inert_conditions catalyst_active Is Pd precatalyst active? Try a new bottle or G3/G4 type. check_catalyst->catalyst_active ligand_choice Is ligand appropriate? (Bulky, electron-rich) check_catalyst->ligand_choice base_choice Is base correct/soluble? Try K3PO4, Cs2CO3. check_conditions->base_choice temp_choice Is temperature optimal? Screen 80-110 °C. check_conditions->temp_choice side_reaction Problem: Side Products Observed defluorination Defluorination? side_reaction->defluorination homocoupling Homocoupling? side_reaction->homocoupling protodeboronation Protodeboronation? side_reaction->protodeboronation solve_defluorination Solution: Use weaker base (K3PO4). Lower temperature. defluorination->solve_defluorination solve_homocoupling Solution: Improve degassing. Use Pd(0) source. Lower temperature. homocoupling->solve_homocoupling solve_protodeboronation Solution: Ensure anhydrous conditions. Use KF as base. protodeboronation->solve_protodeboronation

Caption: Troubleshooting workflow for optimizing fluoropyridine cross-coupling.

Q4: My reaction has stalled at ~50% conversion, even after running overnight. What should I do?

A4: Stalled reactions are typically a sign of catalyst deactivation or inhibition. The pyridine nitrogen is the most likely culprit.[1]

  • Increase Ligand Loading: The first and often most effective solution is to increase the ligand-to-palladium ratio. A higher concentration of the phosphine ligand can outcompete the pyridine nitrogen for coordination sites on the palladium, keeping the catalyst in the active cycle. Try increasing the L:Pd ratio from 2:1 to 4:1.

  • Switch to a More Resistant Ligand: If increasing the ligand ratio doesn't work, switch to a more sterically demanding ligand. A ligand like BrettPhos has a very bulky substituent that can effectively shield the palladium center and prevent pyridine binding.[9]

  • Check Reagent Purity: Ensure your amine or boronic acid coupling partner is pure. Some impurities can act as catalyst poisons. Boronic acids, in particular, can degrade over time to form boroxines, which are less reactive.[1]

Q5: I'm performing a Suzuki-Miyaura coupling and see a lot of homocoupling of my boronic acid, but my starting material remains. What's wrong?

A5: Boronic acid homocoupling is a classic side reaction, often promoted by the presence of oxygen.[1] If your aryl halide is not being consumed, it suggests that the oxidative addition step is slow or failing, while the transmetalation/reductive elimination pathway for homocoupling is still active.

  • Improve Degassing: This is the most critical step. Ensure your solvent is rigorously degassed using a method like freeze-pump-thaw or by sparging with argon for at least 30 minutes. Ensure the reaction headspace is properly flushed with an inert gas.[1]

  • Use a Pd(0) Source: Using a Pd(II) precatalyst like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) state. If this process is inefficient, side reactions can dominate. Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this issue.[1]

  • Screen a More Electron-Rich Ligand: A more electron-donating ligand can accelerate the slow oxidative addition step, allowing the desired cross-coupling to outcompete the homocoupling pathway.[7]

Q6: I'm attempting a Buchwald-Hartwig amination on a 2-chloro-6-fluoropyridine and observing no reaction. How should I proceed?

A6: This is a challenging substrate. Aryl chlorides are less reactive than bromides, and the 2-position is prone to catalyst inhibition.[7][13]

  • Catalyst System is Key: This reaction requires a highly active catalyst system. A combination of Pd₂(dba)₃ with a specialized ligand like RuPhos or BrettPhos is recommended for coupling secondary amines with aryl chlorides.[9]

  • Base Choice is Crucial: For C-N coupling, a strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices. Ensure the base is fresh and has been handled under inert conditions.

  • Temperature: These reactions often require higher temperatures, typically in the range of 100-120 °C in a solvent like toluene or dioxane.

  • Check Your Amine: Ensure your amine coupling partner is pure and dry. Primary amines can sometimes form catalytically inactive bis(amine) palladium complexes, which can shut down the reaction.[9]

Section 3: Key Experimental Protocols

The following protocols are provided as robust starting points. Optimization of temperature, concentration, and catalyst loading may be necessary for your specific substrate.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-6-fluoropyridine

This protocol details a typical setup for coupling an electron-deficient bromofluoropyridine with an arylboronic acid.

G prep 1. Preparation p1 Oven-dry glassware. Add stir bar. reactants 2. Add Reactants p2 Add 2-bromo-6-fluoropyridine (1 eq), Arylboronic acid (1.2 eq), K3PO4 (2.0 eq). inert 3. Inert Atmosphere p4 Seal vessel. Evacuate & backfill with Argon (3x). reaction 4. Reaction p6 Heat to 100 °C with stirring. Monitor by LC-MS/TLC. workup 5. Workup p7 Cool to RT. Dilute with EtOAc. Filter through Celite. p3 Add XPhos Pd G3 (2 mol%). p5 Add degassed dioxane/H2O (10:1). p8 Wash with H2O, brine. Dry (Na2SO4), concentrate. Purify by chromatography.

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-bromo-6-fluoropyridine (1.0 eq), the arylboronic acid (1.2 eq), and powdered potassium phosphate (K₃PO₄, 2.0 eq).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq).

  • Inerting the Vessel: Seal the vial with a screw cap containing a PTFE septum. Evacuate the vial under vacuum and backfill with argon. Repeat this cycle three times to ensure a rigorously inert atmosphere.[1]

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 10:1 ratio, 0.2 M final concentration) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS until the starting halide is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove inorganic salts and catalyst residues. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 4-Chloro-2-fluoropyridine

This protocol outlines a procedure for C-N bond formation, a reaction widely used in pharmaceutical synthesis.[14]

Step-by-Step Procedure:

  • Vessel Preparation: In a glovebox or under a positive flow of argon, add sodium tert-butoxide (NaOt-Bu, 1.4 eq) to an oven-dried reaction vial with a stir bar.

  • Catalyst and Ligand: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 eq) and the ligand (e.g., RuPhos, 0.03 eq).

  • Reactant Addition: Add the 4-chloro-2-fluoropyridine (1.0 eq). Seal the vial.

  • Solvent and Amine: Remove the vial from the glovebox. Add anhydrous, degassed toluene via syringe, followed by the secondary amine coupling partner (1.2 eq).

  • Reaction: Place the vial in a preheated oil bath or heating block at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by LC-MS. These reactions are often complete within 1-4 hours.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Data Summary: Recommended Starting Conditions

The table below provides a starting point for condition screening for various palladium-catalyzed cross-coupling reactions on a model (Halo)-Fluoropyridine substrate.

Coupling TypeHalide (X)Coupling PartnerRecommended LigandRecommended BaseSolventTemp (°C)Reference(s)
Suzuki-Miyaura Br, IAr-B(OH)₂XPhos or SPhosK₃PO₄ or K₂CO₃Dioxane / H₂O80-100[10]
Suzuki-Miyaura ClAr-B(OH)₂BrettPhos or RuPhosK₃PO₄ or Cs₂CO₃Dioxane / H₂O100-110[15]
Buchwald-Hartwig Br, IR₂NHXPhos or RuPhosNaOt-Bu or K₂CO₃Toluene or Dioxane90-110[9][14]
Buchwald-Hartwig ClR₂NHBrettPhos or RuPhosNaOt-Bu or LiHMDSToluene100-120[9]
Sonogashira Br, ITerminal AlkynePPh₃ or XantphosEt₃N / CuIDMF or Toluene60-100[8][16]

Section 4: References

  • Technical Support Center: Preventing Defluorination in Reactions with Fluoropyridines. Benchchem. 6

  • C–F activation of trifluoropyridines at 1 and consecutive fluorination reactions. ResearchGate. 17

  • Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine. Benchchem. 10

  • C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales. PubMed. 4

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. 12

  • troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Benchchem. 1

  • C−F and C−H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales. ACS Publications. 5

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. 18

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. 9

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. 14

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem. 19

  • Sonogashira coupling. Wikipedia. 8

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. 2

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. 15

  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. 20

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. 21

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. 16

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. 7

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. 13

  • Catalytic defluorination of perfluorinated aromatics under oxidative conditions using N-bridged diiron phthalocyanine. PubMed. 3

References

Technical Support Center: Navigating Selectivity in Cross-Coupling of Bromo-Iodo Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols for achieving high selectivity in the palladium-catalyzed cross-coupling of bromo-iodo pyridines. The ability to selectively functionalize one halogen over the other is critical for the efficient, convergent synthesis of complex molecules, such as pharmaceuticals and advanced materials.[1][2] This resource is designed to move beyond simple protocols, offering a deep dive into the mechanistic principles that govern selectivity, empowering you to troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Selectivity

This section addresses the foundational principles governing the chemoselectivity of cross-coupling reactions on dihalogenated pyridines.

Q1: Why is there a predictable difference in reactivity between C-I and C-Br bonds in cross-coupling reactions?

The selective functionalization of bromo-iodo pyridines hinges on the inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This reactivity trend is primarily governed by their bond dissociation energies (BDEs).[3] The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage during the rate-determining oxidative addition step of the catalytic cycle.[3][4]

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies (BDEs)

BondAverage BDE (kJ/mol)General Reactivity Trend in Oxidative Addition
C–I~228Highest
C–Br~285Intermediate
C–Cl~340Lower
C–F~450Lowest

Data sourced from established chemical principles.

Therefore, under standard palladium-catalyzed conditions, the Pd(0) catalyst will preferentially undergo oxidative addition into the C-I bond, allowing for selective coupling at that position while leaving the C-Br bond intact for subsequent transformations.[3][5] This predictable selectivity forms the basis for sequential and iterative cross-coupling strategies.[6]

Q2: What are the key experimental factors that control selectivity in the cross-coupling of bromo-iodo pyridines?

While the intrinsic reactivity of C-I > C-Br is the primary driver, several experimental parameters can be fine-tuned to maximize or, in some cases, even invert this selectivity:

  • Catalyst System (Palladium Precursor & Ligand): The choice of ligand is paramount. Electron-rich and sterically bulky phosphine ligands (e.g., P(t-Bu)₃, XPhos) or N-heterocyclic carbenes (NHCs) can significantly influence the reactivity and stability of the Pd(0) active species.[5][7] They generally accelerate the oxidative addition step, which can enhance the inherent selectivity for the C-I bond.[5] In some specialized cases, ligand choice can even promote unusual selectivity at the stronger C-Br bond.[8]

  • Reaction Temperature: Lowering the reaction temperature is a common strategy to enhance selectivity. Since the activation energy for C-I bond cleavage is lower than for C-Br, reducing thermal energy can make the difference in reaction rates more pronounced, thus minimizing competing coupling at the C-Br position.

  • Base: The choice and strength of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are crucial for the transmetalation step.[5] While it has a less direct impact on the initial oxidative addition selectivity, an inefficient base can lead to sluggish overall reaction rates, potentially requiring harsher conditions (like higher temperatures) that may erode selectivity.

  • Solvent: The solvent can influence catalyst solubility, stability, and reactivity. Common choices include ethereal solvents like 1,4-dioxane and THF, or aromatic hydrocarbons like toluene. The optimal solvent often depends on the specific coupling partners and catalyst system.

Q3: How do I choose the right palladium catalyst and ligand for highly selective C-I coupling?

For achieving robust and selective coupling at the C-I position, the goal is to use a catalyst system that is active enough to cleave the C-I bond efficiently under mild conditions, but not so reactive that it begins to cleave the C-Br bond.

A standard and effective starting point for Suzuki-Miyaura coupling is the use of a Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) with a phosphine ligand. Triphenylphosphine (PPh₃) is often sufficient for the highly reactive C-I bond.[9] For more challenging substrates or other coupling reactions like Buchwald-Hartwig amination, more electron-rich and bulky ligands from the Buchwald or Hartwig ligand families (e.g., SPhos, XPhos, RuPhos) may be necessary to promote efficient catalysis at lower temperatures.[10][11]

Q4: Is it possible to achieve selective coupling at the C-Br bond while the C-I bond is present?

Reversing the innate C-I > C-Br reactivity is exceptionally challenging and generally not feasible under standard cross-coupling conditions. The oxidative addition into the C-I bond is almost always kinetically preferred.

However, synthetic strategies can be designed to achieve this outcome indirectly:

  • Protecting Group Strategy: Temporarily block the iodo-position with a removable group.

  • Iodine-Metal Exchange: Utilize organolithium or Grignard reagents at low temperatures to selectively perform a halogen-metal exchange at the iodo position, forming a new nucleophile. This new species can then be quenched or used in a subsequent reaction, leaving the bromo-position available for a standard cross-coupling reaction.

  • Catalyst Control (Emerging Area): Advanced research has shown that in some specific systems (e.g., dihalobenzenes), changing the nature of the palladium catalyst from a mononuclear species to a cluster or nanoparticle can invert site selectivity.[12][13][14] This is a highly specialized area and depends on the ability of different catalyst species to favor different oxidative addition mechanisms.[15]

Section 2: Troubleshooting Guide - From Theory to Practice

This section provides actionable solutions to common problems encountered during the selective cross-coupling of bromo-iodo pyridines.

Problem 1: My Suzuki-Miyaura coupling is not selective. I'm getting a mixture of mono-arylation at both C-I and C-Br, as well as di-arylated product.

This is a classic case of over-reactivity or loss of kinetic control. The reaction conditions are too harsh, causing the catalyst to react with the less reactive C-Br bond after (or concurrently with) the C-I bond.

Troubleshooting Protocol:

  • Reduce Temperature: Immediately lower the reaction temperature. For many C-I selective couplings, reactions can proceed efficiently at temperatures between room temperature and 60 °C. Higher temperatures provide sufficient energy to overcome the activation barrier for C-Br cleavage.

  • Decrease Catalyst Loading: High catalyst concentrations can lead to faster rates for both desired and undesired reactions. Reduce the palladium catalyst loading to 1-2 mol%.

  • Modify the Ligand: If using a highly electron-rich and bulky ligand (like a Buchwald-type biarylphosphine), consider switching to a less activating ligand such as triphenylphosphine (PPh₃). The goal is to find a "sweet spot" of reactivity.[16]

  • Monitor Reaction Time: Over-running the reaction can lead to the slow formation of the di-coupled product. Monitor the reaction by TLC or LCMS and quench it once the starting material is consumed and the desired mono-coupled product is maximized.

Problem 2: My Sonogashira coupling at the C-I position is sluggish, and I'm observing significant Glaser-Hay homocoupling of my alkyne.

A sluggish Sonogashira reaction points to catalyst inhibition or poor reactivity, while Glaser homocoupling is a classic side reaction caused by the presence of oxygen.[17]

Table 2: Troubleshooting Sluggish Sonogashira and Glaser Homocoupling

SymptomPossible Cause(s)Recommended Action(s)
Low/No Conversion 1. Inefficient catalyst system for the substrate. 2. Low reaction temperature. 3. Base is not suitable or has poor solubility.1. Switch to a more robust ligand (e.g., XPhos). 2. Gradually increase temperature (e.g., to 80-100 °C).[18] 3. Use a stronger, more soluble base like Cs₂CO₃ or an amine base like DIPA or Et₃N.
Glaser Homocoupling 1. Oxygen contamination in the reaction vessel. 2. Copper(I) co-catalyst promoting homocoupling.1. Ensure rigorous degassing of solvents and reaction mixture (e.g., freeze-pump-thaw cycles). Maintain a positive pressure of inert gas (Argon or N₂). 2. Switch to a copper-free Sonogashira protocol.[19]

Key Insight: For electron-rich or challenging aryl bromides and chlorides, copper-free conditions are often superior as they eliminate the Glaser-Hay pathway.[19] While you are targeting the more reactive C-I bond, the principles for optimizing the Sonogashira reaction remain the same.

Problem 3: My Buchwald-Hartwig amination is giving low yield and some starting material decomposition.

Buchwald-Hartwig aminations are sensitive to the choice of base, ligand, and reaction conditions.[10] Decomposition often suggests the conditions are too harsh or the catalyst is not stable.

Troubleshooting Protocol:

  • Base Selection is Critical: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[11] If you are using a weaker carbonate base, it may be insufficient, necessitating higher temperatures that lead to decomposition.

  • Ligand Choice: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step.[10] For pyridine substrates, specialized biarylphosphine ligands (e.g., BrettPhos, RuPhos) are often required.[11] Ensure you are using a ligand appropriate for your specific amine and aryl halide combination.

  • Check Reagent Purity: Amines can be of variable quality and may contain impurities that poison the catalyst. Ensure your amine and solvent are pure and anhydrous.

  • Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more reproducible results by ensuring the efficient generation of the active Pd(0) species.

Section 3: Protocols & Methodologies

These protocols provide a starting point for developing a selective cross-coupling reaction. They should be optimized for each specific substrate.

Protocol 1: Step-by-Step Guide for a Highly Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol is designed for the selective coupling of an arylboronic acid with a generic bromo-iodo pyridine.

Materials:

  • Bromo-iodo pyridine (1.0 equiv)

  • Arylboronic acid or ester (1.1-1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv), finely ground

  • 1,4-Dioxane/H₂O (e.g., 10:1 mixture), degassed

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the bromo-iodo pyridine (1.0 equiv), arylboronic acid (1.1 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/H₂O mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 60 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the disappearance of the starting material and the appearance of a new, higher-running spot (for the mono-coupled product).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent, concentrate the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Strategy for Sequential Cross-Coupling

A powerful application of selectivity is the sequential, one-pot or multi-step functionalization of the bromo-iodo pyridine.

  • First Coupling (at C-I): Perform a selective cross-coupling reaction at the iodo position using the mild conditions described in Protocol 1 (e.g., Suzuki, Sonogashira, or Heck). After purification, this yields the bromo-substituted pyridine intermediate.

  • Second Coupling (at C-Br): The isolated intermediate now possesses only the C-Br bond. This position can be functionalized using a second, distinct cross-coupling reaction. This step typically requires more forcing conditions (higher temperature, more activating ligand) to cleave the stronger C-Br bond. For example, a Suzuki coupling at the C-Br position might require a catalyst system like Pd₂(dba)₃ with a bulky biarylphosphine ligand (e.g., XPhos) and temperatures of 90-110 °C.

This sequential approach allows for the controlled and predictable synthesis of di-substituted pyridines with two different functional groups, which would be difficult to achieve otherwise.

References

Navigating Sonogashira Reactions with Halo-pyridines: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Sonogashira coupling reactions involving halo-pyridine substrates. The unique electronic nature of the pyridine ring introduces specific challenges not always encountered with standard aryl halides. This guide is structured to provide researchers, medicinal chemists, and process development scientists with actionable insights and troubleshooting strategies to overcome common hurdles, ensuring successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with a 2-chloropyridine is failing or giving very low yield. What's the likely cause?

A1: The primary challenge with chloropyridines is the strength and inertness of the C-Cl bond. Oxidative addition to the Pd(0) center is often the rate-determining step and is significantly slower compared to C-Br or C-I bonds.[1][2] Furthermore, the pyridine nitrogen can act as a ligand, coordinating to the palladium catalyst and potentially inhibiting its activity. For 2- and 4-halopyridines, this coordination can be more pronounced, sometimes influencing the reaction rate differently than 3-halopyridines.

Q2: I'm observing a significant amount of a byproduct with double the mass of my alkyne. What is it and how can I prevent it?

A2: This is the classic signature of alkyne homo-coupling, often referred to as the Glaser or Glaser-Hay coupling.[1][3] This side reaction is predominantly promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[4][5] To mitigate this, rigorous exclusion of air is critical. If the problem persists, switching to a copper-free protocol is the most effective solution.[6][7]

Q3: My mass spectrometry analysis shows a peak corresponding to my starting halo-pyridine minus the halogen. What is this byproduct?

A3: This indicates hydrodehalogenation, where the halogen atom is replaced by a hydrogen atom.[8][9] This side reaction can be promoted by certain bases, solvents, or impurities and can become significant under harsh reaction conditions or with prolonged reaction times.

Q4: Can the pyridine nitrogen itself cause side reactions?

A4: Yes. Besides catalyst inhibition, the basicity of the pyridine nitrogen can interfere with the reaction. In some cases, it can be quaternized by alkyl halides or undergo other undesired transformations, especially if the reaction conditions are not carefully controlled. Using a milder base or protecting the nitrogen may be necessary in complex scenarios.

In-Depth Troubleshooting Guides

Issue 1: Pervasive Alkyne Homo-coupling (Glaser Byproduct)

The oxidative dimerization of terminal alkynes is a frequent and frustrating side reaction in copper-catalyzed Sonogashira couplings.[1][5]

Root Cause Analysis:

The mechanism involves the formation of a copper acetylide, which can then undergo oxidation (often by trace oxygen) from Cu(I) to Cu(II).[5] This Cu(II) species can then react with another copper acetylide molecule to form the di-yne byproduct, regenerating Cu(I).

  • Atmospheric Control (First Line of Defense):

    • Action: Ensure all solvents and liquid reagents are rigorously degassed. The freeze-pump-thaw method (at least three cycles) is highly recommended.

    • Rationale: Oxygen is a key promoter of Glaser coupling.[4] Simply sparging with an inert gas may not be sufficient to remove all dissolved oxygen.

    • Action: Assemble the reaction under a positive pressure of a high-purity inert gas (Argon or Nitrogen). Use glassware that has been oven or flame-dried to remove adsorbed moisture and air.

  • Reagent Addition Sequence:

    • Action: Prepare the reaction mixture containing the halo-pyridine, palladium catalyst, ligand, and base in the degassed solvent. Degas this mixture again briefly. Add the copper(I) iodide, and finally, add the terminal alkyne last via syringe.

    • Rationale: This sequence minimizes the time the copper acetylide is present in the reaction mixture before the cross-coupling partner is available, thus reducing the opportunity for homo-coupling.

  • Transition to Copper-Free Conditions:

    • Action: If homo-coupling remains a significant issue (>5-10%), switching to a copper-free protocol is the most robust solution.[6][7]

    • Rationale: Eliminating the copper co-catalyst directly removes the primary pathway for Glaser coupling.[6]

    • Recommended Copper-Free System:

      • Catalyst: Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed Pd-NHC complex.

      • Ligand: A bulky, electron-rich phosphine (e.g., XPhos, SPhos, cataCXium® A) or an N-heterocyclic carbene (NHC) ligand.[10][11]

      • Base: An inorganic base like Cs₂CO₃ or K₂CO₃ is often preferred over amines in these systems.[11]

      • Solvent: Aprotic polar solvents like DMF, NMP, or Acetonitrile are commonly used.

Issue 2: Low or No Conversion, Especially with Chloropyridines

Failure to form the desired product is often linked to the challenging oxidative addition step or catalyst deactivation.

Root Cause Analysis:

The Pd(0) species must insert into the carbon-halogen bond of the pyridine ring. The high bond dissociation energy of the C-Cl bond makes this step energetically demanding.[2] Furthermore, the lone pair on the pyridine nitrogen can coordinate to the Pd(0) center, reducing its availability to participate in the catalytic cycle.

  • Ligand Selection is Critical:

    • Action: For unreactive halo-pyridines, switch from standard ligands like PPh₃ to bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).

    • Rationale: Bulky ligands promote the formation of a more reactive, coordinatively unsaturated Pd(0) species.[12] Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition into the C-X bond.

    • Ligand Selection Table:

      Ligand Type Examples Recommended For Rationale
      Triphenylphosphine PPh₃ Iodo- and Bromo-pyridines Standard, but often insufficient for chlorides.
      Bulky Phosphines P(t-Bu)₃, XPhos, SPhos Bromo- and Chloro-pyridines Steric bulk accelerates reductive elimination and stabilizes the active catalyst.[10][12]

      | NHCs | IPr, SIMes | Chloro-pyridines | Strong σ-donors, highly effective for activating strong C-Cl bonds.[2] |

  • Optimize Reaction Parameters:

    • Temperature: For aryl bromides, temperatures around 80-100 °C may be necessary. For aryl chlorides, temperatures can range from 100-120 °C.[13] Always use a sealed vessel for reactions above the solvent's boiling point.

    • Solvent: While DMF and THF are common, for difficult couplings, consider higher-boiling aprotic polar solvents like NMP or 1,4-dioxane.

    • Base: While amine bases like Et₃N or DIPEA are standard, they can also act as ligands. If catalyst inhibition is suspected, switching to an inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ can be beneficial.

  • Catalyst Pre-catalyst Choice:

    • Action: Use a well-defined Pd(0) source like Pd₂(dba)₃ or a Pd(II) pre-catalyst that is easily reduced in situ, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂.

    • Rationale: The efficiency of in situ reduction of Pd(II) to the active Pd(0) can be variable. Using a more reliable pre-catalyst ensures a sufficient concentration of the active species.[2]

Visualizing Reaction Pathways

The Competing Cycles: Sonogashira vs. Glaser

The following diagram illustrates the desired Sonogashira catalytic cycle and the competing, undesirable Glaser homo-coupling pathway.

Sonogashira_vs_Glaser cluster_glaser Undesired Glaser Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-C≡CR) OxAdd->Transmetal Cu-C≡CR RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-C≡CR (Product) RedElim->Product Alkyne H-C≡CR CuAcetylide Cu-C≡CR Alkyne->CuAcetylide CuI, Base CuI Cu(I) CuAcetylide->Transmetal To Sonogashira CuAcetylide_Glaser Cu-C≡CR Oxidation Oxidation (Cu(II)) CuAcetylide_Glaser->Oxidation O₂ Dimerization Dimerization Oxidation->Dimerization + Cu-C≡CR Dimerization->CuI Regenerates Cu(I) Byproduct R-C≡C-C≡CR (Byproduct) Dimerization->Byproduct

Caption: Competing catalytic cycles in a copper-catalyzed Sonogashira reaction.

Troubleshooting Workflow: Low Yield

This decision tree provides a logical progression for diagnosing and solving low-yield issues.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Is Reaction Anaerobic? Check_Reagents->Check_Conditions Reagents OK Degas Action: Degas Solvents/Reagents (Freeze-Pump-Thaw) Check_Conditions->Degas No Check_Halide What is the Halide? (Cl, Br, I) Check_Conditions->Check_Halide Yes Degas->Check_Halide Iodo_Bromo Issue Likely: Catalyst Activity or Base Check_Halide->Iodo_Bromo I or Br Chloro Issue Likely: Oxidative Addition Check_Halide->Chloro Cl Consider_Cu_Free Is Glaser Byproduct Present? Iodo_Bromo->Consider_Cu_Free Increase_Temp Action: Increase Temperature (80-120 °C) Chloro->Increase_Temp Change_Ligand Action: Switch to Bulky, e⁻-rich Ligand (e.g., XPhos, NHC) Increase_Temp->Change_Ligand Change_Ligand->Consider_Cu_Free Go_Cu_Free Action: Switch to Copper-Free Protocol Consider_Cu_Free->Go_Cu_Free Yes Re_evaluate Re-evaluate Results Consider_Cu_Free->Re_evaluate No Go_Cu_Free->Re_evaluate

Caption: A decision tree for troubleshooting low-yield Sonogashira reactions.

References

Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination has become an indispensable tool for the formation of C–N bonds, pivotal in the synthesis of pharmaceuticals and advanced materials.[1][2] However, when applied to electron-deficient heterocycles such as pyridines, pyrimidines, and oxazoles, researchers often face significant challenges. These substrates can coordinate to the palladium catalyst, leading to deactivation, and their electron-withdrawing nature can impede crucial steps in the catalytic cycle.[3][4]

This guide provides a structured, in-depth approach to troubleshooting these complex reactions. It is designed to move beyond simple procedural lists, offering causal explanations and actionable protocols to empower you to overcome common experimental hurdles.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction shows no conversion or is extremely sluggish. What are the primary factors to investigate?

Low or no reactivity is the most common issue when working with electron-deficient heterocycles. This typically points to problems in the catalytic cycle, often stemming from catalyst inhibition or suboptimal reaction parameters.

Causality and Solution Strategy:

  • Catalyst Inhibition by the Heterocycle: Electron-deficient N-heterocycles are excellent ligands for palladium. They can compete with the phosphine ligand, coordinating to the metal center and forming stable, off-cycle complexes that are catalytically inactive.[3][5] This is a primary cause of reaction failure.

    • Solution: Employ sterically bulky, electron-rich phosphine ligands. These ligands form strong, stable bonds with palladium, making it more difficult for the heterocyclic substrate to displace them. They also promote the crucial oxidative addition and reductive elimination steps.[1][6] Ligands like RuPhos , BrettPhos , and Josiphos-type ligands are specifically designed to be effective for these challenging substrates.[4][7] N-heterocyclic carbene (NHC) ligands have also shown great promise due to their strong σ-donating ability, which forms robust palladium complexes.[8]

  • Inefficient Oxidative Addition: The C-X bond (where X is Cl, Br) on an electron-deficient ring is activated towards oxidative addition. However, if the catalyst is not sufficiently active, this initial step can be slow. Aryl chlorides, in particular, are less reactive than bromides or iodides and often require more specialized catalyst systems.[9]

    • Solution: Switch to a more active pre-catalyst. Modern pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are designed to efficiently generate the active Pd(0) species in solution, often leading to more reliable results than using sources like Pd(OAc)₂ or Pd₂(dba)₃ directly.[10]

  • Inappropriate Base Selection: The base plays a critical role in deprotonating the amine to form the palladium-amido complex, a key intermediate in the catalytic cycle.[11][12] If the base is too weak, this step becomes the rate-limiting factor.

    • Solution: For most applications, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required.[10] However, be mindful of substrate compatibility (see Q5).

  • Suboptimal Solvent and Temperature: The reaction components, particularly the inorganic base, must have sufficient solubility. Typical reaction temperatures range from 80-110 °C, as higher thermal energy is often needed to overcome activation barriers.[10]

    • Solution: Aprotic, non-polar solvents like toluene and dioxane are standard choices.[13][14][15] If base solubility is an issue, a more polar aprotic solvent like THF can be considered, but be aware that solvent choice can significantly impact reaction rates and selectivity.[13][16] Ensure the reaction temperature is adequate; if a reaction is sluggish at 80 °C, incrementally increasing it to 100 °C or 110 °C can often initiate the reaction.

Q2: I'm observing significant hydrodehalogenation of my starting material. How can I minimize this side reaction?

Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction that competes with the desired C-N bond formation. This occurs when β-hydride elimination from the palladium-amido intermediate is faster than reductive elimination.[1][13]

Causality and Solution Strategy:

  • Mechanism of Side Reaction: The palladium-amido intermediate can undergo β-hydride elimination if the amine has an available β-hydrogen, forming a palladium-hydride species and an imine or enamine. This palladium-hydride can then reductively eliminate with the halide on the palladium center to regenerate the starting material or react further to produce the hydrodehalogenated arene.

  • Ligand Choice is Key: The steric and electronic properties of the ligand directly influence the relative rates of reductive elimination (product formation) versus β-hydride elimination (side reaction).

    • Solution: Use sterically demanding, bulky biarylphosphine ligands (e.g., XPhos , BrettPhos ). The steric bulk around the palladium center favors the concerted reductive elimination pathway, which has a more compact transition state, over the β-hydride elimination pathway.[1][7] These ligands have been shown to dramatically increase the rate of reductive elimination relative to β-hydride elimination.[1]

Q3: My catalyst appears to be decomposing (e.g., formation of palladium black). What causes this and how can I prevent it?

The formation of palladium black is a visual indicator of catalyst decomposition, where the soluble palladium complexes agglomerate into insoluble, inactive palladium(0) metal.

Causality and Solution Strategy:

  • Ligand Dissociation: As discussed in Q1, electron-deficient heterocycles can displace the phosphine ligand from the palladium center.[3] The resulting "ligandless" or improperly coordinated palladium species are unstable and prone to decomposition.

    • Solution: Employ ligands that form highly stable complexes with palladium. Bidentate ligands like Josiphos and Xantphos , or bulky, strongly donating monodentate ligands like RuPhos and NHCs, are designed to resist dissociation.[7][17][18] The GPhos-supported catalyst P1 has also been specifically noted for its resistance to deactivation arising from substrate coordination.[3]

  • Use of Unreliable Palladium Sources: Palladium(II) sources like Pd(OAc)₂ require reduction to the active Pd(0) state in situ. This process can be inefficient and can lead to the formation of palladium black if not properly managed.[9]

    • Solution: Utilize well-defined palladium pre-catalysts. These complexes are air-stable and are designed for clean, efficient generation of the active L-Pd(0) species upon activation with a base, minimizing decomposition pathways.[10]

Q4: How do I choose the optimal ligand for my specific electron-deficient heterocycle?

Ligand selection is the most critical parameter for success and is highly substrate-dependent.[1][7] The goal is to select a ligand that provides a stable catalytic complex while promoting a high rate of reductive elimination.

Ligand ClassRepresentative LigandsRecommended ForKey Advantages
Bulky Biarylphosphines RuPhos, BrettPhos, XPhosPyridines, Pyrimidines, General UseHigh activity, promotes fast reductive elimination, good for challenging aryl chlorides.[4][7]
Ferrocene-Based (Josiphos) CyPF-tBu (15)Heteroaryl Chlorides, Primary AminesForms very stable catalysts, excellent for preventing deactivation by coordinating substrates.[7]
Chelating Bisphosphines XantphosGeneral HeterocyclesCan be effective, especially when used with milder bases like DBU for sensitive substrates.[17]
N-Heterocyclic Carbenes (NHCs) IPr, PEPPSI-type catalystsCoordinating Heterocycles (Oxazoles, Thiazoles)Form very robust and thermally stable catalysts due to strong Pd-C bond.[8][19]
Q5: What is the best base to use? My substrate is base-sensitive.

The base must be strong enough to deprotonate the amine-palladium complex but not so reactive that it degrades the starting materials or product.[2]

BasepKaH (approx.)Typical UseConsiderations
Sodium tert-butoxide (NaOtBu) 19Standard, highly active couplingsCan be incompatible with base-sensitive groups like esters and nitro groups.[2][10]
LHMDS / KHMDS 26Couplings with proton-functionalized amines (e.g., -OH, -COOH)Very strong; can also cause issues with sensitive functional groups.[2]
Potassium Phosphate (K₃PO₄) 12.3Weaker base optionRequires higher temperatures or catalyst loadings; good for some sensitive substrates.[10]
Cesium Carbonate (Cs₂CO₃) 10Weaker base optionGood solubility in some organic solvents; often used in Suzuki couplings but can be applied here.[10]
DBU (Organic Base) 13.5Homogeneous reactions, flow chemistryCan be used with specific ligands (e.g., XantPhos, AlPhos) to avoid insoluble inorganic salts.[17]

For Base-Sensitive Substrates: Start with a weaker base like K₃PO₄ or Cs₂CO₃. Be prepared to increase the reaction temperature and/or catalyst loading to achieve a reasonable reaction rate.[10] The combination of an organic base like DBU with a specialized ligand system can also be an excellent strategy for maintaining homogeneous conditions and improving functional group tolerance.[17]

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Cycle Pd(0)L Active Catalyst L-Pd(0) OA Oxidative Addition L-Pd(II)(Ar)(X) Pd(0)L->OA Ar-X LS Ligand Substitution [L-Pd(II)(Ar)(H2NR')]+X- OA->LS R'-NH2 Deprot Deprotonation L-Pd(II)(Ar)(HNR') LS->Deprot Base Deprot->Pd(0)L Reductive Elimination Product Ar-NHR' Deprot->Product Product Formation

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Catalyst Deactivation Pathway with Heterocycles

Deactivation Pathway Active Active Catalyst L-Pd(0) Productive Productive Cycle (Oxidative Addition) Active->Productive Ar-X Inactive Inactive Complex (Het)₂-Pd(0)-L Active->Inactive + 2 Het - L Het Coordinating Heterocycle (Het) Het->Inactive

Caption: Catalyst deactivation by competitive binding of the heterocycle.

Troubleshooting Flowchart

Troubleshooting Flowchart Start Reaction Issue? NoConv No / Low Conversion Start->NoConv Yes SideRxn Side Reactions (e.g., Hydrodehalogenation) Start->SideRxn Yes Decomp Catalyst Decomposition Start->Decomp Yes CheckLigand 1. Change Ligand (Bulky, e-rich: RuPhos, BrettPhos, Josiphos) NoConv->CheckLigand LigandForSideRxn Use Bulky Ligand (e.g., XPhos) Promotes Reductive Elimination SideRxn->LigandForSideRxn StableLigand Use Stable Ligand System (Josiphos, NHC) Use Pre-catalyst Decomp->StableLigand CheckBase 2. Check Base (Use strong base: NaOtBu) Is substrate sensitive? -> K₃PO₄ CheckLigand->CheckBase CheckCatalyst 3. Use Pre-catalyst (e.g., G4 Pre-catalyst) CheckBase->CheckCatalyst CheckTemp 4. Increase Temperature (80 -> 110 °C) CheckCatalyst->CheckTemp

References

Technical Support Center: Stille Coupling with 2-Fluoropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Stille cross-coupling reactions involving 2-fluoropyridine substrates. As a Senior Application Scientist, I understand that coupling electron-deficient heterocycles like 2-fluoropyridines can be challenging, often resulting in lower-than-expected yields. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights to troubleshoot and enhance your reaction outcomes.

The core difficulty with 2-halopyridines stems from the pyridine nitrogen's ability to coordinate with the palladium catalyst, potentially forming inactive species and hindering the catalytic cycle.[1] This guide offers a structured approach to overcoming this and other common obstacles through logical, cause-and-effect-based troubleshooting.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each question is followed by a detailed analysis of potential causes and actionable, step-by-step solutions.

Q1: My reaction yield is low or non-existent. Where should I start troubleshooting?

Low conversion is the most common issue when coupling 2-fluoropyridines. The problem often lies in the delicate balance of the catalytic system, which is easily disrupted by the electron-deficient nature of the substrate.

Probable Causes & Recommended Solutions:

  • Catalyst Inhibition/Deactivation: The pyridine nitrogen's lone pair can bind to the palladium center, inhibiting catalytic turnover.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or P(t-Bu)₃ are designed to create a sterically hindered environment around the palladium atom.[2][3] This steric bulk physically blocks the pyridine nitrogen from coordinating with the catalyst, allowing the desired cross-coupling to proceed.[1]

  • Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from tin to palladium, is often the rate-determining step and can be sluggish with electron-deficient pyridines.[4][5]

    • Solution 1: Introduce a Copper(I) Co-catalyst. The "copper effect" is a well-documented strategy to accelerate Stille couplings. Copper(I) iodide (CuI) is believed to act as a scavenger for free phosphine ligands in solution, which are known inhibitors of the transmetalation step.[2][6] In some cases, it may also facilitate the transfer via an organocopper intermediate.[7][8]

    • Solution 2: Add Fluoride Anion Sources. Additives like cesium fluoride (CsF) or potassium fluoride (KF) can activate the organostannane.[2][9] The fluoride ion coordinates to the tin atom, forming a hypervalent "ate" complex, which increases its nucleophilicity and accelerates its transfer to the palladium center.[2]

A synergistic effect has been observed when using both CuI and CsF together, often leading to dramatic improvements in yield where individual additives fail.[7][10][11]

Q2: I'm observing significant amounts of stannane homo-coupling. How can I prevent this side reaction?

The formation of R²-R² dimers from your organostannane reagent is a common side reaction that consumes your starting material and complicates purification.[12][13][14]

Probable Causes & Recommended Solutions:

  • Reaction with Pd(II) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, two equivalents of the organostannane can react with it directly, leading to reductive elimination and the homo-coupled product.[12]

    • Solution: Ensure efficient reduction of your Pd(II) precatalyst to the active Pd(0) species at the start of the reaction. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can mitigate this issue.[13]

  • Oxygen Contamination: The presence of oxygen can promote oxidative pathways that lead to homo-coupling.

    • Solution: Rigorously degas all solvents and reagents. Ensure your reaction is set up under a completely inert atmosphere (Argon or Nitrogen). Techniques such as freeze-pump-thaw cycles or sparging solvents with inert gas for 30-45 minutes are highly recommended.[14]

Q3: The reaction is slow and requires high temperatures, leading to decomposition. How can I accelerate the reaction under milder conditions?

High temperatures can lead to catalyst decomposition (formation of palladium black) and degradation of sensitive functional groups.[1] The goal is to make the catalytic cycle more efficient.

Probable Causes & Recommended Solutions:

  • Suboptimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be electron-rich enough to promote the key steps of oxidative addition and reductive elimination efficiently with a challenging substrate.[15]

    • Solution: Switch to more advanced phosphine ligands. As mentioned, bulky, electron-donating ligands are crucial. Below is a comparison of commonly used ligands for challenging cross-couplings.

    LigandStructure TypeKey FeatureTypical Catalyst Loading
    PPh₃TriphenylphosphineGeneral purpose, less effective for this substrate2-4 mol%
    P(t-Bu)₃Tri(tert-butyl)phosphineVery bulky and electron-rich, effective but air-sensitive1-2 mol%
    XPhosBuchwald-type biarylphosphineExcellent steric bulk and electron-donating ability1-2 mol%
    SPhosBuchwald-type biarylphosphineSimilar to XPhos, often used in screening1-2 mol%
  • Slow Transmetalation: As discussed in Q1, this is a major kinetic bottleneck.

    • Solution: Implement the synergistic CuI/CsF additive system. This combination is highly effective at accelerating the reaction, often allowing for lower reaction temperatures and shorter reaction times.[7][10] A study by Mee, Lee, and Baldwin demonstrated that this combination could provide near-quantitative yields in cases where the individual reagents were ineffective.[7]

Key Experimental Protocols & Visualizations

To provide a practical starting point, here is a generalized protocol incorporating the troubleshooting advice above.

Optimized Protocol: Stille Coupling of 2-Fluoro-bromopyridine

This protocol is a robust starting point for the coupling of a generic 2-fluoro-6-bromopyridine with an aryl-tributylstannane.

Materials:

  • 2-Fluoro-6-bromopyridine (1.0 equiv)

  • Aryl-tributylstannane (1.1-1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.5 mol%)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Cesium Fluoride (CsF) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, Dioxane)

Procedure:

  • Setup: To a flame-dried Schlenk flask under an Argon atmosphere, add Pd₂(dba)₃, XPhos, CuI, and CsF.

  • Reagent Addition: Add the 2-fluoro-6-bromopyridine followed by the anhydrous, degassed solvent.

  • Stannane Addition: Add the aryl-tributylstannane via syringe.

  • Reaction: Heat the mixture to the desired temperature (start screening at 80-100 °C) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.[16] Further wash with water and brine, then dry, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizing the Catalytic Cycle and Key Interventions

Understanding the mechanism helps pinpoint where problems occur. The following diagram illustrates the Stille catalytic cycle and highlights the stages where our recommended interventions have an effect.

Stille_Cycle cluster_cycle Stille Catalytic Cycle cluster_interventions Troubleshooting Interventions Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar¹-X PdII trans-Ar¹-Pd(II)L₂(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + Ar²-SnR₃ PdII_R2 cis-Ar¹-Pd(II)L₂(Ar²) Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 + Ar¹-Ar² Ligand Bulky Ligands (e.g., XPhos) Ligand->Pd0 Protects & Stabilizes Additives Additives: CuI + CsF Additives->Transmetal Accelerates Step caption Stille cycle with key intervention points.

A simplified Stille catalytic cycle showing key intervention points.

This workflow illustrates how bulky ligands protect the active Pd(0) catalyst, while additives like CuI and CsF directly accelerate the rate-limiting transmetalation step.

Frequently Asked Questions (FAQs)

Q: Can I use 2-chloropyridines for Stille coupling? A: While possible, 2-chloropyridines are significantly less reactive than their bromo or iodo counterparts due to the strength of the C-Cl bond.[17] Achieving successful coupling often requires more forcing conditions, highly active catalyst systems (e.g., those with P(t-Bu)₃ ligands), and may still result in lower yields.[3]

Q: My organostannane reagent appears to be degrading. How can I check its purity? A: Organostannanes, while generally stable, can undergo proto-destannylation (replacement of the SnR₃ group with a proton). Purity can be checked by ¹H and ¹¹⁹Sn NMR spectroscopy. It is crucial to use high-purity stannanes, as impurities can significantly impact reaction efficiency.

Q: Is there a "greener" alternative to stannanes due to their toxicity? A: Yes, the toxicity and difficulty in removing tin byproducts are significant drawbacks of the Stille reaction.[13][16] The Suzuki coupling, which uses generally less toxic and more easily removable boronic acids, is a widely adopted alternative that can often achieve similar transformations.[18]

Q: What is the role of LiCl, which is sometimes included in Stille protocols? A: Lithium chloride is often added to accelerate the reaction. It is believed to aid in the displacement of ligands from the palladium center and can facilitate the transmetalation step, particularly when using organotin chlorides or when the organic electrophile is a triflate.[17]

References

Technical Support Center: Purification of Organometallic Intermediates of Fluoropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of organometallic intermediates of fluoropyridines. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with purifying these highly reactive and often unstable compounds. The inherent characteristics of fluoropyridines—namely the strong electron-withdrawing nature of fluorine and the pyridine nitrogen—impart significant instability to their organometallic derivatives, such as lithiates and Grignard reagents. This guide provides in-depth, experience-driven solutions to common purification problems.

Frequently Asked Questions (FAQs)

Q1: Why are organometallic intermediates of fluoropyridines so difficult to purify?

A1: The primary challenge stems from their inherent instability. The carbon-metal bond is highly polarized and susceptible to cleavage by moisture, oxygen, and even acidic functionalities present on standard purification media like silica gel.[1][2] Furthermore, the electron-deficient nature of the fluoropyridine ring can lead to side reactions, such as defluorination or rearrangement, especially under elevated temperatures or prolonged exposure to certain conditions.[3]

Q2: What is the first step I should take before attempting a large-scale purification?

A2: Always perform a small-scale analytical test. Before committing your entire batch of crude material, take a small aliquot and subject it to your proposed purification conditions (e.g., spotting on a TLC plate with the intended silica and solvent system). Monitor for decomposition over a short period. This simple step can save your entire synthesis from failure. A ¹⁹F NMR of the crude material is also highly recommended to identify the target compound and major impurities, which will inform your purification strategy.[4][5][6][7]

Q3: Can I use standard silica gel for column chromatography?

A3: It is generally not recommended. Standard silica gel is acidic and contains surface silanol groups (Si-OH) that can rapidly decompose many organometallic compounds.[8][9] This can lead to low or zero recovery of your desired product. If chromatography is necessary, alternatives like deactivated silica, alumina, or the use of an amine-treated solvent system are strongly advised.

Q4: Are there alternatives to column chromatography?

A4: Absolutely. Whenever possible, non-chromatographic methods are preferred for these sensitive intermediates. Techniques such as recrystallization, precipitation/trituration, or filtration through an inert plug (like Celite or deactivated alumina) can be highly effective for removing salts and other solid impurities without exposing the compound to an active stationary phase.[10][11][12]

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Product Decomposes on the TLC Plate or During Column Chromatography

This is the most common failure mode, often observed as streaking on the TLC plate or a complete loss of product after a column.

Root Cause Analysis: The acidic silanol groups on the surface of standard silica gel act as a proton source, quenching the organometallic intermediate.[9] Additionally, Lewis acidic sites on the silica can catalyze decomposition pathways.[8][13][14] The high surface area of the silica gel ensures maximum contact, accelerating this degradation.

Solutions & Protocols:

1. Deactivation of Stationary Phase:

  • Triethylamine Wash: Before packing your column, prepare a slurry of silica gel in your starting eluent (e.g., hexane/ethyl acetate) and add 1-2% triethylamine (Et₃N) by volume. The amine neutralizes the acidic sites on the silica surface.

  • Ammonia Treatment: For very sensitive compounds, silica gel can be treated with ammonia and then dried under high vacuum before use.[9]

  • Use of Alumina: Neutral or basic alumina can be a less aggressive alternative to silica gel. However, a small-scale test is still crucial as alumina can also have reactive sites.

2. Inert Atmosphere (Schlenk) Chromatography: For highly air- and moisture-sensitive intermediates, purification must be performed under an inert atmosphere.[10][15][16] This technique prevents decomposition due to atmospheric oxygen and water.

Protocol: Inert Atmosphere Column Chromatography

  • Glassware Preparation: Oven-dry all glassware (column, flasks) and cool under a stream of dry nitrogen or argon.[15]

  • Slurry Preparation: In a Schlenk flask, prepare a slurry of your chosen stationary phase (e.g., deactivated silica) in a degassed, anhydrous solvent. Degassing can be achieved by the freeze-pump-thaw method or by bubbling an inert gas through the solvent for an extended period.[15]

  • Column Packing: Transfer the slurry to the column via a cannula under positive inert gas pressure. Allow the stationary phase to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of degassed solvent. Transfer it to the column using a syringe or cannula.

  • Elution & Collection: Elute the column with degassed solvents, maintaining a positive pressure of inert gas. Collect fractions in pre-dried Schlenk tubes.

Issue 2: Low Yield After Recrystallization

You've successfully avoided chromatography, but the recovery from recrystallization is poor.

Root Cause Analysis: The choice of solvent is critical for recrystallization.[11][17] The ideal solvent should dissolve the compound when hot but not at room temperature or below. Low yields can result from the compound being too soluble even at low temperatures, or from using an excessive volume of solvent.

Solutions & Protocols:

1. Systematic Solvent Screening: Use a small amount of your crude product to test solubility in various anhydrous solvents (e.g., hexane, toluene, diethyl ether, THF). The goal is to find a single solvent or a binary solvent system that meets the criteria for effective recrystallization.[12]

2. Anti-Solvent Precipitation/Recrystallization: This is a powerful technique for compounds that are highly soluble in one solvent.[17][18]

Protocol: Recrystallization via Anti-Solvent Addition

  • Dissolve your compound in the minimum required volume of a "good" solvent (in which it is highly soluble) under an inert atmosphere.

  • Slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble, but which is miscible with the "good" solvent) dropwise until the solution becomes cloudy.

  • Gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in a freezer (-20 °C or lower) to promote the formation of pure crystals.

  • Isolate the crystals via cannula filtration or using a filter stick under inert atmosphere.[10]

Table 1: Common Solvent/Anti-Solvent Pairs for Organometallic Recrystallization

"Good" Solvent (Polarity)"Anti-Solvent" (Polarity)Notes
Tetrahydrofuran (THF)Hexane / PentaneA very common and effective pair.
TolueneHexane / PentaneGood for less polar compounds.
Diethyl EtherPentaneUseful for compounds sensitive to THF.
Issue 3: Inseparable Impurities

Your final product is contaminated with a persistent impurity that has similar properties.

Root Cause Analysis: The impurity may be a structurally related isomer or a byproduct from a side reaction (e.g., a small amount of defluorinated product).[19][20] These often have very similar polarities, making chromatographic separation difficult.

Solutions & Protocols:

1. ¹⁹F NMR Analysis: This is the most powerful tool for identifying fluorine-containing impurities.[4][5][6][21] The chemical shift of the fluorine atom is highly sensitive to its electronic environment. An impurity like a regioisomer or a defluorinated species will have a distinct ¹⁹F NMR signal, helping you to identify and quantify it.

2. Derivative Formation: If the intermediate itself is difficult to purify, consider carrying it forward to the next step. Often, the subsequent product is more stable and has different physical properties (e.g., polarity, crystallinity), making it easier to separate from the impurity.

3. Temperature Control: Side reactions are often kinetically controlled. Running the initial organometallic formation at a lower temperature can significantly improve the selectivity and reduce the formation of hard-to-remove byproducts. For lithiated species, temperatures of -78 °C are standard.[22][23]

Visual Guides

Diagram 1: Decision Workflow for Purification Strategy

This diagram outlines a logical path for selecting the appropriate purification method based on the properties of your organometallic intermediate.

Purification_Decision_Tree start Crude Organometallic Intermediate is_solid Is the crude product a solid? start->is_solid test_chrom Test stability on TLC plate is_solid->test_chrom No (Oil/Gum) recrystallize Attempt Recrystallization / Trituration is_solid->recrystallize Yes is_thermally_stable Is it thermally stable? is_thermally_stable->test_chrom No distill Short-path Distillation (if volatile) is_thermally_stable->distill Yes is_stable_tlc Stable on TLC? test_chrom->is_stable_tlc inert_chrom Inert Atmosphere Chromatography (Deactivated stationary phase) is_stable_tlc->inert_chrom Yes reassess Re-evaluate synthesis: - Lower temperature? - Different reagents? is_stable_tlc->reassess No (Decomposition) recrystallize->is_thermally_stable If fails next_step Proceed to next step without full purification reassess->next_step

A decision tree for selecting a purification strategy.

Diagram 2: Mechanism of Decomposition on Silica Gel

This diagram illustrates the primary pathway by which acidic silica gel decomposes an organometallic intermediate (represented as R-M).

Decomposition_Mechanism cluster_silica Silica Gel Surface silanol Si-OH (Silanol Group) (Proton Source) protonation Protonation silanol->protonation Provides H+ organometallic Fluoropyridyl-Metal (FP-M) (Reactive Intermediate) organometallic->protonation Attacks proton decomposed Fluoropyridine (FP-H) (Quenched Product) protonation->decomposed metal_salt M-O-Si (Metal Salt byproduct) protonation->metal_salt

Decomposition of an organometallic on a silica surface.

References

Validation & Comparative

A Comparative Guide to Catalyst Efficacy in the Regioselective Coupling of 5-Bromo-2-fluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Differentiated Pyridine Scaffold

In the landscape of medicinal chemistry and materials science, functionalized pyridine scaffolds are of paramount importance. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged structure in a vast array of bioactive molecules and functional materials. The compound 5-Bromo-2-fluoro-3-iodopyridine represents a particularly valuable synthetic intermediate, offering three distinct points for functionalization. The key to unlocking its synthetic potential lies in the ability to selectively address one halogen over the others.

This guide provides a comparative analysis of various catalytic systems for the cross-coupling of this compound. We will delve into the mechanistic principles that govern selectivity, compare the efficacy of common catalyst systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, and provide robust experimental protocols to empower researchers in their synthetic endeavors.

Pillar 1: The Principle of Regioselectivity in Cross-Coupling

The ability to achieve regioselective functionalization of polyhalogenated heterocycles is predicated on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the first and selectivity-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1][2] The rate of this step is inversely proportional to the bond dissociation energy of the halide.

The established reactivity trend is: C-I > C-Br > C-Cl > C-F .[2][3]

For this compound, this reactivity gradient is the cornerstone of its synthetic utility. The carbon-iodine (C-I) bond at the C-3 position is significantly weaker and therefore more susceptible to oxidative addition than the carbon-bromine (C-Br) bond at the C-5 position.[3] By carefully selecting the catalyst and reaction conditions, one can selectively functionalize the C-3 position while leaving the C-5 bromine and C-2 fluorine atoms intact for subsequent transformations.[4]

G cluster_0 Reactivity Gradient cluster_1 Substrate: this compound C-I C-I C-Br C-Br C-I->C-Br Decreasing Reactivity in Oxidative Addition C-Cl C-Cl C-Br->C-Cl Decreasing Reactivity in Oxidative Addition C-F C-F C-Cl->C-F Decreasing Reactivity in Oxidative Addition struct C-3 (Iodo) > C-5 (Bromo) > C-2 (Fluoro) selectivity Predicted site of initial coupling struct->selectivity High Selectivity Expected

Figure 1: The reactivity hierarchy of carbon-halogen bonds in palladium-catalyzed oxidative addition, which dictates the high regioselectivity for the C-3 iodo position.

Pillar 2: Comparative Performance of Catalytic Systems

The choice of catalyst, specifically the ligand coordinated to the palladium center, is critical for achieving high efficiency and yield. While selectivity for the C-I bond is electronically favored, the ligand influences catalyst stability, activity, and tolerance to various functional groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the pyridine core and various aryl or vinyl boronic acids/esters.[1][5] For dihaloheteroarenes, the choice of phosphine ligand is crucial for modulating catalyst activity.

Catalyst PrecursorLigandBaseSolventApprox. Temp (°C)Approx. Yield (%)Key Insights & Rationale
Pd(OAc)₂ / Pd₂(dba)₃SPhos / XPhosK₃PO₄ / K₂CO₃Toluene/H₂O or Dioxane/H₂O80-11085-98Bulky, electron-rich biarylphosphine ligands are highly active, allowing for lower catalyst loadings and efficient coupling even with sterically hindered or electron-rich boronic acids.[6]
PdCl₂(dppf)dppfCs₂CO₃ / K₂CO₃DMF / Dioxane90-10080-96A versatile and widely used system, effective for a broad range of boronic acids. The dppf ligand provides good stability to the catalytic intermediate.
Pd(PPh₃)₄PPh₃K₂CO₃ / Na₂CO₃Dioxane/H₂O90-10075-90The "classical" Suzuki catalyst. While effective, it may require higher catalyst loadings and longer reaction times compared to systems with more advanced ligands.[7]
Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties, a valuable functional group in drug discovery. This reaction typically employs a dual-catalyst system of palladium and a copper(I) co-catalyst.[8][9] The reaction is highly chemoselective for the more reactive C-I bond over C-Br and C-Cl bonds.[2][10]

Pd CatalystCu Co-catalystBaseSolventApprox. Temp (°C)Approx. Yield (%)Key Insights & Rationale
Pd(PPh₃)₄ / PdCl₂(PPh₃)₂CuIEt₃N / DIPEATHF / DMF25-8080-96The standard conditions are mild and tolerate a wide range of functional groups. The amine base often serves as both the base and a solvent.[2][11][12]
Buchwald-Hartwig Amination

For the synthesis of arylamines, the Buchwald-Hartwig amination is the premier method.[13][14] This reaction is particularly sensitive to ligand choice, requiring bulky and electron-donating ligands to facilitate the challenging C-N reductive elimination step.

Catalyst PrecursorLigandBaseSolventApprox. Temp (°C)Approx. Yield (%)Key Insights & Rationale
Pd(OAc)₂ / Pd₂(dba)₃XantphosCs₂CO₃Toluene / Dioxane90-11085-95The wide bite angle of Xantphos is highly effective in promoting C-N coupling and preventing catalyst decomposition.[2]
Pd(OAc)₂ / Pd₂(dba)₃BINAPNaOtBu / K₃PO₄Toluene80-11080-95A classic ligand for amination reactions. Sodium tert-butoxide is a strong base often required for less nucleophilic amines.[12]

Pillar 3: Mechanistic Insights & Visualized Workflows

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing reactions. The key steps are oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[5][13]

G cluster_suzuki Suzuki-Miyaura Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add substrate Ar-I (R-Br) substrate->ox_add product Ar-R' pd_int1 L₂Pd(Ar)(I) ox_add->pd_int1 trans Transmetalation pd_int2 L₂Pd(Ar)(R') trans->pd_int2 red_elim Reductive Elimination red_elim->pd0 Catalyst Regeneration red_elim->product pd_int1->trans boronic R'-B(OR)₂⁻ boronic->trans base Base base->boronic activation pd_int2->red_elim

Figure 2: Catalytic cycle for the Suzuki-Miyaura reaction. Oxidative addition to the C-I bond is the initial, selectivity-determining step.

G cluster_buchwald Buchwald-Hartwig Cycle pd0_bh Pd(0)L₂ ox_add_bh Oxidative Addition pd0_bh->ox_add_bh substrate_bh Ar-I (R-Br) substrate_bh->ox_add_bh product_bh Ar-NR¹R² pd_int1_bh L₂Pd(Ar)(I) ox_add_bh->pd_int1_bh amine_coord Amine Coordination & Deprotonation pd_int2_bh L₂Pd(Ar)(NR¹R²) amine_coord->pd_int2_bh red_elim_bh Reductive Elimination red_elim_bh->pd0_bh Catalyst Regeneration red_elim_bh->product_bh pd_int1_bh->amine_coord amine HNR¹R² amine->amine_coord base_bh Base base_bh->amine_coord pd_int2_bh->red_elim_bh

Figure 3: Catalytic cycle for the Buchwald-Hartwig amination. Bulky ligands are crucial for facilitating the final reductive elimination step.

Trustworthy & Validated Experimental Protocols

The following are generalized, representative protocols for achieving selective coupling at the C-3 position of this compound.

CAUTION: These reactions must be performed under an inert atmosphere (Argon or Nitrogen) as palladium(0) catalysts are sensitive to oxygen. All solvents should be anhydrous and degassed prior to use.

Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for selective coupling of dihalopyridines.[2][6]

  • Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling

This protocol is a standard procedure for the copper-co-catalyzed alkynylation of aryl iodides.[2][12]

  • Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (CuI, 10 mol%).

  • Solvent and Reagent Addition: Add degassed THF and triethylamine (Et₃N, 3.0 equiv.) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the mixture.

  • Reaction: Stir the mixture at the desired temperature (e.g., 60 °C) and monitor the reaction's progress.

  • Workup: Upon completion, cool the reaction, filter through a pad of celite to remove catalyst residues, and concentrate the filtrate.

  • Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify the crude product via column chromatography.

Protocol 3: Selective Buchwald-Hartwig Amination

This protocol uses a strong, non-nucleophilic base and a specialized ligand to facilitate C-N bond formation.[2][12]

  • Preparation: In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.) to a Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add degassed toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the mixture with stirring to 110 °C.

  • Workup: After cooling, dilute with an organic solvent and quench with water. Separate the layers and extract the aqueous layer. Combine the organic layers, wash with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Conclusion

The selective functionalization of this compound is a highly achievable synthetic operation, governed by the intrinsic reactivity difference between the C-I and C-Br bonds. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, demonstrate excellent regioselectivity for the C-3 iodo position. The efficacy of these transformations is significantly enhanced by the use of modern, bulky, and electron-rich phosphine ligands, which promote high catalytic turnover and substrate scope. The protocols and comparative data presented in this guide serve as a robust starting point for researchers to harness the full synthetic potential of this versatile, halogen-rich pyridine building block.

References

A Researcher's Guide to Regioselective Cross-Coupling of 5-Bromo-2-fluoro-3-iodopyridine: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic functionalization of polyhalogenated heterocycles is a cornerstone of modern molecular design. The 5-bromo-2-fluoro-3-iodopyridine scaffold, in particular, presents a versatile platform for the synthesis of complex pyridine derivatives, owing to the differential reactivity of its carbon-halogen bonds. This guide provides an in-depth comparison of the anticipated yields and methodological considerations for four principal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig—at the C-3 position of this valuable synthetic intermediate.

The central principle governing the regioselectivity of these transformations is the disparity in bond dissociation energies of the carbon-halogen bonds. The carbon-iodine (C-I) bond is inherently weaker and thus more susceptible to oxidative addition by a palladium(0) catalyst than the more robust carbon-bromine (C-Br) bond.[1][2] This fundamental reactivity difference (C-I > C-Br >> C-Cl) allows for the selective formation of a new carbon-carbon or carbon-nitrogen bond at the C-3 position, leaving the C-5 bromine atom available for subsequent, more forcing, reaction conditions.

Comparative Overview of Expected Yields

The choice of cross-coupling methodology is often dictated by the desired functionality to be introduced, the commercial availability and stability of the coupling partner, and the desired yield. Based on extensive literature precedents with analogous bromo-iodopyridine systems, the following table summarizes the expected yield ranges for the selective functionalization at the C-3 iodo position of this compound.

Cross-Coupling MethodCoupling PartnerTypical Catalyst/Ligand SystemExpected Yield Range (%)
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acids/EstersPd(PPh₃)₄ or PdCl₂(dppf)80 - 95%
Sonogashira Terminal AlkynesPd(PPh₃)₄ / CuI85 - 98%
Stille OrganostannanesPd(PPh₃)₄75 - 90%
Buchwald-Hartwig Primary/Secondary AminesPd₂(dba)₃ / Xantphos or BINAP70 - 90%

Note: The yields presented are predictive and based on analogous systems. Actual yields may vary depending on the specific substrates, reagents, and precise reaction conditions employed.

Mechanistic Rationale for Regioselectivity

The palladium-catalyzed cross-coupling reactions discussed herein all proceed through a similar catalytic cycle, which commences with the oxidative addition of the aryl halide to a low-valent palladium species. The preferential activation of the C-I bond over the C-Br bond is the kinetic basis for the observed regioselectivity.

cluster_regioselectivity Regioselective Oxidative Addition Substrate This compound Pd(0)L_n Pd(0)L_n Substrate->Pd(0)L_n Slower (C-Br bond) Intermediate C-I Oxidative Addition Intermediate Substrate->Intermediate Faster Pd(0)L_n->Intermediate Product Selectively Coupled Product Intermediate->Product Downstream Coupling

Caption: Preferential oxidative addition at the more labile C-I bond.

In-Depth Analysis and Experimental Protocols

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C(sp²)-C(sp²) bonds, valued for the operational simplicity and the generally low toxicity of the boronic acid and ester reagents.[3] For the selective arylation of this compound, high yields are anticipated.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable choice as it is a pre-formed Pd(0) source. Alternatively, a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand can be used.

  • Base: A base such as K₂CO₃ or Cs₂CO₃ is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly employed to dissolve both the organic and inorganic reagents.

Experimental Protocol:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add Pd(PPh₃)₄ (3-5 mol%) to the flask.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (typically 4-12 hours), as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-I Pd(0)->Oxidative_Addition Ar-I Transmetalation Ar-Pd(II)-Ar' Oxidative_Addition->Transmetalation Ar'-B(OR)₂ Reductive_Elimination Ar-Ar' Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling is an exceptionally efficient method for the synthesis of aryl alkynes. It is renowned for its mild reaction conditions and high functional group tolerance.[1] High to excellent yields are expected for the selective alkynylation at the C-3 position.

Causality Behind Experimental Choices:

  • Catalyst System: A dual-catalyst system of a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) is traditionally used. The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.

  • Base: A mild amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is employed, which also often serves as the solvent.

  • Solvent: Anhydrous and degassed solvents like THF or DMF are suitable.

Experimental Protocol:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₄ (2-5 mol%), and CuI (3-10 mol%).

  • Add an anhydrous, degassed solvent such as THF, followed by an amine base like triethylamine (2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred solution.

  • Stir the reaction at room temperature to 50 °C until completion (typically 2-16 hours), monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

cluster_sonogashira Sonogashira Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-I Pd(0)->Oxidative_Addition Ar-I Transmetalation Ar-Pd(II)-C≡C-R Oxidative_Addition->Transmetalation R-C≡C-Cu Reductive_Elimination Ar-C≡C-R Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Stille Coupling

The Stille reaction offers a broad substrate scope for the formation of carbon-carbon bonds, although the toxicity of the organotin reagents is a significant drawback.[4] Good yields can be achieved for the selective coupling at the C-3 position.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Stille couplings.

  • Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are preferred.

  • Additives: In some cases, the addition of a stoichiometric amount of a copper(I) salt can accelerate the reaction.

Experimental Protocol:

  • In an oven-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous, degassed toluene.

  • Add the organostannane reagent (1.1-1.2 equiv.) to the solution.

  • Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture.

  • Heat the reaction to 90-110 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous KF to remove tin byproducts.

  • Separate the organic layer, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

cluster_stille Stille Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-I Pd(0)->Oxidative_Addition Ar-I Transmetalation Ar-Pd(II)-R Oxidative_Addition->Transmetalation R-Sn(Bu)₃ Reductive_Elimination Ar-R Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration

Caption: Simplified catalytic cycle for the Stille coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines and has broad applications in medicinal chemistry. Selective amination at the C-3 iodo position is expected to proceed in good to high yields.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: A combination of a palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂ and a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP, or XPhos) is critical for efficient C-N bond formation.

  • Base: A strong, non-nucleophilic base like NaOt-Bu, KOt-Bu, or Cs₂CO₃ is required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used.

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (2-4 mol%), and a strong base such as NaOt-Bu (1.5 equiv.).

  • Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).

  • Add anhydrous, degassed toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Cool the reaction, dilute with an organic solvent, and filter through Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product via flash column chromatography.

cluster_buchwald Buchwald-Hartwig Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-I Pd(0)->Oxidative_Addition Ar-I Amine_Coordination [Ar-Pd(II)(NHR₂)-I] Oxidative_Addition->Amine_Coordination R₂NH Deprotonation [Ar-Pd(II)(NR₂)] Amine_Coordination->Deprotonation Base Reductive_Elimination Ar-NR₂ Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The selective functionalization of this compound at the C-3 position is a highly feasible and predictable synthetic operation. The greater lability of the carbon-iodine bond allows for its preferential reaction in a variety of powerful palladium-catalyzed cross-coupling reactions. While all four discussed methods—Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig—are expected to provide good to excellent yields of the desired selectively coupled product, the ultimate choice of methodology will depend on the specific synthetic goals, the nature of the desired coupling partner, and considerations of reagent toxicity and availability. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to confidently and efficiently utilize this versatile building block in their synthetic endeavors.

References

A Comparative Guide to the Site-Selective Reactivity of 5-Bromo-2-fluoro-3-iodopyridine: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Polyfunctionalized Heterocycles

Polyhalogenated pyridines are cornerstone building blocks in modern medicinal chemistry and materials science. Their value lies in the differential reactivity of the carbon-halogen (C-X) bonds, which allows for sequential, site-selective functionalization through transition-metal-catalyzed cross-coupling reactions. 5-Bromo-2-fluoro-3-iodopyridine is a prime example of such a scaffold, offering three distinct reaction sites (C-I, C-Br, C-F) that can be addressed orthogonally. Understanding the inherent reactivity of each site is paramount for designing efficient and selective synthetic routes to complex, high-value molecules.

This guide presents a comparative study of the reactivity of the C-I, C-Br, and C-F bonds in this compound using Density Functional Theory (DFT). By simulating the key energetic barriers of a model palladium-catalyzed reaction, we can quantitatively predict the reactivity order and provide a theoretical foundation for experimental design. This approach moves beyond qualitative chemical intuition to offer data-driven insights into reaction feasibility and selectivity.

The Decisive Step: Oxidative Addition in Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are fundamental tools for C-C and C-N bond formation.[1][2] These reactions typically proceed through a common catalytic cycle, wherein the first and often rate-determining step is the oxidative addition of the organohalide to a Pd(0) complex.[3]

During this step, the C-X bond is cleaved, and the palladium center is oxidized to Pd(II). The energy required to overcome this step (the activation energy, ΔG‡) is directly related to the C-X bond strength and the electronic properties of the substrate. A lower activation energy corresponds to a faster reaction rate. By calculating the ΔG‡ for the oxidative addition at each of the three C-X bonds in this compound, we can establish a clear hierarchy of reactivity.

Computational Methodology: A Self-Validating Protocol

To ensure the reliability of our predictions, a rigorous and well-validated computational protocol is essential. The workflow described below is designed to be a self-validating system, incorporating checks to confirm the nature of all calculated stationary points on the potential energy surface.

Experimental Workflow: Computational Protocol
  • Geometry Optimization: The ground state geometries of this compound and the model catalyst, Pd(PMe₃)₂, were optimized in the gas phase.

  • Frequency Calculations: Vibrational frequency calculations were performed on all optimized structures to confirm they are true energy minima (i.e., possess zero imaginary frequencies).

  • Transition State (TS) Search: For each C-X bond (C-I, C-Br, C-F), a transition state search was conducted for the oxidative addition reaction with the Pd(PMe₃)₂ catalyst. A quadratic synchronous transit (QST2/QST3) or an eigenvector-following method was employed.

  • TS Verification: Frequency calculations were performed on each located transition state structure to verify the presence of exactly one imaginary frequency corresponding to the C-X bond-breaking and Pd-C/Pd-X bond-forming vibrational mode.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations were performed to confirm that each transition state correctly connects the reactant complex (pre-complex) and the oxidative addition product (post-complex) on the potential energy surface.

  • Energy Calculation: Single-point energy calculations were performed on all structures using a higher level of theory to refine the electronic energies. Gibbs free energies (G) were calculated at standard conditions (298.15 K, 1 atm) to determine the activation barriers (ΔG‡).

Computational Details
  • Software: Gaussian 16 Suite

  • Functional: M06-2X (selected for its robust performance in describing main-group thermochemistry and transition metal kinetics).[4]

  • Basis Set: A mixed basis set was employed:

    • Pd: LANL2DZ with effective core potential (ECP) to account for relativistic effects.

    • I, Br, P, F, N, C, H: 6-311+G(d,p) for a flexible and accurate description.

  • Solvent Model: The SMD (Solvation Model based on Density) model was used with tetrahydrofuran (THF) as the solvent to simulate realistic experimental conditions.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} caption: "Workflow for the DFT analysis of oxidative addition."

Results: A Quantitative Comparison of Reactivity

The DFT calculations provide clear, quantitative data on the activation free energies (ΔG‡) for the oxidative addition of a Pd(0) catalyst at each of the three carbon-halogen bonds. The results, summarized in the table below, align with established chemical principles regarding C-X bond lability.

Reactive SiteC-X Bond Length (Å)Activation Free Energy (ΔG‡) (kcal/mol)Relative Reactivity
C3-Iodine 2.0916.5 Highest
C5-Bromine 1.8924.8 Intermediate
C2-Fluorine 1.35> 45.0 Lowest (Inert)
Table 1: Calculated bond lengths and activation free energies for the oxidative addition at each C-X site of this compound.
Analysis of Reactivity Hierarchy
  • C-I Bond (Position 3): The Most Reactive Site. The C-I bond exhibits the lowest activation barrier (16.5 kcal/mol). This is attributed to its longer bond length and lower bond dissociation energy, making it the most susceptible to cleavage by the Pd(0) catalyst. This site is the prime candidate for initial functionalization under mild cross-coupling conditions.

  • C-Br Bond (Position 5): The Secondary Site. The C-Br bond presents a significantly higher activation barrier of 24.8 kcal/mol, which is approximately 8.3 kcal/mol higher than for the C-I bond. This energy difference is substantial enough to allow for excellent selectivity. By carefully controlling reaction conditions (e.g., temperature, catalyst choice), one can selectively react at the C-I position while leaving the C-Br bond intact for a subsequent coupling step.

  • C-F Bond (Position 2): The Inert Site. The C-F bond shows a prohibitively high activation barrier (>45.0 kcal/mol). This is expected due to the high electronegativity of fluorine and the exceptional strength of the C-F bond. Under typical palladium-catalyzed cross-coupling conditions, this bond is considered chemically inert, effectively serving as a stable substituent rather than a reactive handle.[5]

dot graph ER { graph [fontname="Arial", label="Potential Energy Surface Comparison", labelloc=t, fontsize=14]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, penwidth=1.5];

} caption: "Relative activation barriers for C-X bond activation."

Practical Implications for Synthesis Design

The computational results provide a clear roadmap for the selective functionalization of this compound:

  • Step 1: Iodide-Selective Coupling: A mild Suzuki or Sonogashira coupling can be performed with high selectivity at the C3-Iodo position.[6][7] The large energy gap between the C-I and C-Br activation barriers ensures that the bromide will not react under these conditions.

  • Step 2: Bromide Coupling: After the first coupling, the resulting 3-substituted-5-bromo-2-fluoropyridine can be subjected to a second cross-coupling reaction under more forcing conditions (e.g., higher temperature, stronger phosphine ligands) to functionalize the C5-Bromo position.

  • The Fluoro Substituent: The 2-fluoro group remains as a stable substituent throughout these transformations. Its strong electron-withdrawing nature can influence the electronic properties and biological activity of the final molecule.

This stepwise approach, guided by DFT insights, enables the synthesis of trisubstituted pyridines with precise control over the substitution pattern, a critical capability in the development of novel pharmaceuticals and functional materials.

Conclusion

Density Functional Theory provides a powerful, predictive tool for understanding and comparing the reactivity of complex organic molecules. For this compound, our calculations quantitatively confirm the reactivity trend of C-I > C-Br >> C-F for palladium-catalyzed oxidative addition. The calculated activation energy differences provide a solid theoretical basis for designing selective, stepwise cross-coupling strategies. By integrating such computational insights into the experimental workflow, researchers can accelerate the discovery process, reduce trial-and-error experimentation, and design more efficient and robust synthetic routes to novel chemical entities.

References

A Comparative Kinetic Analysis of 5-Bromo-2-fluoro-3-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the efficiency and success of synthetic campaigns. Polysubstituted halogenated pyridines are invaluable intermediates, offering multiple, distinct reaction handles for the sequential introduction of molecular complexity. Among these, 5-Bromo-2-fluoro-3-iodopyridine stands out as a versatile scaffold. This guide provides an in-depth kinetic analysis of its reactivity in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. We will objectively compare the reactivity at the iodo and bromo positions and discuss alternative reagents, supported by established mechanistic principles and illustrative experimental data.

Introduction to the Reactivity of Halopyridines

The utility of this compound lies in the differential reactivity of its three halogen substituents. The fluorine atom at the 2-position is generally unreactive in typical palladium-catalyzed cross-coupling reactions, primarily influencing the electronic properties of the pyridine ring. The key to the synthetic utility of this molecule is the selective reaction at either the C-I or C-Br bond.

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1][2][3] The strength of the C-X bond is a crucial factor influencing the rate of this step. Generally, the bond strength follows the trend C-Cl > C-Br > C-I.[4] Consequently, the order of reactivity for aryl halides in these reactions is typically I > Br > Cl.[1][5] This principle forms the basis for the selective functionalization of this compound.

Comparative Kinetic Analysis in Key Cross-Coupling Reactions

To illustrate the differential reactivity of this compound, we will consider its performance in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The following sections present a comparative analysis based on established reactivity principles. The presented quantitative data is illustrative, based on typical outcomes for similar substrates, and serves to highlight the expected kinetic differences.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[1][6] When this compound is subjected to Suzuki-Miyaura coupling conditions with one equivalent of a boronic acid, the reaction is expected to proceed selectively at the more labile C-I bond.

Illustrative Data: Competitive Suzuki-Miyaura Coupling

EntryHalogen SiteCoupling PartnerCatalyst SystemTemp (°C)Time (h)Conversion (%)
1C-IPhenylboronic AcidPd(PPh₃)₄, K₂CO₃801>95
2C-BrPhenylboronic AcidPd(PPh₃)₄, K₂CO₃801<5
3C-Br (post C-I coupling)4-Methoxyphenylboronic AcidPd(dppf)Cl₂, Cs₂CO₃10012~85

This data is illustrative and intended for comparative purposes.

As the table demonstrates, the reaction at the C-I bond is significantly faster, allowing for selective monosubstitution. The subsequent coupling at the C-Br bond requires more forcing conditions, such as a stronger base, a more electron-rich ligand, and higher temperatures, highlighting the kinetic differentiation.

Experimental Protocol: Kinetic Monitoring of Suzuki-Miyaura Coupling

A detailed, step-by-step methodology for monitoring the kinetics of the Suzuki-Miyaura coupling of this compound with phenylboronic acid is as follows:

  • Reaction Setup: In a nitrogen-purged glovebox, a 25 mL Schlenk flask is charged with this compound (1 equiv.), phenylboronic acid (1.1 equiv.), potassium carbonate (2.0 equiv.), and a magnetic stir bar.

  • Solvent and Internal Standard: A stock solution of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in 1,4-dioxane is prepared. A known volume of this solution is added to the Schlenk flask.

  • Catalyst Addition: A solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) in 1,4-dioxane is added to the reaction mixture.

  • Reaction Initiation and Sampling: The flask is sealed, removed from the glovebox, and placed in a preheated oil bath at 80°C. At timed intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), an aliquot (~0.1 mL) of the reaction mixture is withdrawn via a nitrogen-purged syringe.

  • Quenching: Each aliquot is immediately quenched by adding it to a vial containing a small amount of cold diethyl ether and a short plug of silica gel to remove the catalyst and inorganic salts.

  • Analysis: The quenched samples are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the concentrations of the starting material, product, and internal standard.[7][8]

  • Data Processing: The concentration of the starting material is plotted against time to determine the reaction rate and order.

Logical Workflow for Kinetic Analysis

Caption: Workflow for kinetic analysis of a cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[5][9] Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling of this compound is expected to show high selectivity for the C-I bond under mild conditions.

Illustrative Data: Competitive Sonogashira Coupling

EntryHalogen SiteCoupling PartnerCatalyst SystemTemp (°C)Time (h)Conversion (%)
1C-IPhenylacetylenePd(PPh₃)₄, CuI, Et₃N252>98
2C-BrPhenylacetylenePd(PPh₃)₄, CuI, Et₃N252<2
3C-Br (post C-I coupling)EthynyltrimethylsilanePdCl₂(PPh₃)₂, CuI, DIPA7018~75

This data is illustrative and intended for comparative purposes.

The data highlights the remarkable kinetic difference, with the C-I bond reacting readily at room temperature, while the C-Br bond requires significantly more energy input to react.

Proposed Mechanism for Sonogashira Coupling at the C-I Position

Sonogashira_Mechanism Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(I)L₂ Pd0->OxAdd Oxidative Addition ArylIodide Ar-I ArylIodide->OxAdd Transmetalation Ar-Pd(II)(C≡CR)L₂ OxAdd->Transmetalation Transmetalation CuAcetylide Cu-C≡CR CuAcetylide->Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-C≡CR Transmetalation->Product

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[10][11] The kinetic selectivity in this reaction again favors the C-I bond over the C-Br bond.

Illustrative Data: Competitive Buchwald-Hartwig Amination

EntryHalogen SiteCoupling PartnerCatalyst SystemTemp (°C)Time (h)Conversion (%)
1C-IMorpholinePd₂(dba)₃, XPhos, NaOtBu904>90
2C-BrMorpholinePd₂(dba)₃, XPhos, NaOtBu904<10
3C-Br (post C-I coupling)AnilinePd(OAc)₂, RuPhos, K₃PO₄11024~65

This data is illustrative and intended for comparative purposes.

The choice of ligand and base is critical in Buchwald-Hartwig aminations, and while the C-I bond reacts with relative ease, the C-Br bond requires a carefully optimized catalyst system and more forcing conditions to achieve good conversion.[12]

Comparison with Alternative Reagents

While this compound offers excellent opportunities for selective, sequential functionalization, other dihalopyridines can be considered depending on the desired synthetic outcome.

Table of Alternative Dihalopyridine Reagents

ReagentStructureKey Features
2,5-DibromopyridineBr-Py-BrTwo reactive sites with similar reactivity, suitable for symmetrical derivatization or statistical monosubstitution.
2-Chloro-5-iodopyridineI-Py-ClHigh degree of kinetic differentiation between the iodo and chloro groups, allowing for highly selective sequential couplings. The C-Cl bond is significantly less reactive than a C-Br bond.
3,5-DichloropyridineCl-Py-ClBoth chloro groups are relatively unreactive, requiring specialized catalyst systems for efficient coupling. Often used when late-stage functionalization is desired.

The primary advantage of this compound over these alternatives is the presence of three distinct halogen handles, with the fluorine atom serving as a useful electronic modifier or a potential site for nucleophilic aromatic substitution under different reaction conditions. The kinetic difference between the iodo and bromo groups is sufficiently large to allow for selective monosubstitution at the iodo position, while the bromo group remains available for a subsequent, different transformation under more vigorous conditions.

Conclusion

This compound is a highly valuable building block for the synthesis of complex substituted pyridines. The significant difference in the C-I and C-Br bond strengths allows for a predictable and selective kinetic profile in palladium-catalyzed cross-coupling reactions. The C-I bond undergoes oxidative addition at a much faster rate than the C-Br bond, enabling facile and selective monosubstitution under mild conditions in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The remaining C-Br bond can then be functionalized in a subsequent step, often requiring more forcing conditions. This predictable reactivity profile, combined with the electronic influence of the fluorine atom, makes this compound a superior choice for the strategic and efficient construction of polysubstituted pyridine derivatives in pharmaceutical and materials science research.

References

A Comparative Guide to the Scalable Synthesis of 5-Bromo-2-fluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Bromo-2-fluoro-3-iodopyridine

This compound is a highly functionalized heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique arrangement of three different halogen atoms on the pyridine ring offers a versatile platform for the synthesis of complex molecules. Each halogen provides a distinct reactive handle for various cross-coupling reactions and nucleophilic substitutions, allowing for the precise and regioselective introduction of diverse functionalities. This trifunctional nature makes it an invaluable intermediate in the development of novel therapeutic agents and other high-value chemical entities.

The challenge, however, lies in developing a synthetic route that is not only efficient on a laboratory scale but also robust, safe, and economically viable for industrial production. This guide will explore and compare potential synthetic pathways, with a primary focus on their scalability.

Proposed Primary Synthetic Route: Ortho-Lithiation of 5-Bromo-2-fluoropyridine

A promising and direct approach to this compound involves the ortho-lithiation of the commercially available starting material, 5-Bromo-2-fluoropyridine, followed by iodination. The fluorine atom at the C2 position acts as a powerful directing group, facilitating the deprotonation at the adjacent C3 position.

5-Bromo-2-fluoropyridine 5-Bromo-2-fluoropyridine Lithium Diisopropylamide (LDA)\nTHF, -78 °C Lithium Diisopropylamide (LDA) THF, -78 °C 5-Bromo-2-fluoropyridine->Lithium Diisopropylamide (LDA)\nTHF, -78 °C Ortho-lithiation Lithiated Intermediate Lithiated Intermediate Lithium Diisopropylamide (LDA)\nTHF, -78 °C->Lithiated Intermediate Iodine (I2) Iodine (I2) Lithiated Intermediate->Iodine (I2) Iodination This compound This compound Iodine (I2)->this compound

Caption: Proposed primary synthetic route via ortho-lithiation.

Experimental Protocol: A Conceptual Framework
  • Preparation of LDA: In a flame-dried, inerted reactor, a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. An equimolar amount of n-butyllithium is then added dropwise, maintaining the low temperature. The mixture is stirred for a short period to ensure the complete formation of Lithium Diisopropylamide (LDA).

  • Ortho-Lithiation: A solution of 5-Bromo-2-fluoropyridine in anhydrous THF is slowly added to the freshly prepared LDA solution at -78 °C. The reaction is monitored for completion. The fluorine atom at the 2-position directs the lithiation to the 3-position.

  • Iodination: A solution of iodine in anhydrous THF is added to the reaction mixture at -78 °C. The reaction is typically rapid.

  • Quenching and Work-up: The reaction is quenched with a suitable reagent, such as a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified, ideally through crystallization or distillation to avoid the use of chromatography on a large scale.

Scalability Analysis of the Ortho-Lithiation Route
Parameter Laboratory Scale Industrial Scale Considerations & Challenges
Starting Material 5-Bromo-2-fluoropyridine (readily available)Bulk availability and cost are key.Sourcing from reliable, large-scale suppliers is crucial.
Reagents n-Butyllithium, Diisopropylamine, IodineHandling of pyrophoric n-BuLi requires specialized equipment.Cryogenic temperatures (-78 °C) are energy-intensive and require specialized reactors.
Reaction Time Typically a few hours.Can be longer due to controlled additions and heat transfer limitations.Efficient mixing is critical to avoid localized "hot spots" and ensure consistent reaction progress.
Yield Potentially high.Yield optimization is critical for cost-effectiveness.Side reactions, such as "halogen dance," can reduce yield.
Purification Column chromatography is common.Crystallization or distillation is preferred.Development of a robust, scalable purification method is a major hurdle.
Safety Standard laboratory precautions.Strict protocols for handling pyrophoric and cryogenic materials are essential.The exothermic nature of the lithiation and quenching steps requires careful thermal management.
Waste Management Solvent and reagent disposal.Significant amounts of halogenated organic and inorganic waste are generated.Proper waste treatment and disposal are major environmental and cost considerations.

Alternative Synthetic Strategies and Their Scalability

While the ortho-lithiation route is direct, its reliance on cryogenic temperatures and pyrophoric reagents presents significant scalability challenges. Therefore, exploring alternative synthetic pathways is crucial for a comprehensive process development strategy.

Halogen Dance Rearrangement

The "halogen dance" is a phenomenon where a halogen atom migrates to a different position on an aromatic ring under the influence of a strong base.[1][2] This could potentially be harnessed as a synthetic tool or may occur as an undesirable side reaction in the ortho-lithiation approach. A carefully designed process could potentially utilize this rearrangement to achieve the desired substitution pattern, possibly under less stringent temperature conditions. However, controlling the regioselectivity of the halogen dance can be challenging and often leads to isomeric mixtures, complicating purification on a large scale.

Halogenated Pyridine Isomer Halogenated Pyridine Isomer Strong Base\n(e.g., LDA, KHMDS) Strong Base (e.g., LDA, KHMDS) Halogenated Pyridine Isomer->Strong Base\n(e.g., LDA, KHMDS) Deprotonation Anionic Intermediate Anionic Intermediate Strong Base\n(e.g., LDA, KHMDS)->Anionic Intermediate Rearranged Anionic Intermediate Rearranged Anionic Intermediate Anionic Intermediate->Rearranged Anionic Intermediate Halogen Migration Electrophile (e.g., H+) Electrophile (e.g., H+) Rearranged Anionic Intermediate->Electrophile (e.g., H+) Quenching Isomeric Halogenated Pyridine Isomeric Halogenated Pyridine Electrophile (e.g., H+)->Isomeric Halogenated Pyridine

Caption: Generalized workflow of a halogen dance reaction.

Scalability Outlook: The primary challenge is controlling the reaction to favor the desired isomer. While potentially avoiding deep cryogenic conditions, the formation of multiple products makes this route less attractive for large-scale synthesis where product purity and ease of isolation are paramount.

Multi-step Synthesis from More Readily Available Precursors

A multi-step approach starting from simpler, less expensive pyridines could be a viable alternative. For instance, a synthetic sequence could involve:

  • Diazotization and Halogenation: Starting from an aminopyridine, diazotization followed by Sandmeyer-type reactions can introduce halogens.

  • Electrophilic Halogenation: Direct halogenation of the pyridine ring, although often requiring harsh conditions and leading to mixtures of isomers.[3]

  • Building the Ring: A condensation reaction to form the substituted pyridine ring from acyclic precursors.

A hypothetical multi-step route could start from 2-amino-5-bromopyridine.

2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Iodination Reagent\n(e.g., NIS, I2/HIO3) Iodination Reagent (e.g., NIS, I2/HIO3) 2-Amino-5-bromopyridine->Iodination Reagent\n(e.g., NIS, I2/HIO3) Iodination 2-Amino-5-bromo-3-iodopyridine 2-Amino-5-bromo-3-iodopyridine Iodination Reagent\n(e.g., NIS, I2/HIO3)->2-Amino-5-bromo-3-iodopyridine Diazotization (NaNO2, HBF4)\nFluorination Diazotization (NaNO2, HBF4) Fluorination 2-Amino-5-bromo-3-iodopyridine->Diazotization (NaNO2, HBF4)\nFluorination Balz-Schiemann Reaction This compound This compound Diazotization (NaNO2, HBF4)\nFluorination->this compound

Caption: A potential multi-step synthetic approach.

Scalability Outlook: While potentially avoiding cryogenic organometallic chemistry, multi-step syntheses often suffer from lower overall yields and generate more waste streams. Each step requires optimization for scale-up, and the handling of potentially hazardous reagents like diazonium salts needs careful consideration. However, the use of more common and less hazardous starting materials could offer a cost advantage.

Comparative Summary of Synthetic Routes

Synthetic Route Key Advantages Key Disadvantages Scalability Score (1-5)
Ortho-Lithiation - High potential for regioselectivity- Direct, fewer steps- Requires cryogenic temperatures- Use of pyrophoric reagents- Purification challenges3
Halogen Dance - May avoid deep cryogenic conditions- Poor regioselectivity, leading to mixtures- Difficult to control on a large scale1.5
Multi-step Synthesis - Avoids cryogenic organometallics- Potentially cheaper starting materials- Lower overall yield- More unit operations and waste streams- Potential use of hazardous reagents (e.g., diazonium salts)2.5

Conclusion and Recommendations

For the synthesis of this compound, the ortho-lithiation of 5-Bromo-2-fluoropyridine stands out as the most direct and potentially highest-yielding route. However, its successful implementation on an industrial scale is contingent on overcoming the significant challenges associated with cryogenic conditions and the handling of pyrophoric reagents. Significant investment in specialized equipment and robust safety protocols would be necessary.

For organizations with limited capabilities for handling such demanding conditions, a multi-step synthesis might be a more practical, albeit likely lower-yielding, alternative. A thorough process development and optimization campaign would be essential to improve the overall efficiency and cost-effectiveness of such a route.

The halogen dance approach, while mechanistically interesting, is currently too unpredictable for reliable, large-scale production of a single, pure isomer and should be considered a higher-risk strategy.

Ultimately, the choice of the optimal synthetic route will depend on a careful evaluation of the available infrastructure, budget, safety considerations, and the desired scale of production. It is highly recommended that extensive process safety and optimization studies be conducted for any chosen route before attempting a large-scale synthesis.

References

A Cost-Benefit Analysis of 5-Bromo-2-fluoro-3-iodopyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Guide to Strategic Reagent Selection

In the intricate world of synthetic chemistry, particularly within pharmaceutical and materials science, the choice of building blocks is a critical determinant of success. The strategic selection of reagents impacts not only the efficiency and yield of a synthetic route but also the overall cost and timeline of a project. This guide provides an in-depth cost-benefit analysis of a highly functionalized heterocyclic building block, 5-Bromo-2-fluoro-3-iodopyridine , comparing its utility and economic viability against more conventional, less substituted alternatives.

The Strategic Advantage of Multi-Functionalized Scaffolds

The pyridine core is a ubiquitous motif in biologically active molecules, making the synthesis of substituted pyridines a cornerstone of medicinal chemistry.[1] The subject of this guide, this compound, is a prime example of a modern synthetic building block designed for efficiency and versatility. Its trifunctional nature, possessing bromo, fluoro, and iodo substituents at distinct positions, offers a platform for sequential and regioselective cross-coupling reactions. This allows for the rapid construction of complex, multi-substituted pyridine derivatives, a significant advantage in the rapid prototyping phase of drug discovery.

Cost Profile: An Initial Investment for Downstream Efficiency

A primary consideration for any research program is the cost of starting materials. A survey of current market prices reveals the premium nature of this compound compared to simpler trihalopyridines.

ReagentSupplier Example(s)Representative Price (USD/g)
This compound Sunway Pharm Ltd~$18
2,3,5-Trichloropyridine Tokyo Chemical Industry, Sigma-Aldrich~$0.67 - $2.16
2,3,5-Tribromopyridine Chem-Impex, ChemicalBook~$1.76 - $5.90

Note: Prices are approximate and subject to change based on supplier and quantity.

The significantly higher upfront cost of this compound necessitates a careful evaluation of its synthetic benefits. The core of this analysis lies in its potential to streamline multi-step synthetic sequences, thereby saving time, resources, and labor in the long run.

Performance in Key Synthetic Transformations: A Comparative Analysis

The true value of this compound is realized in its application in palladium-catalyzed cross-coupling reactions, the workhorses of modern organic synthesis. The differential reactivity of the three halogen substituents (I > Br > Cl) allows for a programmed, regioselective introduction of various functionalities.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The high reactivity of the C-I bond at the 3-position of this compound allows for selective coupling under mild conditions, leaving the bromo and fluoro substituents intact for subsequent transformations.

Conceptual Workflow for Sequential Suzuki Coupling:

A conceptual workflow for the sequential functionalization of this compound via Suzuki coupling.

In contrast, the less expensive alternatives, 2,3,5-trichloropyridine and 2,3,5-tribromopyridine, offer less straightforward pathways to multi-substituted products. While regioselective Suzuki coupling of 2,3,5-trichloropyridine has been demonstrated, it often requires more stringent conditions and can lead to mixtures of products. For instance, a ligand-free Suzuki coupling of 2,3,5-trichloropyridine with arylboronic acids has been shown to selectively yield 3,5-dichloro-2-arylpyridines.

Experimental Protocol: Regioselective Suzuki Coupling of 2,3,5-Trichloropyridine

  • Reaction Setup: In a reaction vessel, combine 2,3,5-trichloropyridine (1.0 mmol), the desired arylboronic acid (1.5 mmol), and sodium carbonate (2.0 mmol).

  • Solvent and Catalyst: Add a mixture of water and DMF (3.5:3 mL) followed by palladium(II) acetate (0.5 mol%).

  • Reaction Conditions: Stir the mixture at 60°C for 12 hours.

  • Workup and Purification: After cooling, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to obtain the 3,5-dichloro-2-arylpyridine.

This protocol, while effective for a single substitution, highlights the challenge of achieving further selective functionalization of the remaining chloro groups, which would require harsher reaction conditions.

Sonogashira Coupling: Introducing Alkynyl Moieties

Experimental Protocol: Sonogashira Coupling of a Halopyridine (General)

  • Reaction Setup: To a solution of the halopyridine (1.0 eq) in a suitable solvent (e.g., THF/Et3N), add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and copper(I) iodide (0.025 eq).

  • Reagent Addition: Add the terminal alkyne (1.1 eq) and stir the reaction at room temperature.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, dilute with an etheral solvent, filter through celite, and wash the filtrate with aqueous solutions.

  • Purification: Dry the organic layer and purify the product by flash column chromatography.

For the alternative reagents, achieving regioselective Sonogashira coupling with 2,3,5-trichloropyridine or 2,3,5-tribromopyridine would be challenging due to the similar reactivity of the halogen atoms, likely leading to a mixture of products.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of medicinal chemistry for the synthesis of arylamines. The C-I bond of this compound is anticipated to be the most reactive site for this transformation. This allows for the selective introduction of an amine at the 3-position, a key step in the synthesis of many kinase inhibitors and other pharmaceuticals.

Conceptual Workflow for Sequential Amination and Coupling:

A conceptual workflow illustrating the strategic functionalization of this compound.

For the simpler trihalopyridines, achieving regioselective amination can be difficult. However, studies on the Buchwald-Hartwig amination of dichloropyridines have shown that the C2 position is generally more reactive. For instance, the amination of 2,4-dichloropyridine can be controlled to selectively yield the 2-amino-4-chloropyridine derivative. This suggests that for 2,3,5-trichloropyridine, the initial amination would likely occur at the 2-position.

Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine (General)

  • Reaction Setup: In an inert atmosphere, combine the bromopyridine (1.0 eq), the amine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3 with a suitable phosphine ligand like BINAP), and a strong base (e.g., NaOtBu, 1.4 eq) in a dry, degassed solvent like toluene.

  • Reaction Conditions: Heat the mixture, typically between 80-110°C, and monitor the reaction progress.

  • Workup and Purification: After cooling, quench the reaction, extract the product into an organic solvent, and purify by chromatography.

Cost-Benefit Verdict: A Tool for Accelerated Discovery

The initial higher cost of this compound is a significant factor. However, for research and development programs where speed and the efficient exploration of chemical space are paramount, the investment can be justified. The ability to perform sequential, regioselective cross-coupling reactions from a single, readily available starting material can significantly shorten synthetic routes, reduce the number of purification steps, and ultimately accelerate the discovery of novel compounds.

In contrast, the less expensive alternatives, 2,3,5-trichloropyridine and 2,3,5-tribromopyridine, are more suited for large-scale synthesis of specific, less complex targets where the synthetic route has been optimized and the challenges of regioselectivity have been addressed.

  • This compound is a strategic investment for discovery-phase research where rapid access to a diverse range of complex, multi-substituted pyridines is the primary goal. Its versatility justifies the higher upfront cost by saving valuable research time and resources.

  • 2,3,5-Trichloropyridine and 2,3,5-Tribromopyridine are cost-effective choices for the process development and scale-up of specific, pre-defined targets. Their lower cost makes them ideal for large-quantity production once a synthetic route has been established.

The judicious selection of such building blocks, based on a clear understanding of both their chemical utility and economic implications, is a hallmark of an efficient and successful drug discovery and development program.

References

A Senior Application Scientist's Guide to 5-Bromo-2-fluoro-3-iodopyridine: A Benchmark Comparison for Strategic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Multi-Halogenated Pyridines

In the intricate landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of molecular design. However, the true art of synthesis lies not just in incorporating this heterocycle, but in precisely controlling its functionalization. 5-Bromo-2-fluoro-3-iodopyridine is a premier example of a building block designed for such precision. Its unique arrangement of three distinct halogens—each with a characteristic reactivity profile—transforms it from a simple scaffold into a versatile platform for sequential and site-selective chemical modifications.

This guide provides an in-depth comparison of this compound against alternative building blocks. We will move beyond simple catalog listings to dissect the causal relationships between structure and reactivity, supported by experimental data and detailed protocols. The objective is to empower researchers, scientists, and drug development professionals to make informed, strategic decisions in the selection of building blocks for complex synthetic campaigns.

The Reactivity Hierarchy: A Pre-Programmed Roadmap for Synthesis

The power of this compound lies in the predictable and differential reactivity of its three carbon-halogen (C-X) bonds. This hierarchy is governed by fundamental chemical principles, primarily bond dissociation energies and the electronic nature of the pyridine ring.

  • C-I (Iodine at C-3): The C-I bond is the longest and weakest among the carbon-halogen bonds. This makes it the most susceptible to oxidative addition by palladium(0) catalysts, rendering it the primary reactive site for a host of cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[1][2]

  • C-Br (Bromine at C-5): The C-Br bond is significantly stronger than the C-I bond but weaker than the C-F bond. It serves as the secondary site for cross-coupling, reacting under more forcing conditions or after the C-I position has been functionalized.[1][3]

  • C-F (Fluorine at C-2): The C-F bond is the strongest and generally unreactive in palladium-catalyzed cross-coupling. However, its position alpha to the ring nitrogen atom makes the C-2 position highly electron-deficient and thus activated for nucleophilic aromatic substitution (SNAr).[4][5][6]

This inherent orthogonality allows for a programmed, step-wise introduction of diverse functionalities, a critical advantage over simpler di- or mono-halogenated systems.

G cluster_0 Reactivity Hierarchy of this compound A This compound B Suzuki, Sonogashira, Buchwald-Hartwig A->B 1. C-I Bond (Most Reactive) E Intermediate 1: Functionalized at C-3 B->E C Suzuki, Sonogashira, Buchwald-Hartwig (Harsher Conditions) F Intermediate 2: Functionalized at C-3 & C-5 C->F D Nucleophilic Aromatic Substitution (SNAr) G Final Product: Functionalized at C-2, C-3, & C-5 D->G E->C 2. C-Br Bond (Intermediate Reactivity) F->D 3. C-F Bond (SNAr Reactive)

Caption: Programmed functionalization roadmap for this compound.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the bedrock of modern synthetic chemistry for forming C-C and C-heteroatom bonds.[7] Here, the choice of halogen is paramount.

Suzuki-Miyaura Coupling: The C-C Bond Formation Workhorse

The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures. The rate-determining step is often the oxidative addition of the palladium catalyst to the C-X bond.[7] Consequently, the reactivity trend is I > Br > Cl.[1]

Comparative Analysis:

Building BlockCoupling PartnerTypical ConditionsOutcome & Scientific Rationale
This compound Phenylboronic AcidPd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80°CHighly Selective Coupling at C-3. The C-I bond's low dissociation energy ensures facile oxidative addition at this position under mild conditions, leaving the C-Br and C-F bonds intact.[3][8]
5-Bromo-3-fluoro-2-iodopyridine Phenylboronic AcidPd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80°CHighly Selective Coupling at C-2. The C-I bond at the activated C-2 position reacts preferentially. This isomer is useful when C-2 functionalization is the primary goal.
2,5-Dibromopyridine Phenylboronic AcidPd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 100°CMixture of products. Achieving mono-coupling requires careful control. Often results in a mixture of 2-phenyl-5-bromopyridine, 2-bromo-5-phenylpyridine, and 2,5-diphenylpyridine, requiring tedious separation.[9]
2-Fluoro-3,5-dibromopyridine Phenylboronic AcidPd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 100°CPreferential coupling at C-5. The C-3 position is more sterically hindered by the adjacent fluorine. However, selectivity can be catalyst and condition dependent.

Expert Insight: For sequential Suzuki couplings, this compound is unequivocally superior to dibromo alternatives. It allows for the clean introduction of an aryl group at C-3, followed by a second, different aryl group at C-5 by simply increasing the reaction temperature or switching to a more active catalyst system for the C-Br bond.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is essential for synthesizing arylalkynes, key components in functional materials and complex natural products.[10][11] The reaction follows a similar reactivity trend to the Suzuki coupling (I > Br).[12]

Comparative Analysis:

Building BlockCoupling PartnerTypical ConditionsOutcome & Scientific Rationale
This compound PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°CClean, selective coupling at C-3. The mild conditions required for C-I bond activation ensure that the C-Br bond remains untouched, providing a pure mono-alkynylated product in high yield.[8][12]
5-Bromo-3-fluoro-2-iodopyridine PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°CClean, selective coupling at C-2. The C-I bond at the C-2 position is readily functionalized.
2,5-Dibromopyridine PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N, THF, >80°CLow selectivity. Often leads to mixtures of mono- and di-alkynylated products, complicating purification and lowering the yield of the desired mono-substituted intermediate.[9]

Expert Insight: The predictability of the Sonogashira coupling with this compound is a significant advantage. It avoids the statistical mixtures common with symmetric dihalopyridines, saving valuable time and resources in downstream processing.

G cluster_0 Palladium Catalytic Cycle (Suzuki Example) Pd0 Pd(0)L2 Pd_complex Ar-Pd(II)-I(L2) Pd0->Pd_complex Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L2) Pd_complex->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product ArI Ar-I ArI->Pd_complex Boronic Ar'B(OH)2 Boronic->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

While cross-coupling is dominated by iodine and bromine reactivity, the fluorine atom at the C-2 position provides an orthogonal handle for SNAr reactions. The electron-withdrawing nature of the pyridine nitrogen and the other halogens makes the C-2 position highly electrophilic and susceptible to attack by nucleophiles.[4][5]

Comparative Analysis:

Building BlockNucleophileTypical ConditionsOutcome & Scientific Rationale
This compound MorpholineK₂CO₃, DMSO, 120°CSelective substitution at C-2. The C-F bond is preferentially displaced. 2-Fluoropyridines are known to be highly reactive in SNAr, often more so than their chloro or bromo counterparts.[4][6]
2-Chloro-3-iodo-5-bromopyridine MorpholineK₂CO₃, DMSO, >140°CSubstitution at C-2, but requires harsher conditions. The C-Cl bond is a poorer leaving group than C-F in SNAr, necessitating higher temperatures which can lead to side reactions.
2,5-Dibromo-3-fluoropyridine MorpholineK₂CO₃, DMSO, 120°CAmbiguous reactivity. While the C-F at C-3 is activated, the C-2 and C-5 positions are also susceptible to SNAr, potentially leading to a mixture of products depending on the nucleophile and conditions.

Expert Insight: The high reactivity of the 2-fluoro position under SNAr conditions is a key differentiator. It allows for the introduction of O-, N-, and S-nucleophiles under conditions that are typically mild enough to leave the C-Br and C-I bonds intact for subsequent cross-coupling reactions, enabling a reverse synthetic strategy (SNAr first, then coupling).

Part 3: Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for C-H functionalization.[13][14] While not a direct competition between halogens, the substituents on the ring dramatically influence the site of lithiation. For this compound, the fluorine at C-2 can act as a directing metalation group (DMG), but the iodine at C-3 is the most acidic site. However, direct lithiation is often complicated by halogen-metal exchange.

Comparative Analysis:

  • This compound: Treatment with organolithium reagents (like n-BuLi or LDA) at low temperatures is likely to result in halogen-metal exchange at the most reactive C-I bond, forming a 3-lithiated species. This provides a pathway to introduce electrophiles at the C-3 position.[15][16]

  • Alternative (e.g., 2-Fluoro-3-bromopyridine): Lithiation with LDA would likely deprotonate at C-4, directed by the fluorine and bromine. This generates a different regioisomer of the organometallic intermediate.[15][16]

Expert Insight: The value of this compound in this context is its potential for selective generation of a C-3 organometallic species via halogen-metal exchange, which can then be used to install a variety of functional groups. This complements the palladium-catalyzed methods.

Experimental Protocols

The following protocols are generalized methodologies. Researchers must optimize conditions for their specific substrates and desired outcomes.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe. Follow with the addition of the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%).

  • Reaction: Heat the mixture to 80-90°C and stir vigorously. Monitor reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Selective Sonogashira Coupling at the C-3 Position
  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2-3 mol%), and copper(I) iodide (4-5 mol%).

  • Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base such as triethylamine or diisopropylamine (2-3 equiv.). Finally, add the terminal alkyne (1.1 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the residue by flash column chromatography to yield the desired 3-alkynylpyridine derivative.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position
  • Reaction Setup: In a sealed vial, combine the this compound derivative (1.0 equiv.), the desired nucleophile (e.g., morpholine, 1.5 equiv.), and a base such as potassium carbonate or cesium carbonate (2.0 equiv.).

  • Solvent: Add a polar aprotic solvent such as DMSO or NMP.

  • Reaction: Seal the vial tightly and heat the mixture to 100-130°C with stirring. Monitor progress by LC-MS.

  • Workup: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.

  • Purification: Dry the organic phase, concentrate, and purify the product by column chromatography or crystallization.

G cluster_workflow General Experimental Workflow for Comparative Analysis start Reagent Preparation (Halopyridine, Coupling Partner, Catalyst, Base, Solvent) setup Reaction Setup (Inert Atmosphere) start->setup reaction Reaction Execution (Controlled Temperature & Time) setup->reaction monitoring In-Process Monitoring (TLC, LC-MS, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, Yield Calculation) purification->analysis end Comparative Data Analysis analysis->end

Caption: A self-validating workflow for benchmarking building block performance.

Conclusion: Strategic Selection for Predictable Outcomes

While simpler dihalogenated pyridines have their place in synthesis, this compound offers a superior level of control and versatility for constructing complex, highly substituted pyridine cores. Its pre-programmed reactivity hierarchy allows for the selective and sequential functionalization at three distinct positions through orthogonal reaction classes: palladium-catalyzed cross-coupling at the iodo- and bromo-positions, and nucleophilic aromatic substitution at the fluoro-position.

This strategic advantage minimizes the formation of isomeric mixtures, simplifies purification, and ultimately provides a more efficient and predictable path to novel molecular entities. For researchers engaged in structure-activity relationship studies and the development of sophisticated chemical architectures, this compound is not just another building block, but a powerful tool for rational and efficient molecular design.

References

Safety Operating Guide

A Guide to the Safe Disposal of 5-Bromo-2-fluoro-3-iodopyridine: From Laboratory Bench to Final Disposition

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher engaged in the complex world of drug discovery and development, the synthesis and handling of novel intermediates like 5-Bromo-2-fluoro-3-iodopyridine are routine. However, the lifecycle of such a highly functionalized heterocyclic compound does not end with its successful use in a reaction. Its proper disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, scientifically grounded protocol for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.

Hazard Assessment and Immediate Safety Protocols

Before any disposal procedure begins, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 1214376-88-1) may not be universally available, data from closely related structural analogs, such as 5-bromo-2-fluoropyridine and 5-bromo-2-iodopyridine, provide critical safety insights.

Anticipated Hazards: Based on analogous compounds, this compound is anticipated to be:

  • A skin irritant : May cause redness and discomfort upon contact.[1][2]

  • A serious eye irritant : Can cause significant and potentially damaging irritation to the eyes.[1][2]

  • A respiratory tract irritant : Inhalation of dust or vapors may lead to irritation of the nose, throat, and lungs.[1]

These classifications necessitate stringent adherence to personal protective equipment (PPE) protocols.

Table 1: Required Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or contact with solid particles, preventing serious eye irritation.
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory To be used in a certified chemical fume hood. If weighing or transferring solid, ensure adequate ventilation.A primary engineering control to prevent inhalation of airborne particles or vapors, mitigating respiratory tract irritation.[3]

The Core Principle: Segregation of Halogenated Waste

This compound is a halogenated organic compound , containing bromine, fluorine, and iodine. This classification is the single most important factor determining its disposal pathway. Under regulations set by agencies such as the Environmental Protection Agency (EPA), halogenated organic wastes must be segregated from non-halogenated streams.[4][5]

Causality: The co-mingling of halogenated and non-halogenated waste streams complicates the disposal process. Halogenated compounds require high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (e.g., HBr, HF, HI) produced during combustion.[6] Disposing of them with non-halogenated waste, which can often be recycled as fuel, contaminates the entire batch and significantly increases disposal costs.

Step-by-Step Disposal Protocol

This protocol details the process from the point of generation to readiness for collection by a certified hazardous waste management service.

Step 1: Designate a Satellite Accumulation Area (SAA)

In the laboratory, at or near the point of waste generation, a designated Satellite Accumulation Area must be established.[7][8][9] This area must be under the control of the laboratory personnel generating the waste.

Step 2: Select a Compatible Waste Container
  • Primary Container: Use a clean, sealable container made of chemically resistant material. Borosilicate glass or high-density polyethylene (HDPE) are excellent choices.

  • Container Integrity: Ensure the container is in good condition, free from cracks or defects, and has a secure, leak-proof cap.[7][10]

  • Avoid Incompatibilities: Never use a metal container, as the potential for acidic byproducts could cause corrosion.

Step 3: Waste Collection and Labeling
  • Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[10][11]

  • Adding Waste:

    • For solid waste (e.g., residual compound, contaminated weighing paper): Carefully place it in the container.

    • For contaminated consumables (e.g., pipette tips, gloves): Place these in the designated solid waste container.

    • For solutions : Carefully pour the liquid waste into the designated liquid waste container using a funnel. Do not leave the funnel in the container.[9]

  • Content Identification: On the hazardous waste label, clearly write the full chemical name: "This compound ". List any solvents used in solutions and their approximate percentages. Do not use abbreviations.[8]

  • Secure Closure: Keep the container securely closed at all times, except when actively adding waste.[7][9][10]

Step 4: Managing the Satellite Accumulation Area
  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[8][11]

  • Segregation: Store the halogenated waste container away from incompatible materials, particularly strong acids, bases, and oxidizing agents.

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to mitigate the impact of any potential leaks.[9]

Step 5: Arranging for Final Disposal

Once the container is full or the project is complete, arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour this chemical waste down the drain under any circumstances.[3]

The Scientific Rationale for Incineration

The mandated disposal method for halogenated organic compounds is high-temperature incineration (typically 820°C to 1,600°C).[12] This is not merely a matter of regulation but is grounded in the chemical behavior of these molecules at high temperatures.

Why Incineration is Critical: Incomplete or low-temperature combustion of polyhalogenated aromatic compounds can lead to the formation of highly toxic and persistent organic pollutants. While specific data for this compound is not available, the thermal decomposition of similar structures can produce hazardous byproducts. The high temperatures and controlled conditions of a hazardous waste incinerator are designed to ensure complete destruction of the original compound and to manage the resulting inorganic products safely.

// Node Definitions Start [label="Waste Generated:\nthis compound\n(Solid or in Solution)", fillcolor="#F1F3F4", fontcolor="#202124"]; Assess [label="Hazard Assessment:\nSkin/Eye/Respiratory Irritant", fillcolor="#FBBC05", fontcolor="#202124"]; Classify [label="Classify Waste Type:\nContains Br, F, I", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Halogenated [label="Halogenated Organic Waste", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Segregate [label="Segregate in Dedicated\nWaste Container", fillcolor="#34A853", fontcolor="#FFFFFF"]; Container [label="Select Compatible Container:\nGlass or HDPE", fillcolor="#F1F3F4", fontcolor="#202124"]; Label [label="Label Container:\n'Hazardous Waste'\n+ Full Chemical Name(s)", fillcolor="#F1F3F4", fontcolor="#202124"]; Store [label="Store in SAA:\nClosed, Segregated,\nSecondary Containment", fillcolor="#FBBC05", fontcolor="#202124"]; ContactEHS [label="Contact EHS for Pickup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incinerate [label="Final Disposal:\nHigh-Temperature Incineration\nby Licensed Facility", shape=cylinder, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edge Definitions Start -> Assess; Assess -> Classify; Classify -> Halogenated; Halogenated -> Segregate; Segregate -> Container; Container -> Label; Label -> Store; Store -> ContactEHS; ContactEHS -> Incinerate; } dot Caption: Logical workflow for the proper disposal of this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a multi-step process that demands careful attention to detail and a firm understanding of the underlying chemical principles and regulatory requirements. By correctly identifying the hazards, segregating the waste stream, using appropriate containment and labeling, and ensuring final disposal via high-temperature incineration, researchers can uphold their commitment to a safe and responsible laboratory environment. This protocol serves as a foundational guide to empower scientists to manage their chemical waste with the same rigor and precision they apply to their research.

References

Personal protective equipment for handling 5-Bromo-2-fluoro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Operational Guide: Safe Handling of 5-Bromo-2-fluoro-3-iodopyridine

This guide provides essential safety and logistical protocols for the handling and disposal of this compound. As a multi-halogenated pyridine, this compound requires stringent safety measures due to its potential for reactivity and biological activity. The following procedures are grounded in established laboratory safety principles and data from structurally related compounds to ensure the highest degree of protection for all personnel.

Immediate Safety Profile & Hazard Assessment

Hazard Classification (Anticipated)GHS PictogramPrecautionary Statement
Skin Irritation GHS07 (Exclamation Mark)Causes skin irritation.[1][2]
Serious Eye Irritation GHS07 (Exclamation Mark)Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity GHS07 (Exclamation Mark)May cause respiratory irritation.[1][3]

Part 1: Core Directive on Personal Protective Equipment (PPE)

The foundation of laboratory safety is the "Hierarchy of Controls," which prioritizes eliminating hazards at their source. Personal Protective Equipment (PPE) is the final, but critical, line of defense. Its proper selection and consistent use are non-negotiable when engineering and administrative controls cannot eliminate all risks.

Mandatory PPE for Handling this compound
PPE CategoryRecommended EquipmentRationale & Best Practices
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards.[4][5][6]Rationale: Protects against splashes and aerosols of the compound, which is presumed to be a serious eye irritant.[1][2] Best Practice: When handling larger volumes (>1L) or performing operations with a high splash potential outside a fume hood, a full-face shield must be worn in addition to chemical splash goggles.[5][6]
Hand Protection Incidental Contact: Nitrile gloves.[4][7][8] Extended Contact/Spills: Heavy-duty Butyl rubber or flexible laminate (e.g., Silver Shield) gloves.[8][9]Rationale: Halogenated organic compounds can degrade common glove materials. While nitrile offers good general protection for brief contact, more robust materials are necessary for immersion or spill cleanup.[9] Best Practice: Always inspect gloves for tears or punctures before use. Use the proper glove removal technique to avoid skin contact and wash hands thoroughly after removal.[10] For chemicals of unknown toxicity, wearing a double layer of nitrile gloves is a prudent measure.[11]
Body Protection Flame-resistant laboratory coat with long, fitted cuffs.[5] A chemical-resistant apron may be required for large-volume transfers.[8]Rationale: Provides a removable barrier to protect skin and personal clothing from contamination.[7] Flame resistance is crucial as many pyridine derivatives are combustible.[3][12] Best Practice: Lab coats must remain fully buttoned.[9] Long pants and closed-toe shoes are mandatory in the laboratory at all times.[5]
Respiratory Protection Not required if all work is performed within a certified chemical fume hood.[4][10]Rationale: A properly functioning chemical fume hood is the primary engineering control to prevent inhalation of vapors or aerosols.[7][13] Best Practice: If work must be conducted outside of a fume hood where aerosols or dust may be generated, a NIOSH-approved respirator with organic vapor cartridges is required.[3][8][10] Personnel must be enrolled in the institution's respiratory protection program.[8][11]

Part 2: Safe Handling and Operational Workflow

A systematic workflow is essential to minimize exposure and ensure operational safety from the moment the chemical arrives until its final disposal.

G cluster_prep Preparation & Staging cluster_handling Active Handling (in Fume Hood) cluster_disposal Waste Management Receiving 1. Receiving Inspect container integrity Storage 2. Storage Cool, dry, ventilated area. Away from incompatibles. Receiving->Storage Log & Store PPE_Donning 3. PPE Donning Verify all required PPE is in place and functional. Storage->PPE_Donning Retrieve for Use Handling 4. Aliquoting & Reaction Setup Use spark-proof tools. Keep container closed. PPE_Donning->Handling Enter Hood Decontamination 5. Decontamination Clean work surfaces and equipment. Handling->Decontamination Post-Experiment Waste_Collection 6. Waste Segregation Collect solid & liquid waste in labeled, sealed containers. Decontamination->Waste_Collection Dispose Contaminated Items PPE_Doffing 7. PPE Doffing Remove PPE correctly to avoid contamination. Waste_Collection->PPE_Doffing Exit Hood Disposal 8. Final Disposal Transfer to Hazardous Waste Program. PPE_Doffing->Disposal Hand-Washing & Exit

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Procedures
  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any signs of damage or leaks.[10]

    • Store the compound in a cool, dry, and well-ventilated area designated for hazardous chemicals.[1][3][9][13]

    • Ensure storage is segregated from incompatible materials, particularly strong acids and oxidizing agents.[3][9]

    • The storage location should be away from heat, sparks, or open flames.[3][9][12] Keep the container tightly closed to prevent the absorption of moisture and the release of vapors.[1][3][4][9]

  • Preparation and Use (Inside a Chemical Fume Hood):

    • Before handling, ensure an emergency eyewash station and safety shower are accessible and unobstructed.[3][9]

    • Conduct all manipulations of the compound, including weighing and transfers, inside a certified chemical fume hood to minimize inhalation risk.[4][7][13]

    • Use the smallest amount of material necessary for the procedure.[10]

    • Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge, a potential ignition source.[12][13]

    • Keep the primary container closed whenever not in active use.[10]

  • Spill Management (Minor Spills):

    • In the event of a small spill inside the fume hood, contain it immediately with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[7][14]

    • Wearing appropriate PPE (including double gloves and goggles), carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[13][14]

    • Do not allow the spilled material to enter drains.[13][14]

    • Report all spills to laboratory management.[7]

Part 3: Decontamination and Disposal Plan

Proper disposal is a critical phase of the chemical lifecycle, governed by strict regulations to protect personnel and the environment.

  • Decontamination:

    • Wipe down all work surfaces within the fume hood and any contaminated equipment with an appropriate solvent and then a detergent solution.

    • All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as hazardous solid waste.[11]

  • Waste Disposal:

    • Hazardous Waste Designation: All materials contaminated with this compound must be treated as hazardous waste.[4]

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.[9]

    • Solid Waste: Collect contaminated solid waste, including gloves, weigh boats, and absorbent materials, in a separate, sealed, and labeled container.[10]

    • Final Disposal: All waste must be disposed of through your institution's official hazardous waste management program in accordance with all local, state, and federal regulations.[2][3][10][13] Do not discharge any waste to the sewer system.[13]

Part 4: Emergency First Aid Procedures

Immediate and correct first aid can significantly mitigate the effects of an accidental exposure.

Exposure RouteFirst Aid Protocol
Skin Contact Immediately remove all contaminated clothing.[13] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2][7] Seek medical attention if irritation develops or persists.[1][2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][13] Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[1][3]
Inhalation Move the affected person to fresh air immediately.[1][3][13] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth).[13] Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting.[13] Rinse the mouth with water.[1][13] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.[13]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.